4-Bromo-N,2-Diethylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N,2-diethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-3-8-7-9(11)5-6-10(8)12-4-2/h5-7,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJLKPUFQWYGBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630087 | |
| Record name | 4-Bromo-N,2-diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81090-37-1 | |
| Record name | 4-Bromo-N,2-diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 4-Bromo-N,2-Diethylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview for the synthesis and characterization of 4-Bromo-N,2-Diethylaniline, a substituted aniline derivative of interest in organic synthesis and medicinal chemistry. We detail a robust synthetic protocol via electrophilic bromination of N,2-diethylaniline, offering in-depth explanations for methodological choices. Furthermore, this document outlines a complete workflow for the purification, isolation, and rigorous characterization of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All procedures are presented with a focus on safety, reproducibility, and high-purity outcomes, intended to equip researchers and drug development professionals with the necessary knowledge for its successful preparation and validation.
Introduction and Significance
Substituted anilines are foundational scaffolds in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] The introduction of a bromine atom onto the aniline ring provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of complex molecular architectures.[3] this compound, specifically, serves as a valuable intermediate. The strategic placement of the bromo, N-ethyl, and 2-ethyl groups influences the molecule's electronic properties and steric profile, making it a tailored building block for targeted applications. While aniline derivatives are versatile, their inclusion in drug candidates can sometimes lead to metabolic instability or toxicity; thus, creating specific, functionalized analogs like this compound is a key strategy for mitigating these issues while fine-tuning pharmacological properties.[4]
This guide aims to provide a detailed, field-proven methodology for the synthesis and characterization of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale.
Synthetic Strategy and Mechanistic Considerations
The most direct and efficient method for preparing this compound is through the electrophilic aromatic substitution of N,2-diethylaniline.
Reaction Mechanism
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The N,N-diethylamino group is a powerful activating group, directing electrophiles to the ortho and para positions. The ethyl group at the 2-position provides some steric hindrance to one of the ortho positions. Consequently, the incoming electrophile (Br+) is predominantly directed to the sterically accessible and electronically enriched para position.
The mechanism can be summarized as follows:
-
Generation of the Electrophile: Molecular bromine (Br₂) is polarized by a Lewis acid or a polar protic solvent, creating a potent electrophile, Br⁺.
-
Nucleophilic Attack: The electron-rich aromatic ring of N,2-diethylaniline attacks the electrophilic bromine atom. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation/Rearomatization: A base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, this compound.
Caption: Mechanism of electrophilic bromination.
Detailed Experimental Protocol
This protocol is adapted from established methods for the bromination of substituted anilines.[5]
Materials and Reagents
| Reagent | Formula | M.W. | CAS No. | Notes |
| N,2-Diethylaniline | C₁₀H₁₅N | 149.24 | 91-66-7 | Starting material |
| Bromine | Br₂ | 159.81 | 7726-95-6 | Highly corrosive and toxic |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Solvent |
| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | Extraction Solvent |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | For neutralization |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Recrystallization solvent |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are suitable).
-
Fume Hood: This entire procedure must be performed in a well-ventilated chemical fume hood due to the high toxicity and volatility of bromine and dichloromethane.
-
Bromine Handling: Bromine is extremely corrosive and can cause severe burns upon contact. Handle with extreme care. Have a solution of sodium thiosulfate ready for quenching any spills.
-
Waste Disposal: Dispose of all chemical waste in properly labeled containers according to your institution's guidelines.
Synthesis Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N,2-diethylaniline (e.g., 10.0 g, 67.0 mmol) in 50 mL of glacial acetic acid.
-
Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C.
-
Bromine Addition: In a separate dropping funnel, prepare a solution of bromine (e.g., 3.4 mL, 10.7 g, 67.0 mmol) in 20 mL of glacial acetic acid. Add this bromine solution dropwise to the stirred aniline solution over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Rationale: Dropwise addition at low temperature is crucial to control the exothermic reaction and to minimize the formation of polybrominated byproducts.[3]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water. A precipitate should form.
-
Neutralization: Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) portion-wise until the effervescence ceases and the pH of the solution is neutral (pH ~7-8). This step neutralizes the excess acetic acid and any HBr formed during the reaction.[6]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol.[5] Dissolve the crude product in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected product is a solid.
Characterization and Analysis
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄BrN | [7] |
| Molecular Weight | 228.13 g/mol | [7] |
| Appearance | White to light yellow solid | [8] |
| Melting Point | 32-33 °C (lit.) | [7] |
Spectroscopic Data
4.2.1. ¹H NMR Spectroscopy
-
Aromatic Protons: The protons on the aromatic ring will appear as distinct signals in the δ 6.5-7.5 ppm region. The substitution pattern will lead to a specific splitting pattern (e.g., doublets and doublet of doublets).
-
Ethyl Groups: The N-ethyl and 2-ethyl groups will show characteristic quartet and triplet signals for the -CH₂- and -CH₃ protons, respectively, typically in the δ 1.0-3.5 ppm range.
4.2.2. ¹³C NMR Spectroscopy
-
Aromatic Carbons: Signals for the six aromatic carbons will appear in the δ 110-150 ppm range. The carbon attached to the bromine atom (C-Br) will be shifted to a characteristic range (approx. δ 110-120 ppm). The carbon attached to the nitrogen (C-N) will be significantly downfield (approx. δ 145-150 ppm).
-
Aliphatic Carbons: The carbons of the ethyl groups will appear in the upfield region (δ 10-50 ppm).
4.2.3. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3050-3100 | C-H stretch (aromatic) |
| ~2850-2970 | C-H stretch (aliphatic) |
| ~1500-1600 | C=C stretch (aromatic ring) |
| ~1200-1350 | C-N stretch |
| ~500-600 | C-Br stretch |
4.2.4. Mass Spectrometry (MS)
The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound. The molecular ion peaks [M]⁺ and [M+2]⁺ will appear with an approximate 1:1 intensity ratio.
-
Expected [M]⁺: m/z ≈ 227
-
Expected [M+2]⁺: m/z ≈ 229
A prominent fragment is often the loss of an ethyl group (M-29), resulting in a fragment ion at m/z ≈ 198/200.[11]
Conclusion
This guide has detailed a reliable and well-rationalized protocol for the synthesis of this compound via electrophilic bromination. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently prepare this valuable chemical intermediate with high purity. The provided mechanistic insights and explanations for experimental choices are intended to empower scientists to not only replicate the synthesis but also to adapt it for related transformations in their research and development endeavors.
References
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Ledford, B. (n.d.). Bromination of N,N-Dimethylaniline. Prezi. Retrieved from [Link]
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Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 611452, 4-Bromo-2,6-diethylaniline. Retrieved from [Link]
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NIST. (n.d.). 4-Bromo-2-ethylaniline. NIST Chemistry WebBook. Retrieved from [Link]
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Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2801283, 4-Bromo-2-ethylaniline. Retrieved from [Link]
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NIST. (n.d.). 4-Bromo-N,N-diethylaniline. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
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ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Bromo-2,6-diethyl-aniline - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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Zhao, K., et al. (2023). Halogenation of arenes with sulfoxide and oxalyl halide. Journal of Sulfur Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11465, 4-bromo-N,N-dimethylaniline. Retrieved from [Link]
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Douglas, C. J., et al. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry. Retrieved from [Link]
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Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences. Retrieved from [Link]
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ChemSynthesis. (2025). 4-bromo-N,N-diethylaniline. Retrieved from [Link]
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NIST. (n.d.). 4-Bromo-N,N-diethylaniline Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16328, Benzenamine, 4-bromo-N,N-diethyl-. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Brominated Diethylaniline Isomers
A Note on Isomeric Specificity: The request specified "4-Bromo-N,2-Diethylaniline." It is important to clarify that while this isomer exists, comprehensive physicochemical data for it is not widely available in public databases. The structural nomenclature suggests a bromine atom at the 4-position, one ethyl group on the nitrogen atom (N), and a second ethyl group at the 2-position of the aniline ring. However, the most extensively characterized and commercially significant isomers are 4-Bromo-N,N-diethylaniline and 4-Bromo-2,6-diethylaniline . This guide will focus on these two well-documented isomers, providing a comparative analysis of their properties. Researchers specifically interested in the N,2-diethyl isomer should consider this document a foundational guide to related structures, with the understanding that direct experimental determination of its properties is recommended.
Part 1: 4-Bromo-N,N-diethylaniline
Chemical Identity and Structure
4-Bromo-N,N-diethylaniline is an aromatic amine characterized by a bromine substituent at the para-position of the benzene ring relative to a diethylamino group. This structure makes it a valuable intermediate in organic synthesis.
-
IUPAC Name: 4-bromo-N,N-diethylaniline
-
CAS Number: 2052-06-4[1]
-
Molecular Formula: C₁₀H₁₄BrN[1]
-
Molecular Weight: 228.13 g/mol [1]
-
SMILES: CCN(CC)c1ccc(Br)cc1
-
InChI Key: NGYMZFJVHHKJQR-UHFFFAOYSA-N[1]
Physicochemical Properties
The physical state and solubility of 4-Bromo-N,N-diethylaniline are critical parameters for its handling, storage, and application in synthetic protocols. It typically appears as a white to light yellow solid.[1]
| Property | Value | Source |
| Melting Point | 32-33 °C | [1] |
| Boiling Point | 269-271 °C | [1] |
| Density | 1.291 g/cm³ | [1] |
| Flash Point | >230 °F (>110 °C) | [1] |
| Water Solubility | Insoluble | [1] |
| pKa | 5.82 ± 0.32 (Predicted) | [1] |
Expert Insight: The low melting point indicates that this compound can be handled as a liquid in slightly warmed conditions, which can be advantageous for certain reaction setups. Its insolubility in water necessitates the use of organic solvents for reactions and purification.[2] The diethylamino group is an electron-donating group, which influences the reactivity of the aromatic ring.[2]
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 4-Bromo-N,N-diethylaniline.
-
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show signals corresponding to the ethyl protons (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and the aromatic protons.
-
¹³C NMR Spectroscopy: The carbon NMR would display distinct signals for the ethyl carbons and the aromatic carbons, with the carbon attached to the bromine atom being significantly influenced.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for C-H stretching of the alkyl and aromatic groups, C-N stretching, and C-Br stretching.
-
Mass Spectrometry (MS): The mass spectrum shows a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br). The molecular ion peaks would be expected at m/z 227 and 229.[3]
Reactivity and Applications
The dual functionality of a bromo group and a diethylamino group makes 4-Bromo-N,N-diethylaniline a versatile synthetic intermediate.[1][4]
-
Cross-Coupling Reactions: The bromine atom serves as a handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds.[2]
-
Pharmaceutical and Dyestuff Synthesis: It is an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][4]
Part 2: 4-Bromo-2,6-diethylaniline
Chemical Identity and Structure
4-Bromo-2,6-diethylaniline is an isomer where two ethyl groups are substituted on the benzene ring ortho to the amino group, and a bromine atom is at the para position.
-
IUPAC Name: 4-bromo-2,6-diethylaniline
-
CAS Number: 56746-19-1[5]
-
Molecular Formula: C₁₀H₁₄BrN[5]
-
Molecular Weight: 228.13 g/mol [5]
-
SMILES: CCC1=CC(=CC(=C1N)CC)Br[5]
Physicochemical Properties
The steric hindrance from the two ethyl groups ortho to the amine significantly influences the properties of this isomer compared to its N,N-diethyl counterpart.
| Property | Value | Source |
| Molecular Weight | 228.13 g/mol | [5] |
| XLogP3-AA | 3.5 | [5] |
Note: Detailed experimental data for properties like melting and boiling points are less commonly reported for this isomer in readily accessible databases.
Expert Insight: The presence of the ortho-ethyl groups can sterically hinder reactions involving the amino group, potentially leading to different reactivity profiles compared to 4-bromoaniline or 4-bromo-N,N-diethylaniline. This steric shielding can be exploited for regioselective synthesis.
Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the two equivalent ethyl groups and the aromatic protons. The amino group protons will also be present.
-
Mass Spectrometry (MS): Similar to its isomer, the mass spectrum of 4-Bromo-2,6-diethylaniline will exhibit a characteristic bromine isotopic pattern with molecular ion peaks around m/z 227 and 229.[6]
Synthesis and Applications
4-Bromo-2,6-diethylaniline can be synthesized from 2,6-diethylaniline.[7] Its applications are primarily in specialized organic synthesis where the specific steric and electronic properties of this substitution pattern are required.
Experimental Protocols
Workflow for Physicochemical Property Determination
Caption: General workflow for determining the physicochemical and spectroscopic properties of a chemical compound.
Step-by-Step: Melting Point Determination (Capillary Method)
-
Sample Preparation: Ensure the 4-Bromo-N,N-diethylaniline sample is pure and thoroughly dried. Grind the solid into a fine powder.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the apparatus at a rate of 10-20 °C/min initially. As the temperature approaches the expected melting point (around 30 °C), reduce the heating rate to 1-2 °C/min.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.
Causality: A slow heating rate near the melting point is crucial for thermal equilibrium between the sample and the thermometer, ensuring an accurate measurement. A sharp melting range is indicative of a pure compound.
Safety and Handling
Substituted anilines should be handled with care due to their potential toxicity.
-
Hazard Identification: 4-Bromo-N,N-diethylaniline is classified as a skin and eye irritant and may cause respiratory irritation.[8] It is harmful if swallowed, in contact with skin, or if inhaled.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10] Work in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from light and incompatible materials such as strong oxidizing agents.[1][11] The compound is noted to be light-sensitive.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Logical Flow for Safe Handling
Caption: Logical workflow for the safe handling of brominated aniline compounds in a laboratory setting.
References
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An In-Depth Technical Guide to the 1H and 13C NMR Spectral Characteristics of 4-Bromo-N,2-Diethylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromo-N,2-diethylaniline. In the absence of publicly available experimental spectra for this specific compound, this guide leverages established NMR principles and empirical data from structurally analogous molecules to offer a comprehensive and well-reasoned interpretation. This document is intended to serve as a valuable resource for researchers in compound identification, structural elucidation, and quality control, providing a robust framework for understanding the spectroscopic characteristics of substituted anilines.
Introduction: The Structural Significance of this compound
This compound is a substituted aromatic amine with a unique arrangement of functional groups that presents an interesting case for NMR spectroscopic analysis. The interplay of the electron-donating diethylamino group, the ortho-directing ethyl group, and the electron-withdrawing and sterically influential bromine atom creates a distinct electronic and magnetic environment for each nucleus. A thorough understanding of its 1H and 13C NMR spectra is crucial for its unambiguous identification and for predicting its chemical behavior in various applications, including as a potential intermediate in pharmaceutical and materials science.
This guide will delve into the predicted chemical shifts, coupling constants, and multiplicities for each proton and carbon nucleus in the molecule. Furthermore, it will provide a detailed experimental protocol for the acquisition of high-quality NMR data for this class of compounds and discuss the underlying principles governing the observed spectral features.
Predicted 1H NMR Spectral Data
The 1H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons and the two different ethyl groups. The analysis is based on the additive effects of the substituents on the benzene ring. The N-diethyl group is a strong electron-donating group, which tends to shield the aromatic protons, shifting them to a lower chemical shift (upfield). Conversely, the bromine atom is an electron-withdrawing group through induction, which deshields the aromatic protons, moving them to a higher chemical shift (downfield). The ethyl group at the C2 position also contributes to the electronic and steric environment.
Table 1: Predicted 1H NMR Spectral Data for this compound (in CDCl3)
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| H-3 | ~ 7.25 | d | ~ 2.0 | Aromatic |
| H-5 | ~ 6.85 | dd | JH5-H6 ≈ 8.5, JH5-H3 ≈ 2.0 | Aromatic |
| H-6 | ~ 6.60 | d | ~ 8.5 | Aromatic |
| N-CH2 | ~ 3.35 | q | ~ 7.1 | N-Ethyl |
| C2-CH2 | ~ 2.60 | q | ~ 7.5 | C2-Ethyl |
| N-CH3 | ~ 1.15 | t | ~ 7.1 | N-Ethyl |
| C2-CH3 | ~ 1.25 | t | ~ 7.5 | C2-Ethyl |
Rationale for Predictions:
-
Aromatic Protons (H-3, H-5, H-6): The electron-donating N-diethyl group will cause a general upfield shift for the aromatic protons compared to benzene (7.34 ppm). The bromine at C4 will deshield the ortho protons (H-3 and H-5). H-3 is expected to be the most downfield of the aromatic protons due to the deshielding effect of the adjacent bromine and being ortho to the N-diethyl group. H-5 will be a doublet of doublets due to coupling with both H-6 (ortho-coupling) and H-3 (meta-coupling). H-6, being ortho to the electron-donating N-diethyl group, is expected to be the most upfield proton.
-
N-Ethyl Group: The methylene protons of the N-ethyl group are adjacent to the nitrogen atom and will therefore be deshielded, appearing as a quartet around 3.35 ppm. The methyl protons will appear as a triplet further upfield, around 1.15 ppm.
-
C2-Ethyl Group: The methylene protons of the C2-ethyl group are attached to the aromatic ring and will be deshielded, appearing as a quartet around 2.60 ppm. The methyl protons will appear as a triplet around 1.25 ppm.
Predicted 13C NMR Spectral Data
The 13C NMR spectrum of this compound will show ten distinct signals, corresponding to the ten carbon atoms in the molecule, assuming free rotation around the C-N bond. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic ring.
Table 2: Predicted 13C NMR Spectral Data for this compound (in CDCl3)
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-1 | ~ 147.0 | Aromatic (C-N) |
| C-2 | ~ 135.0 | Aromatic (C-CH2CH3) |
| C-3 | ~ 132.0 | Aromatic (C-H) |
| C-4 | ~ 112.0 | Aromatic (C-Br) |
| C-5 | ~ 116.0 | Aromatic (C-H) |
| C-6 | ~ 112.5 | Aromatic (C-H) |
| N-CH2 | ~ 44.5 | N-Ethyl |
| C2-CH2 | ~ 24.0 | C2-Ethyl |
| N-CH3 | ~ 12.5 | N-Ethyl |
| C2-CH3 | ~ 14.0 | C2-Ethyl |
Rationale for Predictions:
-
Aromatic Carbons: The carbon attached to the nitrogen (C-1) will be significantly deshielded due to the electronegativity of nitrogen, appearing at the lowest field among the aromatic carbons. The carbon bearing the bromine (C-4) will be shielded due to the "heavy atom effect," appearing at a relatively upfield position for a substituted aromatic carbon. The other aromatic carbons will have chemical shifts influenced by the combined electronic effects of the substituents.
-
Aliphatic Carbons: The methylene carbons of both ethyl groups will be more deshielded than the methyl carbons. The N-CH2 carbon will be more deshielded than the C2-CH2 carbon due to the direct attachment to the more electronegative nitrogen atom.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality 1H and 13C NMR spectra for this compound, the following experimental protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal at 7.26 ppm can be used as an internal reference.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
1H NMR:
-
Pulse sequence: Standard single-pulse experiment (zg30).
-
Number of scans: 8-16, depending on the sample concentration.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-2 seconds.
-
-
13C NMR:
-
Pulse sequence: Proton-decoupled experiment (zgpg30).
-
Number of scans: 1024 or more, as 13C has a low natural abundance.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent signal.
-
Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.
-
Visualization of Predicted Assignments and Workflow
Molecular Structure with Predicted Assignments
Caption: Predicted 13C and 1H chemical shifts for this compound.
General NMR Analysis Workflow
Caption: A generalized workflow for acquiring and analyzing NMR spectra.
Proposed Synthesis of this compound
A plausible synthetic route to this compound could involve the N-ethylation of 4-bromo-2-ethylaniline.
Step 1: Synthesis of 4-Bromo-2-ethylaniline
4-Bromo-2-ethylaniline can be synthesized from 2-ethylaniline via bromination.
-
Dissolve 2-ethylaniline in a suitable solvent such as acetic acid.
-
Slowly add a solution of bromine in acetic acid at a controlled temperature (e.g., 0-5 °C) to achieve mono-bromination at the para position.
-
After the reaction is complete, the product can be precipitated by adding water and purified by recrystallization.
Step 2: N-Ethylation of 4-Bromo-2-ethylaniline
The resulting 4-bromo-2-ethylaniline can then be N-ethylated.
-
React 4-bromo-2-ethylaniline with an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone or acetonitrile).
-
The reaction mixture is typically heated under reflux until the starting material is consumed.
-
The final product, this compound, can be isolated by extraction and purified by column chromatography or distillation.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the 1H and 13C NMR spectra of this compound. By understanding the influence of the various substituents on the chemical shifts and coupling patterns, researchers can confidently identify this molecule and distinguish it from its isomers and related compounds. The provided experimental protocol and synthetic overview further enhance the practical utility of this guide for professionals in the field of chemical synthesis and analysis.
References
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PubChem. 4-Bromo-N,N-dimethylaniline. National Center for Biotechnology Information. [Link][1]
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PubChem. 4-Bromo-2-ethylaniline. National Center for Biotechnology Information. [Link][2]
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PrepChem. Preparation of 4-bromo-N,N-dimethylaniline. [Link][3]
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Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline. [4]
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New Journal of Chemistry Supporting Information. A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. Royal Society of Chemistry. [Link][5]
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Spectroscopic Analysis of Organic Compounds. St. Paul's Cathedral Mission College. [Link][6]
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An In-depth Technical Guide to the FT-IR Spectrum of 4-Bromo-N,2-Diethylaniline
Executive Summary
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Bromo-N,2-Diethylaniline (CAS No. 2052-06-4). As a substituted aromatic amine, this compound possesses a unique vibrational fingerprint that is instrumental for its identification, purity assessment, and structural elucidation. This document outlines the theoretical basis for its spectral features, a validated experimental protocol for data acquisition, and a detailed interpretation of the resulting spectrum. The causality behind peak assignments is explained, grounding the analysis in the fundamental principles of molecular spectroscopy.
Molecular Structure and Predicted Vibrational Modes
The first step in any spectral interpretation is a thorough understanding of the molecule's structure. This compound is a tertiary aromatic amine with several key functional groups that give rise to characteristic absorption bands in the infrared region.
-
Formula: C₁₀H₁₄BrN[1]
-
Structure: A benzene ring is substituted at position 1 with a diethylamino group [-N(CH₂CH₃)₂] and at position 4 with a bromine atom. The ethyl groups are attached to the nitrogen at position 2 of the ethyl chains.
The key vibrational modes we can predict are:
-
Aromatic C-H Stretches: Occurring at wavenumbers just above 3000 cm⁻¹.[2]
-
Aliphatic C-H Stretches: From the methyl and methylene groups of the two ethyl substituents, expected below 3000 cm⁻¹.[3]
-
Aromatic C=C Ring Stretches: A series of bands in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.[2]
-
Aliphatic C-H Bends: Vibrations from the CH₂ and CH₃ groups.
-
Aromatic C-N Stretch: A strong band indicating the bond between the aromatic ring and the nitrogen atom.[4]
-
C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring (1,4- or para-disubstituted) gives a very characteristic strong absorption in the fingerprint region.
-
C-Br Stretch: Due to the heavy mass of the bromine atom, this vibration is expected at a low wavenumber, typically below 700 cm⁻¹.[5][6]
Crucially, as a tertiary amine, This compound lacks an N-H bond . Therefore, the characteristic N-H stretching absorption, typically seen between 3300-3500 cm⁻¹ for primary and secondary amines, will be absent.[3][4] This absence is a key piece of identifying information.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
This protocol describes the acquisition of an FT-IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is ideal for liquid or solid samples and requires minimal preparation.
3.1 Instrumentation and Parameters
-
Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.
-
ATR Crystal: Diamond or Germanium. Diamond is preferred for its robustness.
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 32 scans for both background and sample for a good signal-to-noise ratio.
3.2 Step-by-Step Workflow
-
Instrument Preparation: Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Background Collection:
-
Ensure the ATR crystal surface is impeccably clean. Clean with a solvent known to dissolve the analyte (e.g., isopropanol) and dry completely with a lint-free wipe.
-
Collect a background spectrum (32 scans). This is a critical self-validating step; the resulting spectrum should be a flat line, confirming the absence of contaminants and atmospheric interference.
-
-
Sample Application:
-
Place a small amount of the this compound sample directly onto the center of the ATR crystal. If solid, apply pressure using the built-in clamp to ensure good contact. If liquid, a single drop is sufficient.
-
-
Sample Spectrum Collection:
-
Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).
-
-
Data Processing and Cleaning:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary to ensure all peaks originate from zero absorbance.
-
Label peaks of interest using the peak-picking function.
-
3.3 Workflow Visualization
Caption: Diagram 1: FT-IR Data Acquisition Workflow
In-Depth Spectral Interpretation
The FT-IR spectrum is typically analyzed by dividing it into two main regions: the Functional Group Region (4000-1500 cm⁻¹) and the Fingerprint Region (1500-400 cm⁻¹) .[7]
4.1 Functional Group Region (4000 - 1500 cm⁻¹)
-
~3100 - 3000 cm⁻¹ (Aromatic C-H Stretch): Expect one or more weak to medium sharp peaks just to the left of 3000 cm⁻¹. Their presence is a clear indication of C-H bonds on the aromatic ring.[2] The distinction from aliphatic C-H stretches is a crucial first diagnostic step.
-
~2975 - 2850 cm⁻¹ (Aliphatic C-H Stretch): Several medium to strong, sharp absorptions will appear in this range. These are due to the symmetric and asymmetric stretching vibrations of the C-H bonds within the methylene (-CH₂-) and methyl (-CH₃) groups of the ethyl substituents.[3]
-
Absence of N-H Stretch (~3500 - 3300 cm⁻¹): As a tertiary amine, there will be no peaks in this region. This is a powerful piece of negative evidence, ruling out primary or secondary amine structures.[4][8]
-
~1600 - 1450 cm⁻¹ (Aromatic C=C Ring Stretches): Two to three sharp, medium-intensity bands are characteristic of the benzene ring itself. For this molecule, expect prominent peaks around 1600 cm⁻¹ and 1500 cm⁻¹. These arise from the stretching and contraction of the carbon-carbon bonds within the aromatic ring.[2]
4.2 Fingerprint Region (1500 - 400 cm⁻¹)
This region contains complex vibrations that are unique to the overall molecular structure, serving as a "fingerprint" for the compound.[9]
-
~1340 - 1260 cm⁻¹ (Aromatic C-N Stretch): A strong, characteristic absorption band is expected in this range, corresponding to the stretching vibration of the bond between the aromatic carbon and the tertiary amine nitrogen.[4][10] This is a key indicator for an aromatic amine.
-
~860 - 800 cm⁻¹ (C-H Out-of-Plane Bend): For a 1,4-disubstituted (para) benzene ring, a strong, often sharp, absorption band appears in this range. This band is caused by the four adjacent C-H bonds on the ring bending in and out of the plane of the ring in unison. Its presence is a very reliable indicator of the para-substitution pattern.[11]
-
~690 - 515 cm⁻¹ (C-Br Stretch): A medium to strong absorption band is expected in this low-wavenumber region.[5] The position is dictated by Hooke's Law; the heavy mass of the bromine atom and the relatively weak C-Br bond result in a low vibrational frequency. This peak confirms the presence of the bromo-substituent.[6]
Summary of Characteristic Absorption Data
The following table summarizes the expected key absorption bands for this compound, providing a quick reference for spectral analysis.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Region | Notes |
| ~3100 - 3000 | Aromatic C-H Stretch | Weak to Medium | Functional Group | Confirms the presence of the benzene ring.[2] |
| ~2975 - 2850 | Aliphatic C-H Stretch | Medium to Strong | Functional Group | Arises from the ethyl groups.[3] |
| ~1600 & ~1500 | Aromatic C=C Ring Stretch | Medium | Fingerprint | Characteristic of the benzene ring skeleton.[2] |
| ~1340 - 1260 | Aromatic C-N Stretch | Strong | Fingerprint | Key indicator for an aromatic amine.[4] |
| ~860 - 800 | C-H Out-of-Plane (OOP) Bend | Strong | Fingerprint | Highly indicative of 1,4 (para) disubstitution.[11] |
| ~690 - 515 | C-Br Stretch | Medium to Strong | Fingerprint | Confirms the presence of the bromine substituent.[5][6] |
| N/A | N-H Stretch | Absent | Functional Group | The absence of a peak at 3300-3500 cm⁻¹ confirms a tertiary amine.[4] |
References
-
University of California, Los Angeles (UCLA). IR Absorption Table. WebSpectra. [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]
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Taylor & Francis. Diethylaniline – Knowledge and References. [Link]
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National Institute of Standards and Technology (NIST). N,N-Diethylaniline. NIST Chemistry WebBook. [Link]
-
Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]
-
National Institute of Standards and Technology (NIST). 4-Bromo-N,N-diethylaniline. NIST Chemistry WebBook. [Link]
-
Infinity Scientific. (2025). How to Interpret FTIR Results: A Beginner's Guide. [Link]
-
Royal Society of Chemistry. Near near infrared spectroscopy for quantitative and qualitative quality control. Analyst. [Link]
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University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides. [Link]
-
Wiley Analytical Science. (2005). Interpretation of Infrared Spectra, A Practical Approach. [Link]
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National Center for Biotechnology Information. 4-bromo-N,N-dimethylaniline. PubChem Compound Summary. [Link]
-
MDPI. Infrared Spectra of Small Radicals for Exoplanetary Spectroscopy: OH, NH, CN and CH: The State of Current Knowledge. [Link]
-
National Library of Medicine. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. PubMed. [Link]
-
National Library of Medicine. Near-Infrared Spectroscopy in Bio-Applications. PMC. [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... [Link]
-
University of California, Santa Cruz. IR Tables. [Link]
-
ResearchGate. (2019). A Beginner's Guide to Interpreting & Analyzing FTIR Results. [Link]
-
Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]
-
Millersville University. Table of Characteristic IR Absorptions. [Link]
-
Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]
-
Scribd. C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. [Link]
-
National Institute of Standards and Technology (NIST). N,N-Diethylaniline. NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology (NIST). N,N-Diethylaniline. NIST Chemistry WebBook. [Link]
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A Comprehensive Technical Guide to the Structural Elucidation of 4-Bromo-N,2-Diethylaniline
Foreword: The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern chemical and pharmaceutical research. This knowledge, derived from single-crystal X-ray diffraction, underpins our understanding of a compound's physical properties, reactivity, and biological activity. This guide provides a comprehensive, in-depth methodology for the structural elucidation of 4-Bromo-N,2-Diethylaniline, a substituted aniline of interest in synthetic chemistry. As no public crystallographic data for this specific molecule is currently available in repositories such as the Cambridge Crystallographic Data Centre (CCDC), this document serves as a predictive and methodological whitepaper. It is designed to guide researchers through the entire workflow, from targeted synthesis and crystallization to the intricacies of data collection and structural refinement. The protocols and insights presented herein are synthesized from established methodologies for analogous compounds and are intended to provide a robust framework for obtaining and interpreting high-quality crystallographic data.
Rationale and Synthetic Strategy
Substituted anilines are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The title compound, this compound, combines several features of synthetic interest: a bromine atom, which allows for further functionalization via cross-coupling reactions, and ethyl groups on both the aromatic ring and the nitrogen atom, which can influence solubility and steric interactions.
A logical and efficient synthetic pathway commences with a commercially available precursor, 2-ethylaniline, and proceeds through two key transformations: electrophilic aromatic substitution to introduce the bromine atom, followed by N-alkylation to introduce the second ethyl group.
Proposed Synthetic Workflow
The proposed synthesis is a two-step process designed to ensure high regioselectivity and yield. The amino group of the starting material is a strong activating group, directing electrophilic substitution to the para position. Subsequent N-alkylation provides the target molecule.
Sources
Solubility of 4-Bromo-N,2-Diethylaniline in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Bromo-N,2-Diethylaniline in Organic Solvents
Executive Summary
Physicochemical Analysis and Solubility Prediction
The solubility of a compound is fundamentally governed by its molecular structure and the intermolecular forces it can establish with a solvent. The principle of "like dissolves like" is the cornerstone of this analysis; solvents that share similar polarity and intermolecular interaction capabilities with the solute will generally be more effective.
Molecular Structure Analysis of this compound
The structure of this compound is characterized by several key functional groups that dictate its overall polarity and interactive potential:
-
Bromophenyl Group: The benzene ring is inherently nonpolar and hydrophobic. The bromine atom at the para-position is electronegative, creating a dipole moment, but its primary contribution to solubility in organic solvents is through van der Waals forces.
-
N-Ethyl Amino Group: The secondary amine group introduces polarity and the capacity to act as a hydrogen bond acceptor. As a secondary amine, it lacks the hydrogen bond donating ability of a primary amine, which slightly reduces its potential for interaction with protic solvents compared to a non-N-alkylated aniline. The nitrogen's lone pair of electrons also imparts basicity to the molecule.
-
Ortho-Ethyl Group: The ethyl group at the 2-position (ortho to the amino group) introduces significant steric hindrance. This "ortho effect" can twist the N-ethylamino group out of the plane of the benzene ring, which may disrupt crystal lattice packing and potentially increase solubility compared to its non-ortho-substituted counterparts.[1][2] This steric bulk also adds to the nonpolar character of the molecule.
Compared to its well-documented isomer, 4-Bromo-N,N-diethylaniline, where both ethyl groups are on the nitrogen, the 2-ethyl substitution in this compound is expected to create a different molecular profile, influencing both its solid-state properties (like melting point) and its interaction with solvent molecules.
Predicted Solubility in Common Organic Solvents
Based on the structural analysis, a qualitative prediction of solubility can be made across various solvent classes.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Non-Polar | Hexane, Toluene, Benzene | High | The dominant nonpolar character of the bromophenyl and ethyl groups will lead to favorable van der Waals interactions and, in the case of aromatic solvents, potential pi-pi stacking. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile | High to Medium | These solvents possess a dipole moment that can interact with the polar N-H bond and the C-Br bond. The lack of hydrogen bond donation from the solvent is not a major drawback. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Medium to Low | These solvents can act as hydrogen bond donors to the nitrogen lone pair. However, the large nonpolar surface area of the solute will limit miscibility. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | The polarity and dispersion forces of these solvents are highly compatible with the brominated aromatic structure of the solute. |
| Aqueous | Water | Insoluble | The molecule is predominantly hydrophobic. The energy required to break the hydrogen bonding network of water is not compensated by solute-water interactions.[3][4] |
| Aqueous Acid | 1M Hydrochloric Acid (HCl) | Soluble | The basic nitrogen atom will be protonated to form a hydrochloride salt. This ionic salt will be readily solvated by water. |
Experimental Determination of Thermodynamic Solubility
For precise and reliable data, experimental determination is essential. The "gold standard" for determining thermodynamic (equilibrium) solubility is the Shake-Flask Method, as recognized by the OECD Guideline 105.[5][6][7]
Workflow for Solubility Determination
The logical flow for determining the solubility of this compound is outlined below.
Caption: Workflow for Shake-Flask Solubility Determination.
Detailed Protocol: Shake-Flask Method
This protocol provides a self-validating system for obtaining accurate solubility data.
Materials:
-
This compound (high purity)
-
Selected organic solvents (HPLC grade)
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Glass vials with screw caps
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE for organic solvents)
-
HPLC system with UV detector
Procedure:
-
Preparation:
-
Set the orbital shaker to the desired temperature (e.g., 25 °C).
-
Add an excess amount of this compound to a series of glass vials. An amount that is visibly in excess after dissolution is required to ensure saturation.[8]
-
Accurately pipette a known volume of the selected solvent (e.g., 5 mL) into each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in the orbital shaker.
-
Agitate the vials at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[9] Preliminary studies can determine the minimum time to reach a plateau in concentration.
-
-
Phase Separation:
-
Remove the vials from the shaker and let them stand at the same temperature to allow the excess solid to sediment.
-
To ensure complete removal of undissolved solid, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes).
-
Carefully withdraw an aliquot of the supernatant using a pipette. For an extra level of certainty, pass this aliquot through a 0.22 µm syringe filter.[5]
-
-
Quantification (HPLC-UV):
-
Analytical Method: A reverse-phase HPLC method is suitable for quantifying aromatic amines.[10][11][12][13]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for peak shape improvement) is a common starting point.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound (determined by a UV scan).
-
-
Calibration: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile). Create a series of dilutions to generate a calibration curve (e.g., 1 to 100 µg/mL).
-
Analysis: Dilute the filtered supernatant from the solubility experiment with the mobile phase to fall within the range of the calibration curve. Inject the diluted sample and the calibration standards into the HPLC system.
-
-
Calculation:
-
Determine the concentration of the diluted supernatant from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds such as 4-bromoaniline and other N-alkylanilines should be used to guide handling procedures.[14][15][16][17][18]
-
Hazards: Aromatic amines are often classified as harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[19] They should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses or goggles, and a lab coat.
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood. Avoid creating and inhaling dust.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This guide provides a comprehensive framework for understanding and determining the solubility of this compound. By combining a theoretical analysis of its molecular structure with robust, validated experimental protocols, researchers can confidently predict its behavior in various organic solvents and generate the precise quantitative data required for applications in drug development, chemical synthesis, and materials science.
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Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. Available at: [Link]
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Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Available at: [Link]
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Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. Available at: [Link]
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4-bromo-N,N-diethylaniline - 2052-06-4, C10H14BrN, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available at: [Link]
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Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. Available at: [Link]
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An In-Depth Technical Guide to the Electronic Properties of 4-Bromo-N,2-Diethylaniline
Introduction: Unveiling the Molecular Architecture and Significance
4-Bromo-N,2-diethylaniline is a substituted aromatic amine with the chemical formula C₁₀H₁₄BrN.[1] Its structure features a benzene ring functionalized with a bromine atom, an amino group, and two ethyl groups at specific positions. The strategic placement of these substituents dictates the molecule's electronic landscape, influencing its reactivity, potential applications in organic synthesis, and relevance in drug development as an intermediate.[2][3] This guide provides a comprehensive exploration of the core electronic properties of this compound, detailing both theoretical and experimental methodologies for their characterization.
The foundational structure of aniline, an amino group attached to a benzene ring, is known for the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system. This interaction significantly influences the electronic properties of the molecule.[4] The introduction of a bromine atom, an electron-withdrawing group through induction but an electron-donating group through resonance, and two electron-donating ethyl groups, creates a complex interplay of electronic effects that modulate the overall electron density distribution, frontier molecular orbital energies, and reactivity of the parent aniline molecule. Understanding these nuanced electronic characteristics is paramount for researchers and professionals in the fields of chemistry and drug discovery.
The Interplay of Substituents: Modulating Electronic Behavior
The electronic properties of this compound are a direct consequence of the cumulative effects of its substituents: the bromo, N-ethyl, and 2-ethyl groups.
-
The Amino Group (-NH₂ origin): The nitrogen atom's lone pair of electrons engages in resonance with the benzene ring, increasing the electron density at the ortho and para positions. This electron-donating character is a dominant feature of anilines.[4]
-
N-Ethyl and 2-Ethyl Groups (-CH₂CH₃): These alkyl groups are electron-donating through an inductive effect, further enriching the electron density of the aromatic ring and the nitrogen atom. The ethyl group at the 2-position (ortho to the amino group) introduces steric hindrance, which can force the diethylamino group out of the plane of the benzene ring. This twisting can disrupt the π-conjugation between the nitrogen lone pair and the ring, thereby reducing the electron-donating resonance effect of the amino group.[5]
-
The Bromo Group (-Br): Bromine exhibits a dual electronic nature. It is electronegative and withdraws electron density through the sigma bond (inductive effect). However, its lone pairs can participate in resonance, donating electron density to the aromatic ring. For halogens, the inductive effect generally outweighs the resonance effect, leading to a net electron-withdrawing character.[6]
The combination of these effects in this compound results in a nuanced electronic structure where the electron-donating character of the diethylamino group is tempered by the steric hindrance from the ortho-ethyl group and the inductive withdrawal of the para-bromo group.
Core Electronic Properties: A Quantitative Perspective
| Property | Predicted Influence of Substituents | Significance in Drug Development & Research |
| HOMO Energy | The electron-donating diethylamino group will raise the HOMO energy, making the molecule more susceptible to oxidation. The ortho-ethyl group's steric hindrance may slightly lower this effect. | Higher HOMO energies can correlate with increased metabolic susceptibility and are crucial for understanding charge transfer processes in organic electronics. |
| LUMO Energy | The electron-withdrawing bromine atom will lower the LUMO energy, making the molecule more susceptible to reduction. | Lower LUMO energies are indicative of a molecule's ability to accept electrons, a key factor in designing electron-transport materials and understanding redox-based drug mechanisms. |
| HOMO-LUMO Gap | The combined effects of the substituents will likely result in a moderate HOMO-LUMO gap. | The HOMO-LUMO gap is a critical parameter for determining a molecule's stability, reactivity, and optical properties. A smaller gap often correlates with higher reactivity and longer wavelength absorption in UV-Vis spectroscopy.[9] |
| Ionization Potential | Expected to be relatively low due to the electron-rich nature of the substituted aniline ring. | Relates to the ease of removing an electron and is a fundamental parameter in mass spectrometry and understanding charge separation processes. |
| Electron Affinity | The presence of the bromine atom will likely lead to a positive electron affinity. | Indicates the molecule's ability to accept an electron and is important for designing n-type organic semiconductors. |
| Dipole Moment | The asymmetrical substitution pattern will result in a significant molecular dipole moment. | Influences solubility, intermolecular interactions, and binding affinity to biological targets. |
Methodologies for Characterization: A Practical Guide
To empirically and computationally determine the electronic properties of this compound, a combination of spectroscopic, electrochemical, and computational techniques is employed.
Computational Chemistry: In Silico Prediction
Density Functional Theory (DFT) has emerged as a powerful and reliable tool for calculating the electronic properties of organic molecules.[10] The B3LYP functional with a 6-311G(d,p) basis set is a commonly used and well-validated method for such studies.[8][11]
Protocol for DFT-Based Calculation of Electronic Properties:
-
Molecular Geometry Optimization:
-
Construct the 3D structure of this compound.
-
Perform a geometry optimization using a DFT method (e.g., B3LYP/6-311G(d,p)) to find the lowest energy conformation.[12]
-
Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation and ensuring the absence of imaginary frequencies.
-
-
Frontier Molecular Orbital (FMO) Analysis:
-
From the optimized geometry, calculate the single-point energy.
-
Visualize the HOMO and LUMO isosurfaces to understand the distribution of electron density in these frontier orbitals.[13]
-
The energies of the HOMO and LUMO are obtained from the output of the calculation. The HOMO-LUMO gap is the difference between these two energies.
-
-
Calculation of Other Electronic Properties:
-
Ionization Potential (IP) and Electron Affinity (EA): These can be estimated using Koopmans' theorem (IP ≈ -E(HOMO) and EA ≈ -E(LUMO)), although more accurate values can be obtained by calculating the energy difference between the neutral molecule and its corresponding cation and anion.
-
Dipole Moment: This is a standard output of most quantum chemistry software packages.
-
Caption: A generalized workflow for the computational determination of electronic properties using Density Functional Theory.
Experimental Characterization: Empirical Validation
Experimental techniques provide crucial validation for computational predictions and offer real-world measurements of a molecule's electronic behavior.
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy orbital (often the HOMO) to a higher energy orbital (often the LUMO). The wavelength of maximum absorption (λ_max) can be used to estimate the HOMO-LUMO gap.
Protocol for UV-Vis Spectroscopic Analysis:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm) using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max).
-
Determine the onset of the absorption peak (λ_onset).
-
Estimate the optical band gap (E_g) using the formula: E_g (eV) = 1240 / λ_onset (nm). This provides an experimental approximation of the HOMO-LUMO gap.
-
Cyclic voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials can be used to estimate the HOMO and LUMO energy levels.[14][15]
Protocol for Cyclic Voltammetry Analysis:
-
Electrochemical Cell Setup:
-
Use a three-electrode system: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Prepare a solution of this compound in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).
-
-
Data Acquisition:
-
Scan the potential between a suitable range to observe the oxidation and reduction peaks.
-
Record the resulting voltammogram (current vs. potential).
-
Calibrate the potential scale using an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple.
-
-
Data Analysis:
-
Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red).
-
Estimate the HOMO and LUMO energy levels using the following empirical formulas:[16]
-
E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
-
Caption: Experimental workflows for determining the HOMO-LUMO gap and energy levels of this compound.
Conclusion: A Molecule of Tunable Electronic Character
This compound presents a fascinating case study in the modulation of molecular electronic properties through strategic substitution. The interplay between the electron-donating diethylamino group, the sterically hindering ortho-ethyl group, and the inductively withdrawing para-bromo group creates a unique electronic landscape. This guide has provided a comprehensive framework for understanding and characterizing these properties, from theoretical predictions using DFT to empirical validation through UV-Vis spectroscopy and cyclic voltammetry. For researchers in organic synthesis and drug development, a thorough grasp of these electronic fundamentals is essential for predicting reactivity, designing novel molecules with desired functionalities, and ultimately, advancing the frontiers of chemical and biomedical sciences.
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PubChem. (n.d.). 4-Bromo-2,6-diethylaniline. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). C-13-NMR based evaluation of the electronic and steric interactions in aromatic amines. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation of N,N-dimethylation of 4-bromoaniline?. Retrieved from [Link]
- Roy, P., et al. (2021). Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy: Combined Experimental and Theoretical Approach. Inorganic Chemistry, 60(21), 16346-16363.
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ResearchGate. (n.d.). DFT calculated HOMO and Lumo orbitals for Aniline … Aniline and ethylbenzene (EB) … Aniline at B3LYP−D3 (BJ) level with 6–311++G* basis set*. Retrieved from [Link]
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ResearchGate. (n.d.). Estimated HOMO and LUMO energy levels obtained by cyclic voltammetry from the E 1/2 values in dichloromethane solution, using the value of −5.1 eV for Fc/Fc +. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Bromo-2,6-diethyl-aniline. Retrieved from [Link]
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ResearchGate. (n.d.). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?. Retrieved from [Link]
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A Theoretical Deep Dive into 4-Bromo-N,2-Diethylaniline: A Computational Chemistry Whitepaper
Abstract
This technical guide provides a comprehensive theoretical analysis of 4-Bromo-N,2-Diethylaniline, a substituted aromatic amine of interest in synthetic chemistry and drug development. Employing state-of-the-art computational chemistry techniques, this paper elucidates the molecule's structural, electronic, and spectroscopic properties. We present a detailed workflow based on Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, Nuclear Magnetic Resonance (NMR) chemical shift prediction, and electronic transition simulations (UV-Vis spectroscopy). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the in-depth characterization of novel molecular entities. The methodologies and findings presented herein serve as a robust framework for the in silico investigation of similarly complex organic molecules, facilitating rational design and accelerating research and development.
Introduction: The Significance of Substituted Anilines and the Role of Computational Chemistry
Substituted anilines are a cornerstone of modern organic chemistry, forming the structural backbone of a vast array of pharmaceuticals, agrochemicals, and dyes. The specific placement of functional groups on the aniline ring dramatically influences the molecule's steric and electronic properties, thereby dictating its reactivity, bioavailability, and interaction with biological targets. This compound, with its combination of a halogen atom and alkyl groups at strategic positions, presents a compelling case for detailed molecular characterization. The interplay between the electron-withdrawing bromine and the electron-donating, sterically hindering ethyl groups is expected to impart unique chemical and physical properties.
In recent years, computational chemistry has emerged as an indispensable tool in the chemical sciences, offering profound insights into molecular systems that can be difficult or costly to obtain through experimentation alone.[1][2] Theoretical calculations, particularly those based on Density Functional Theory (DFT), allow for the accurate prediction of a molecule's three-dimensional structure, electronic landscape, and spectroscopic signatures.[3][4] This in silico approach not only complements experimental data but also provides a predictive framework for understanding reaction mechanisms, designing novel compounds with desired properties, and interpreting complex spectroscopic results. This guide provides a comprehensive theoretical blueprint for the computational analysis of this compound.
Foundational Theory and Computational Methodology
The accuracy of any theoretical prediction is fundamentally dependent on the chosen computational method and basis set. For a molecule like this compound, which contains a second-row halogen and flexible alkyl chains, a careful selection is paramount.
Density Functional Theory (DFT) as the Engine of Calculation
DFT has become the workhorse of computational chemistry for medium- to large-sized molecules due to its favorable balance of accuracy and computational cost.[3][4] Unlike more computationally expensive ab initio methods, DFT calculates the electronic energy of a system based on its electron density, a more manageable property than the full many-electron wavefunction. The core of a DFT calculation lies in the exchange-correlation functional, which approximates the quantum mechanical interactions between electrons.
For this study, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has been demonstrated to provide reliable results for a wide range of organic molecules, including those containing halogens.[4][5]
The Language of Electrons: The 6-311++G(d,p) Basis Set
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the spatial distribution of electrons. For our analysis of this compound, we will employ the 6-311++G(d,p) Pople-style basis set.[6][7] Let's dissect this nomenclature to understand its power:
-
6-311G : This indicates a triple-zeta valence basis set, meaning that each valence electron is described by three basis functions, allowing for a more accurate representation of the electron density compared to smaller basis sets. The core electrons are described by a single set of six Gaussian functions.
-
++ : These two plus signs indicate the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for describing the behavior of electrons that are far from the nucleus, which is important for anions, excited states, and systems with lone pairs, such as the nitrogen in our aniline derivative.
-
(d,p) : These are polarization functions. The 'd' indicates the addition of d-type orbitals on heavy atoms, and the 'p' indicates the addition of p-type orbitals on hydrogen atoms. These functions allow for the description of non-spherical electron distributions, which is essential for accurately modeling chemical bonds.
This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a robust and well-validated level of theory for obtaining high-quality predictions of the properties of this compound.[6]
Workflow for the Theoretical Characterization of this compound
The following sections detail the step-by-step protocols for the comprehensive theoretical analysis of this compound. These calculations are typically performed using specialized computational chemistry software packages such as Gaussian.[1][2][8][9][10]
Caption: A schematic overview of the computational workflow for the theoretical characterization of this compound.
Molecular Structure Construction and Geometry Optimization
The first step is to build the 3D structure of this compound. This can be done using any molecular modeling software. The initial structure is then subjected to geometry optimization.
Protocol:
-
Construct the Molecule: Build the this compound molecule in a molecular editor.
-
Set up the Calculation:
-
Job Type: Optimization + Frequencies
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
-
Execute the Calculation: Run the calculation using a program like Gaussian.[2][8]
-
Verify the Minimum: After the optimization converges, check the output of the frequency calculation. A true energy minimum will have no imaginary frequencies.
The output of this calculation will be the most stable 3D conformation of the molecule in the gas phase, along with its electronic energy. From the optimized structure, we can extract key geometric parameters.
Table 1: Predicted Key Geometric Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
| C-Br Bond Length | Value in Å |
| C-N Bond Length | Value in Å |
| C-N-C Bond Angle | Value in degrees |
| Aromatic Ring Dihedral Angle | Value in degrees |
(Note: The table will be populated with the actual calculated values upon completion of the computation.)
Vibrational Frequency Analysis and Simulated IR Spectrum
The frequency calculation performed in the previous step not only confirms that the optimized structure is a true minimum but also provides the vibrational modes of the molecule. These vibrational modes correspond to the absorption peaks in an infrared (IR) spectrum.
Protocol:
-
Utilize Frequency Output: The frequencies are calculated concurrently with the geometry optimization.
-
Analyze Vibrational Modes: Each calculated frequency corresponds to a specific molecular motion (e.g., C-H stretch, N-H bend, aromatic ring deformation).
-
Generate Spectrum: The calculated frequencies and their corresponding intensities can be plotted to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, as DFT methods tend to overestimate vibrational frequencies.
This theoretical spectrum can be invaluable for interpreting experimental IR data and assigning specific peaks to their corresponding vibrational modes. Studies on substituted anilines have shown a correlation between substituent effects and vibrational frequencies.[11][12][13]
NMR Spectroscopy: Predicting Chemical Shifts
Predicting NMR spectra is a powerful application of computational chemistry, aiding in structure elucidation and the assignment of complex spectra.[3][14][15][16][17] The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors.
Protocol:
-
Use Optimized Geometry: The GIAO calculation must be performed on the previously optimized geometry.
-
Set up the Calculation:
-
Job Type: NMR
-
Method: DFT (using the GIAO method)
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
-
Calculate Chemical Shifts: The calculation will output absolute shielding values for each nucleus. To convert these to chemical shifts (δ), they must be referenced against the calculated shielding of a standard compound (e.g., Tetramethylsilane, TMS), calculated at the same level of theory. δsample = σTMS - σsample
Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound (Illustrative)
| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |
| C1 | - | Value |
| C2 | - | Value |
| H (Aromatic) | Value | - |
| H (Ethyl CH2) | Value | - |
| C (Ethyl CH3) | - | Value |
(Note: The table will be populated with the actual calculated values upon completion of the computation.)
Electronic Properties and UV-Vis Spectrum Simulation
To understand the electronic behavior of this compound, we will analyze its frontier molecular orbitals (FMOs) and simulate its UV-Vis spectrum using Time-Dependent DFT (TD-DFT).[18][19][20]
Frontier Molecular Orbitals (HOMO and LUMO):
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and the energy required for electronic excitation.[21]
Caption: A diagram illustrating the HOMO-LUMO energy gap, which is crucial for understanding electronic transitions.
UV-Vis Spectrum Simulation (TD-DFT):
TD-DFT is an extension of DFT that can calculate the energies of electronic excited states.[18][19] This allows for the prediction of the absorption wavelengths (λmax) that correspond to the peaks in a UV-Vis spectrum.
Protocol:
-
Use Optimized Geometry: This calculation is also performed on the ground-state optimized geometry.
-
Set up the Calculation:
-
Job Type: TD-DFT
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Number of States: Request the calculation of several excited states (e.g., 10) to generate a representative spectrum.
-
-
Analyze Transitions: The output will provide the excitation energies (in eV or nm) and oscillator strengths for each electronic transition. The oscillator strength is a measure of the probability of a transition occurring and corresponds to the intensity of the spectral peak. The benzene ring and its substituents will likely result in π → π* transitions.[22][23]
Conclusion and Future Directions
This technical guide has outlined a comprehensive and robust computational workflow for the theoretical characterization of this compound. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, we can accurately predict its optimized geometry, vibrational frequencies (IR spectrum), 1H and 13C NMR chemical shifts, and electronic properties, including the UV-Vis absorption spectrum.
The insights gained from these theoretical calculations provide a detailed molecular-level understanding that is critical for researchers in synthetic chemistry and drug development. The presented protocols are not limited to the title compound and can be readily adapted for the in silico analysis of other novel substituted anilines and related organic molecules. The logical next step would be the synthesis and experimental spectroscopic analysis of this compound to validate these theoretical predictions, creating a powerful synergy between computational and experimental chemistry.
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Vibrational band intensities in substituted anilines - Sci-Hub. Available at: [Link]
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Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors - PMC - NIH. Available at: [Link]
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Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors | Crystal Growth & Design - ACS Publications. Available at: [Link]
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Basis Sets Used in Molecular Orbital Calculations. Available at: [Link]
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Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Available at: [Link]
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Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Request PDF - ResearchGate. Available at: [Link]
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DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - NIH. Available at: [Link]
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Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Chemical calculation software / General-purpose quantum chemistry calculation program 'Gaussian' | ヒューリンクス - Powered by ipros. Available at: [Link]
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Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Available at: [Link]
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(PDF) DFT calculations of H- and C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - ResearchGate. Available at: [Link]
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Quantum Chemistry 14.5 - Aromatic UV-Vis Spectra - YouTube. Available at: [Link]
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Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed. Available at: [Link]
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A Second-Row Analogue of the 6-31 IG(d,p) Basis Set. Calculated Heats of Formation for Second-Row Hydrides - ANU Research School of Chemistry. Available at: [Link]
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Basis set (chemistry) - Wikipedia. Available at: [Link]
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Simulation of Vacuum Ultraviolet Absorption Spectra: Paraffin, Isoparaffin, Olefin, Naphthene, and Aromatic Hydrocarbon. Available at: [Link]
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Simulation of Vacuum Ultraviolet Absorption Spectra: Paraffin, Isoparaffin, Olefin, Naphthene, and Aromatic Hydrocarbon Class Compounds - PubMed. Available at: [Link]
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UV-vis spectra of singlet state cationic polycyclic aromatic hydrocarbons: Time-dependent density functional theory study | Request PDF - ResearchGate. Available at: [Link]
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Gaussian.com | Expanding the limits of computational chemistry. Available at: [Link]
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Vibrational analysis of substituted anilines, anisoles and anisidines: Part III. Further evidence for the transferability of valence force constants | Semantic Scholar. Available at: [Link]
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4-Bromo-N,N-dimethylaniline, 4-fluoro-N,N-dimethylaniline, 4-methyl-N,N-dimethylaniline: Density-functional theory study - ThaiJO. Available at: [Link]
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Assessment of XC functionals for the study of organic molecules with superhalogen substitution. A systematic comparison between DFT and CCSD(T) | The Journal of Chemical Physics | AIP Publishing. Available at: [Link]
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Preparation of 4-bromo-N,N-dimethylaniline - PrepChem.com. Available at: [Link]
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Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC - NIH. Available at: [Link]
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Vis-UV spectra of aromatic compounds - Química Organica.org. Available at: [Link]
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Structural Properties, Natural Bond Orbital, Theory Functional Calculations (DFT), and Energies for the α Halorganic Compounds - Current World Environment. Available at: [Link]
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Theoretical investigation of NLO and spectroscopic properties of halogenated aniline - OUCI. Available at: [Link]
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4-bromo-N,N-diethylaniline - 2052-06-4, C10H14BrN, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]
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Basis Set Selection for Molecular Calculations - SciSpace. Available at: [Link]
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The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed. Available at: [Link]
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4-Bromo-2,6-diethylaniline | C10H14BrN | CID 611452 - PubChem. Available at: [Link]
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Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.. Available at: [Link]
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Preparation of N,N-dimethylation of 4-bromoaniline? - ResearchGate. Available at: [Link]
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Benzenamine, 4-bromo-N,N-diethyl- | C10H14BrN | CID 16328 - PubChem. Available at: [Link]
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4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465 - PubChem. Available at: [Link]
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Methodological & Application
Application Notes and Protocols: Strategic Use of 4-Bromo-N,2-diethylaniline in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Anilines in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1] Within the vast landscape of building blocks for pharmaceutical and materials science, arylated anilines are of paramount importance, forming the core of numerous bioactive molecules. 4-Bromo-N,2-diethylaniline is a valuable, albeit sterically hindered, substrate for such transformations. Its unique substitution pattern—a bromine atom for coupling, an ortho-ethyl group, and an N-ethyl group—presents both opportunities and challenges in the synthesis of complex molecular architectures.
This guide provides a detailed exploration of the use of this compound in Suzuki coupling reactions. We will delve into the mechanistic underpinnings, provide a robust experimental protocol, and offer insights into overcoming the challenges associated with sterically demanding substrates.
Mechanism and Rationale: Navigating the Catalytic Cycle with a Hindered Substrate
The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is crucial for optimizing reactions with challenging substrates like this compound.
The primary steps of the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. The steric bulk from the ortho-ethyl and N-ethyl groups can hinder this step, often requiring more reactive catalyst systems.
-
Transmetalation: The organoboron species (boronic acid or ester) transfers its organic group to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.
The presence of the ortho-ethyl group on the aniline ring introduces significant steric hindrance around the reaction center. This can impede the approach of the palladium catalyst and the subsequent steps of the catalytic cycle. Therefore, careful selection of the catalyst, ligand, and base is critical for a successful reaction. For sterically hindered aryl bromides, catalysts with bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often preferred as they can stabilize the palladium center and facilitate the challenging oxidative addition step.[3][4]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound
This protocol is adapted from a procedure for a structurally similar substrate, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, and is expected to be a good starting point for the Suzuki coupling of this compound.[5][6] Optimization may be required to account for the specific steric and electronic properties of the target molecule.
Materials and Reagents
-
This compound
-
Arylboronic acid (or boronic ester)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Reaction Setup and Procedure
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
-
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: To the flask, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 to 10:1 ratio (a typical concentration is 0.1 M with respect to the aryl bromide).
-
Inert Atmosphere: Seal the flask and degas the mixture by bubbling nitrogen or argon through the solvent for 10-15 minutes. Alternatively, use three cycles of vacuum-backfill with an inert gas.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Interpretation and Troubleshooting
| Parameter | Typical Value/Condition | Rationale and Notes |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) | A common and effective catalyst for many Suzuki couplings. For improved yields with this sterically hindered substrate, consider screening other catalysts such as Pd(dppf)Cl₂, or catalysts with bulky ligands like CataCXium® A.[7] |
| Base | K₃PO₄ (2.0-3.0 equiv) | A strong, non-nucleophilic base often effective for challenging couplings. Cesium carbonate (Cs₂CO₃) can also be a good alternative.[8] |
| Solvent | 1,4-Dioxane/Water (4:1 to 10:1) | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. Toluene or 2-methyltetrahydrofuran (2-MeTHF) can also be effective.[7] |
| Temperature | 90 °C | A standard temperature for many Suzuki reactions. If the reaction is sluggish, the temperature can be cautiously increased. |
| Boronic Acid | 1.2-1.5 equiv | A slight excess is used to drive the reaction to completion and to compensate for potential homocoupling or protodeboronation side reactions. |
Common Issues and Solutions:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is not old or decomposed. Consider using a pre-catalyst.
-
Insufficiently Anhydrous/Degassed Conditions: Oxygen can deactivate the catalyst. Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere.
-
Steric Hindrance: The primary challenge with this compound. If standard conditions fail, a switch to a catalyst system known to be effective for sterically demanding substrates is recommended.[3][4]
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This can occur in the presence of oxygen. Rigorous degassing is crucial.
-
Protodeboronation: The boronic acid reacts with residual water to form the corresponding arene. Using anhydrous solvents and a strong base can minimize this.
-
Dehalogenation: The starting aryl bromide is reduced. This can be influenced by the choice of solvent and base.
-
Conclusion
The Suzuki coupling of this compound offers a powerful route to novel and complex aniline derivatives for applications in drug discovery and materials science. While the steric hindrance presented by the ortho-ethyl and N-ethyl groups poses a challenge, a rational approach to reaction design can lead to successful outcomes. By carefully selecting a robust palladium catalyst system, an appropriate base, and optimizing reaction conditions, researchers can effectively utilize this valuable building block in their synthetic endeavors. The protocol and insights provided herein serve as a comprehensive guide for navigating the intricacies of this transformation.
References
- Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194–16195.
- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.
-
Ahmad, R., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(18), 5605. [Link]
-
Ahmad, R., et al. (2021). Synthesis of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (3a) and Suzuki coupling of 3a with aryl boronic-acids. Reagents and conditions. ResearchGate. [Link]
- Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry–A European Journal, 14(14), 4267-4279.
- Use of Soluble Pd Complexes and Soluble Pd-Ligand Combin
- A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). Benchchem.
-
Lubaeva, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 27364-27370. [Link]
- Comparative kinetic study of the Suzuki reaction involving 4-bromo... (n.d.).
- Synthesis of biaryls 3 through Suzuki–Miyaura coupling between... (n.d.).
- (PDF) ChemInform Abstract: Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. (n.d.).
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (n.d.). ChemRxiv.
- (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.).
- Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls
- Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substr
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
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- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: 4-Bromo-N,2-diethylaniline as a Strategic Precursor for the Synthesis of Pharmaceutical Intermediates
Abstract
This guide provides a detailed technical overview of 4-Bromo-N,2-diethylaniline, a versatile substituted aniline that serves as a crucial starting material for the synthesis of complex pharmaceutical intermediates. Its unique structure, featuring a reactive bromine atom amenable to cross-coupling reactions and a sterically influential N,2-diethyl substitution pattern, makes it a valuable building block in modern drug discovery. This document outlines its core physicochemical properties, safety considerations, and provides detailed, field-proven protocols for its application in two of the most powerful transformations in medicinal chemistry: Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific synthetic targets.
Introduction: The Strategic Value of this compound
Substituted anilines are privileged scaffolds found in a vast array of marketed pharmaceuticals. The ability to precisely functionalize the aniline core is therefore a cornerstone of medicinal chemistry. This compound (CAS: 81090-37-1) emerges as a particularly strategic precursor.[1] Its utility is derived from two key structural features:
-
The Aryl Bromide "Handle": The bromine atom at the 4-position is an excellent reactive handle for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse carbon and nitrogen-based substituents, enabling rapid library synthesis and structure-activity relationship (SAR) studies. The reactivity of the C-Br bond is generally reliable and offers a good balance between stability and reactivity compared to chlorides or iodides.[2]
-
The N,2-Diethyl Substitution: The presence of ethyl groups at both the nitrogen atom and the ortho-position (C2) introduces significant steric bulk around the amino group and one of the adjacent ring carbons. This steric hindrance can be leveraged to direct the regioselectivity of certain reactions and can influence the final conformation of the target molecule, which is often critical for biological activity.
This document serves as a practical guide for researchers, providing robust protocols for leveraging this precursor in the synthesis of advanced molecular architectures.
Physicochemical Properties and Safety Data
Accurate knowledge of a reagent's properties and handling requirements is fundamental to safe and successful experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 81090-37-1 | [1] |
| Molecular Formula | C₁₀H₁₄BrN | [1] |
| Molecular Weight | 228.13 g/mol | [1] |
| Appearance | Data not widely available; similar compounds are typically liquids or low-melting solids. | |
| Solubility | Expected to be soluble in common organic solvents (e.g., Toluene, THF, Dioxane). | [3] |
Safety and Handling
-
Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6][7][8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.[6][7]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Synthetic Application: Palladium-Catalyzed Cross-Coupling
The true power of this compound is realized in its application as a substrate in palladium-catalyzed cross-coupling reactions. These transformations have revolutionized pharmaceutical synthesis by enabling the efficient and modular construction of complex molecules.[10][11]
Workflow Overview
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
-
Expertise & Experience: The choice of palladium source, ligand, base, and solvent is critical. For an electron-rich and somewhat sterically hindered substrate like this compound, a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can accelerate the oxidative addition and reductive elimination steps. The base (e.g., K₃PO₄, Cs₂CO₃) is not just a proton scavenger; it activates the boronic acid to facilitate transmetalation. A solvent system like dioxane/water is often effective, as it solubilizes both organic and inorganic reagents. [2]
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol details a representative procedure for coupling this compound with phenylboronic acid to yield N,2-diethyl-4-phenylaniline.
Table 2: Reagents and Materials
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| This compound | 228.13 | 1.0 | 228 mg | Aryl Halide |
| Phenylboronic Acid | 121.93 | 1.2 | 146 mg | Coupling Partner |
| Pd(PPh₃)₄ | 1155.56 | 0.05 (5 mol%) | 58 mg | Catalyst |
| K₃PO₄ (Potassium Phosphate) | 212.27 | 2.5 | 531 mg | Base |
| 1,4-Dioxane | - | - | 8 mL | Solvent |
| Water (degassed) | - | - | 2 mL | Solvent |
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (228 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₃PO₄ (531 mg, 2.5 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Causality: This prevents oxidation of the Pd(0) catalyst, which would render it inactive.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst Pd(PPh₃)₄ (58 mg, 0.05 mmol). Subsequently, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Causality: Using degassed solvents is crucial to minimize dissolved oxygen that can degrade the catalyst.
-
Reaction: Heat the reaction mixture to 90 °C in a pre-heated oil bath and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure bi-aryl product.
Application 2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is notoriously difficult using classical methods. [10]It allows for the coupling of aryl halides with a wide range of amines, amides, and carbamates. [11][12]
Mechanistic Rationale
Similar to the Suzuki reaction, this process is driven by a palladium catalyst. The choice of ligand is even more critical here to facilitate the challenging C-N reductive elimination step.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
-
Expertise & Experience: The key to a successful Buchwald-Hartwig amination is the combination of a strong, non-nucleophilic base and a sterically hindered, electron-rich phosphine ligand. [11][13]A strong base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine or the amine-palladium complex, forming the crucial palladium-amido intermediate. Bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are often preferred as they promote the formation of a monoligated Pd(0) species, which is highly active in the catalytic cycle, and facilitate the final C-N bond-forming reductive elimination. [10][13]
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol describes a general procedure for coupling this compound with a secondary amine, morpholine.
Table 3: Reagents and Materials
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| This compound | 228.13 | 1.0 | 228 mg | Aryl Halide |
| Morpholine | 87.12 | 1.2 | 106 µL | Amine |
| Pd₂(dba)₃ | 915.72 | 0.01 (1 mol% Pd) | 9.2 mg | Catalyst Precursor |
| XPhos | 476.62 | 0.04 (4 mol%) | 19 mg | Ligand |
| NaOtBu (Sodium tert-butoxide) | 96.10 | 1.4 | 135 mg | Base |
| Toluene (anhydrous) | - | - | 10 mL | Solvent |
Step-by-Step Methodology:
-
Vessel Preparation (Glovebox Recommended): In an inert atmosphere (glovebox), add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol) to an oven-dried vial with a stir bar. Causality: The base and catalyst system are sensitive to air and moisture; handling them in a glovebox ensures their integrity.
-
Reagent Addition: In the same vial, add this compound (228 mg, 1.0 mmol).
-
Solvent and Amine: Add anhydrous toluene (10 mL) followed by morpholine (106 µL, 1.2 mmol).
-
Reaction: Seal the vial tightly with a screw cap containing a PTFE septum. Remove the vial from the glovebox and place it in a pre-heated oil bath or heating block at 100 °C. Stir for 8-16 hours.
-
Monitoring: Track the disappearance of the starting material using GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding water (10 mL). Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite® to remove the palladium black.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to isolate the desired tertiary amine product.
Conclusion
This compound is a high-value precursor for pharmaceutical research and development. Its aryl bromide functionality provides a reliable anchor point for sophisticated molecular engineering through robust and well-understood palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided herein for Suzuki-Miyaura and Buchwald-Hartwig reactions serve as a foundational platform for scientists to construct novel and diverse libraries of compounds, accelerating the journey of drug discovery. Careful consideration of the steric and electronic properties conferred by the N,2-diethyl substitution pattern is essential for optimizing these transformations for specific, complex targets.
References
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed Central. [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. The Royal Society of Chemistry. [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed. [Link]
-
4-Bromo-N,N-Dimethyl Aniline. TradeIndia. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald–Hartwig amination. Grokipedia. [Link]
-
Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Chemos GmbH & Co. KG. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
4-Bromo-N,N-dimethylaniline: A Key Intermediate for Pharmaceutical & Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
(PDF) Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. ResearchGate. [Link]
-
Synthesis of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (3a) and Suzuki coupling of 3a with aryl boronic-acids. ResearchGate. [Link]
-
SAFETY DATA SHEET: 4-Bromo-N,N-dimethylaniline. Fisher Scientific (Alfa Aesar). [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Understanding the Chemical Properties of 4-Bromo-N,N-diethylaniline. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Diethylaniline – Knowledge and References. Taylor & Francis Online. [Link]
-
Preparation of 4-bromo-N,N-dimethylaniline. PrepChem.com. [Link]
-
para-BROMINATION OF AROMATIC AMINES: 4-BROMO-N,N-DIMETHYL-3-(TRIFLUOROMETHYL)ANILINE. ResearchGate. [Link]
- Production process for synthesizing 4-bromo-2-methylaniline.
-
Preparation of N,N-dimethylation of 4-bromoaniline? ResearchGate. [Link]
-
4-Bromo-N,N-diethylaniline. NIST WebBook. [Link]
-
4-Bromo-2-ethylaniline. PubChem. [Link]
-
3-bromo-4-aminotoluene. Organic Syntheses Procedure. [Link]
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- 13. rsc.org [rsc.org]
Application Notes & Protocols: The Utility of 4-Bromo-N,2-diethylaniline as a Versatile Intermediate in Advanced Dye Synthesis
Abstract
This technical guide details the synthetic applications of 4-Bromo-N,2-diethylaniline, a substituted aromatic amine, as a potent intermediate in the synthesis of diverse dye classes. We explore its utility in the preparation of both azo and triarylmethane dyes, providing foundational principles, step-by-step experimental protocols, and an analysis of how the unique structural motifs of this precursor—specifically the bromo and N,2-diethyl substituents—influence the synthetic process and the properties of the resulting chromophores. While specific literature on this exact aniline derivative is emerging, the protocols herein are derived from established, fundamental principles of dye chemistry and are intended to serve as a robust starting point for researchers in materials science and drug development.
Introduction: A Structural Rationale for Versatility
Substituted anilines are foundational building blocks in the synthesis of organic colorants.[1] this compound presents a unique combination of functional groups that make it a compelling candidate for creating novel dyes. Its structure comprises:
-
A Primary Aromatic Amine (-NH₂): Located at position 1, this group is readily converted into a diazonium salt, the key reactive intermediate for producing azo dyes.[2]
-
A Bromo Substituent (-Br): Positioned para to the amine, this electron-withdrawing halogen plays a critical role in modulating the electronic properties of the molecule. Its presence can enhance the stability and electrophilicity of the corresponding diazonium salt and improve the lightfastness of the final dye.[3] Furthermore, the C-Br bond provides a reactive handle for organometallic transformations, such as Grignard reagent formation.[4][5]
-
N-ethyl and 2-ethyl Groups: These alkyl groups act as auxochromes, influencing the solubility of the dye in organic media and causing a bathochromic (deepening of color) shift in its absorption spectrum. The ethyl group at the ortho position (position 2) also introduces steric hindrance, which can affect reaction kinetics and the final conformation of the dye molecule.
This guide provides two distinct, high-yield synthetic pathways leveraging these features: the synthesis of a monoazo dye via diazo coupling and the preparation of a triarylmethane dye via a Grignard reaction.
Application I: Synthesis of Azo Dyes
Azo dyes are the largest class of synthetic colorants, defined by the presence of the azo (-N=N-) functional group connecting two aromatic rings.[3] The synthesis is a robust two-step process involving diazotization followed by azo coupling.[2]
Principle of Synthesis
The primary amine of this compound is first converted into a highly reactive diazonium salt using a source of nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to ensure stability.[6][7] This electrophilic diazonium salt is then immediately reacted with an electron-rich coupling component, such as another aromatic amine or a phenol, to form the stable azo linkage.
General Workflow for Azo Dye Synthesis
Caption: General workflow for the synthesis of an azo dye.
Detailed Protocol: Synthesis of a Representative Monoazo Dye
This protocol describes the diazotization of this compound and its subsequent coupling with N,N-dimethylaniline.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
N,N-Dimethylaniline
-
Sodium Acetate
-
Ethanol
-
Deionized Water
-
Ice
Protocol Steps:
-
Preparation of the Diazo Component Solution:
-
In a 250 mL beaker, suspend one molar equivalent of this compound in a mixture of concentrated HCl (2.5 equivalents) and water.
-
Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring. The amine salt may precipitate, which is acceptable for the subsequent reaction.[8]
-
-
Diazotization:
-
Prepare a solution of sodium nitrite (1.05 equivalents) in a minimal amount of cold deionized water.
-
Add this NaNO₂ solution dropwise to the stirred aniline suspension over 15-20 minutes. Critically, maintain the temperature below 5 °C throughout the addition to prevent decomposition of the diazonium salt.[7]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The formation of the diazonium salt is typically indicated by a clear solution.
-
-
Preparation of the Coupling Component Solution:
-
In a separate 500 mL beaker, dissolve one molar equivalent of N,N-dimethylaniline in a dilute HCl solution.
-
Cool this solution to 0–5 °C in an ice bath with stirring.
-
-
Azo Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the cold, stirred coupling component solution. An intensely colored precipitate should form immediately.[7]
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
Gradually add a saturated solution of sodium acetate to adjust the pH to 4-5. This neutralizes the excess strong acid and promotes the electrophilic aromatic substitution reaction.[7]
-
Stir for another 1-2 hours at 0-5 °C to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with a large volume of cold water until the filtrate runs clear and is neutral to pH paper.
-
Dry the crude product in a desiccator or a vacuum oven at low heat.
-
For further purification, recrystallize the crude dye from a suitable solvent such as ethanol.
-
Expected Properties and Characterization
The resulting dye's color and properties are dictated by the extended π-conjugated system formed. The electron-donating diethyl and dimethylamino groups and the electron-withdrawing bromo group will influence the final shade.
| Property | Expected Value / Method | Rationale |
| Molecular Weight | Sum of Precursors - 2H - Cl - Na | Based on the stoichiometry of the coupling reaction. |
| Color | Intense Red to Violet | Dependent on the extended conjugation and the push-pull electronic nature of the substituents. |
| λmax (in Ethanol) | 480 - 550 nm | The specific wavelength of maximum absorbance can be determined using UV-Vis spectroscopy.[9] |
| Characterization | FTIR, ¹H NMR, ¹³C NMR | To confirm the presence of the azo bond (FTIR) and the overall aromatic structure (NMR).[10] |
| Potential Application | Disperse dye for hydrophobic fibers (e.g., polyester) | The aromatic nature and lack of highly polar water-solubilizing groups suggest this application.[2] |
Application II: Synthesis of Triarylmethane Dyes
Triarylmethane dyes are characterized by a central carbon atom attached to three aromatic rings. This application leverages the bromine atom on this compound to form a Grignard reagent, a powerful carbon nucleophile.
Principle of Synthesis
This synthesis, adapted from a procedure using 4-bromo-N,N-dimethylaniline, involves the formation of a Grignard reagent from this compound using magnesium metal in an anhydrous ether solvent.[5] This organometallic intermediate then acts as a nucleophile, attacking a suitable electrophilic carbonyl carbon, such as that in diethyl carbonate. A double addition followed by acidic workup and dehydration/oxidation yields the highly colored triarylmethane cation.[4]
General Workflow for Triarylmethane Dye Synthesis
Caption: General workflow for triarylmethane dye synthesis.
Detailed Protocol: Synthesis of a Crystal Violet Analogue
Materials:
-
Magnesium turnings
-
Iodine (a single crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Diethyl carbonate
-
10% Aqueous Hydrochloric Acid (HCl)
Protocol Steps:
-
Apparatus Setup:
-
All glassware (a 250 mL round-bottomed flask and a reflux condenser) must be thoroughly dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in the flask. Add a single small crystal of iodine, which helps to initiate the reaction by etching the magnesium surface.
-
Add anhydrous THF to the flask.
-
Dissolve this compound (1 equivalent) in a separate portion of anhydrous THF and add it to the magnesium suspension.
-
Gently warm the mixture to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy, grayish solution indicates the formation of the Grignard reagent.[5]
-
Maintain a gentle reflux for 30-45 minutes to ensure complete formation.
-
-
Nucleophilic Addition:
-
Cool the Grignard reagent solution to room temperature using an external ice-water bath.
-
Dissolve diethyl carbonate (0.4 equivalents) in a small amount of anhydrous THF and add it dropwise to the stirred Grignard solution. An exothermic reaction will occur.
-
After the addition is complete, warm the mixture to reflux for an additional 10-15 minutes.[5]
-
-
Work-up and Dye Formation:
-
Cool the reaction mixture again in an ice-water bath.
-
Slowly and carefully add 10% aqueous HCl. This step is highly exothermic and will quench any remaining magnesium metal. The solution will turn into a deeply colored mixture.[5]
-
The resulting mixture contains the triarylmethane dye. The dye can be isolated or used in solution for applications like staining.
-
Safety and Handling
Substituted anilines, organometallic reagents, and strong acids require careful handling. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Anhydrous conditions are critical for the success of the Grignard reaction.
Conclusion
This compound is a highly versatile chemical intermediate with significant potential in dye synthesis. Its unique substitution pattern allows for its participation in both classical diazo coupling reactions to form vibrant azo dyes and in organometallic pathways to generate complex triarylmethane structures. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel chromophores with tailored properties for applications ranging from textiles and pigments to advanced functional materials.
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Azo Dyes Using 4-Methyl-3-(propan-2-yl)aniline.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 4-Bromoaniline in Azo Dye Manufacturing.
- Unknown Author. (n.d.). The Synthesis of Azo Dyes.
- BenchChem. (n.d.). A Comprehensive Technical Guide to the Synthesis of Substituted Anilines.
- Unknown Author. (n.d.). DYES & DYEING. CDN.
- Cash, D. (2008). Synthesis and Use of Fabric Dyes. uclmail.net.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Azo Disperse Dyes Using 2,6-Dibromo-4-nitroaniline.
- Unknown Author. (n.d.). Synthesis of Azo Reactive Dyes Containing Aldehyde Group.
- Taber, D. F., Meagley, R. P., & Supplee, D. (n.d.). A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. ResearchGate.
- Various Authors. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Journal of Biochemical Technology.
- Taber, D. F., Meagley, R. P., & Supplee, D. (n.d.). A Colorful Grignard Reaction - Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. ResearchGate.
- Unknown Author. (n.d.). 4-Bromo-N,N-Dimethyl Aniline - Top Industrial Grade Chemical at Best Price. IndiaMART.
-
Al-Shemary, R. K., et al. (2022). Investigation of Structural and Optical Properties of Some[1][2]Dithiine-porphyrazine Dyes. Inorganica Chimica Acta. Available at:
- Unknown Author. (n.d.). Spectroscopic properties of 4-styryl-N,N-diethylaniline derivatives. ResearchGate.
- Ali, A. A., et al. (2020). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. Plant Archives.
- Ahmad, A. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?. ResearchGate.
- National Center for Biotechnology Information. (n.d.). 4-bromo-N,N-dimethylaniline. PubChem.
- Pereira, M. M., et al. (2018). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Molecules.
Sources
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- 8. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 9. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Bromo-N,2-Diethylaniline
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Arylamines are privileged structures found in a vast array of biologically active molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative methodology for the synthesis of these crucial motifs.[1][2][3] This reaction allows for the formation of C-N bonds under relatively mild conditions, offering a significant advantage over classical methods that often require harsh conditions and exhibit limited functional group tolerance.[2] This document provides a detailed guide to the Buchwald-Hartwig amination of a sterically hindered substrate, 4-Bromo-N,2-Diethylaniline, offering insights into the reaction mechanism, a comprehensive experimental protocol, and troubleshooting strategies.
Understanding the Catalytic Cycle: The Engine of the Reaction
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3][4][5] The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][4][6]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (in this case, this compound) to a low-valent palladium(0) species. This step involves the insertion of the palladium into the carbon-bromine bond, forming a palladium(II) intermediate.[3][4][6] The choice of a bulky, electron-rich phosphine ligand is critical at this stage to facilitate this otherwise challenging step, especially with less reactive aryl bromides and chlorides.[7][8]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium(II) complex. Subsequent deprotonation of the coordinated amine by a base generates a palladium(II) amido complex.[4][6] The strength of the base is a crucial parameter; strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed to ensure efficient deprotonation.[9][10]
-
Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the desired arylamine product is released from the palladium center.[4][6] This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[5]
Sources
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- 10. jk-sci.com [jk-sci.com]
Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 4-Bromo-N,2-Diethylaniline
Abstract
This technical guide provides a comprehensive framework for the synthesis of novel and diverse heterocyclic compounds utilizing 4-Bromo-N,2-Diethylaniline as a versatile starting material. This substrate is uniquely functionalized with a reactive bromine atom amenable to palladium-catalyzed cross-coupling, an electron-donating diethylamino group, and an ortho-ethyl group that provides steric influence. We present detailed, field-proven protocols for the strategic construction of high-value indole, quinoline, and carbazole cores. The methodologies detailed herein emphasize rational synthetic design, mechanistic understanding, and practical execution for researchers in medicinal chemistry, drug discovery, and materials science.
Introduction: The Strategic Value of this compound
This compound is a powerful building block in modern synthetic chemistry. Its utility stems from the orthogonal reactivity of its functional groups. The C-Br bond serves as a primary handle for introducing molecular complexity through a variety of palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki, Heck, and Buchwald-Hartwig aminations.[1][2][3][4][5] The diethylamino moiety is a moderate electron-donating group, activating the aromatic ring, while the ortho-ethyl group introduces steric hindrance that can influence regioselectivity in subsequent reactions.[6] This unique combination allows for a modular and powerful approach to building complex heterocyclic systems, which are foundational scaffolds in numerous pharmaceuticals, agrochemicals, and functional materials.[7][8][9]
This guide moves beyond simple reaction lists to explain the causality behind protocol design, enabling scientists to not only replicate these methods but also adapt them for novel targets.
General Synthetic Workflow: A Two-Stage Approach
The synthesis of complex heterocycles from this compound is best approached through a two-stage strategy. This modular workflow provides flexibility and allows for the purification of key intermediates, ensuring the overall success of the synthetic sequence.
Figure 1: General two-stage synthetic workflow.
Synthesis of Substituted Indole Scaffolds
The indole nucleus is a cornerstone of medicinal chemistry. The following protocol leverages a Sonogashira coupling to install a terminal alkyne, which serves as the precursor for a subsequent palladium-catalyzed intramolecular cyclization to furnish the indole ring.[10][11]
Synthetic Pathway to Indoles
The pathway involves the formation of an N,2-diethyl-4-(alkynyl)aniline intermediate, which is then cyclized. This approach allows for diversity at both the alkyne position (R¹) and through the inherent substitution of the starting aniline.
Figure 2: Workflow for the synthesis of substituted indoles.
Detailed Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound
This protocol describes the synthesis of the key alkynylated intermediate. The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds.[12][13][14][15]
-
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Copper(I) Iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (Anhydrous, 3.0 equiv)
-
Tetrahydrofuran (THF) or DMF (Anhydrous)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂ and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF (or DMF) to dissolve the solids, followed by the amine base (TEA or DIPA).
-
Add the terminal alkyne dropwise via syringe at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues and ammonium salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N,2-diethyl-4-(alkynyl)aniline.
-
Protocol 2: Palladium-Catalyzed Intramolecular Cyclization to Indoles
This step converts the alkynylated aniline into the final indole product. The mechanism involves an intramolecular aminopalladation followed by reductive elimination.[10][11]
-
Materials:
-
N,2-Diethyl-4-(alkynyl)aniline (from Protocol 1) (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.05 equiv)
-
Triphenylphosphine (PPh₃) or a suitable ligand (0.1 equiv)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous DMF or Toluene
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the N,2-diethyl-4-(alkynyl)aniline, Pd(OAc)₂, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous DMF or Toluene.
-
Heat the reaction mixture to 100-120 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 12-24 hours).
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through Celite® and wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the target substituted indole.
-
Data Summary
| Step | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Protocol 1 | PdCl₂(PPh₃)₂ / CuI | TEA | THF | 25-60 | 80-95 |
| Protocol 2 | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 110 | 65-85 |
Synthesis of Substituted Quinoline Scaffolds
Quinolines are another class of privileged heterocycles found in numerous natural products and pharmaceuticals, most famously in anti-malarial drugs.[16][17][18] Starting from the same N-(2-alkynyl)aniline intermediate prepared in Protocol 1, a change in reaction conditions from a palladium catalyst to an electrophilic reagent can divert the cyclization pathway to produce 3-functionalized quinolines.
Synthetic Pathway to Quinolines
This pathway relies on a 6-endo-dig electrophilic cyclization, where an electrophile (E⁺) activates the alkyne, prompting the nucleophilic attack from the aniline nitrogen to form the six-membered ring.[16]
Figure 3: Workflow for the synthesis of substituted quinolines.
Detailed Experimental Protocol
Protocol 3: Electrophilic Cyclization for Quinoline Synthesis
-
Materials:
-
N,2-Diethyl-4-(alkynyl)aniline (1.0 equiv)
-
Electrophile (e.g., Iodine (I₂), Iodine monochloride (ICl), Bromine (Br₂)) (1.1 - 1.5 equiv)
-
Sodium Bicarbonate (NaHCO₃) (optional, as a mild base) (2.0 equiv)
-
Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)
-
-
Procedure:
-
Dissolve the N,2-diethyl-4-(alkynyl)aniline intermediate in CH₂Cl₂ in a round-bottom flask. If using a base, add NaHCO₃.
-
Cool the solution to 0 °C or -78 °C in an appropriate bath. This is critical to control the reactivity of potent electrophiles like ICl or Br₂.
-
Prepare a solution of the electrophile in CH₂Cl₂ and add it dropwise to the cooled aniline solution over 10-20 minutes.
-
Stir the reaction at the cooled temperature for 1-2 hours, monitoring its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess halogen.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to isolate the 3-functionalized quinoline derivative.
-
Data Summary
| Electrophile (E⁺) | Product Functionalization (at C3) | Temp (°C) | Typical Yield (%) | Reference |
| I₂ | Iodo | 0 to 25 | 70-90 | [16] |
| ICl | Iodo | -78 to 0 | 75-92 | [16] |
| Br₂ | Bromo | -78 to 0 | 65-85 | [16] |
| PhSeBr | Phenylselenyl | 0 to 25 | 60-80 | [16] |
Synthesis of Substituted Carbazole Scaffolds
Carbazoles are tricyclic aromatic heterocycles with significant applications in materials science as organic light-emitting diodes (OLEDs) and as motifs in pharmacologically active compounds.[7][8][19] A powerful method for their synthesis is the intramolecular palladium-catalyzed C-H amination, which forges the final C-N bond to close the central five-membered ring.[20]
Synthetic Pathway to Carbazoles
The strategy involves first creating a biarylamine intermediate via a Buchwald-Hartwig amination, followed by an intramolecular C-H activation/amination cyclization.[3][20][21]
Figure 4: Workflow for the synthesis of substituted carbazoles.
Detailed Experimental Protocols
Protocol 4: Buchwald-Hartwig Amination for Biarylamine Synthesis
This reaction couples this compound with an ortho-haloaniline (e.g., 2-bromoaniline) to form the key biarylamine precursor. The choice of ligand is critical for high yields.[3][22][23][24]
-
Materials:
-
This compound (1.0 equiv)
-
2-Haloaniline (e.g., 2-bromoaniline or 2-iodoaniline) (1.1 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
XPhos or RuPhos (ligand) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd(OAc)₂, the phosphine ligand, and the base.
-
Add this compound and the 2-haloaniline.
-
Add anhydrous toluene.
-
Seal the tube and heat the mixture at 100-110 °C with vigorous stirring for 12-24 hours, monitoring by LC-MS.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography to obtain the biarylamine intermediate.
-
Protocol 5: Intramolecular C-H Amination for Carbazole Synthesis
This cyclization step forms the carbazole core. It is an elegant transformation that avoids the need for pre-functionalization at the C-H bond position.[19][20]
-
Materials:
-
Biarylamine intermediate (from Protocol 4) (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.05 - 0.10 equiv)
-
A suitable ligand (e.g., XPhos or other biaryl phosphines) (0.10 - 0.20 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Pivalic Acid (PivOH) (as an additive, 0.3 equiv)
-
Anhydrous solvent such as Toluene or o-Xylene
-
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the biarylamine, Pd(OAc)₂, the ligand, K₂CO₃, and pivalic acid.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 110-130 °C for 24-48 hours.
-
Monitor the reaction by LC-MS for the formation of the product.
-
After cooling, dilute the mixture with ethyl acetate and filter through Celite®.
-
Wash the filtrate with water, then brine, and dry over Na₂SO₄.
-
Concentrate the solvent and purify the crude product by flash chromatography to yield the desired carbazole derivative.
-
Conclusion
This compound stands out as a highly adaptable platform for the synthesis of diverse and complex heterocyclic compounds. By leveraging a strategic, two-stage approach centered on palladium-catalyzed cross-coupling followed by intramolecular cyclization, valuable indole, quinoline, and carbazole scaffolds can be accessed efficiently. The protocols detailed in this guide are robust and mechanistically grounded, providing researchers with the tools to not only construct these specific cores but also to logically extend these methodologies to new synthetic targets.
References
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Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Journal of the American Chemical Society, 118(41), 9834-9835. [Link]
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Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662–5663. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
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Yousuf, M., et al. (2022). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Molecules, 27(9), 2953. [Link]
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Stuart, D. R., & Fagnou, K. (2007). The C-H Amination of Arenes with Azides. Angewandte Chemie International Edition, 46(21), 3811-3814. [Link]
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Yin, J., & Buchwald, S. L. (2010). Synthesis of heterocycles via Pd-ligand controlled cyclization of 2-chloro-N-(2-vinyl)aniline: preparation of carbazoles, indoles, dibenzazepines, and acridines. Journal of the American Chemical Society, 132(40), 14048–14051. [Link]
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Fors, B. P., & Buchwald, S. L. (2009). A General and Practical Method for the Buchwald-Hartwig Amination of Aryl Chlorides. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]
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Ahmad, S., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 23(11), 2955. [Link]
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De Smet, K., et al. (2003). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C. Organic Process Research & Development, 7(4), 483–488. [Link]
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Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1124–1134. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. In Topics in Heterocyclic Chemistry (Vol. 23, pp. 1-84). Springer. [Link]
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Movassaghi, M., & Schmidt, M. A. (2007). N-tert-Prenylation of Indoles and Tryptophans. Organic Letters, 9(10), 1987–1990. [Link]
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Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. [Link]
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NROChemistry. (n.d.). Sonogashira Coupling. [Link]
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ResearchGate. (2018). Synthesis of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (3a) and Suzuki coupling of 3a with aryl boronic-acids. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. [Link]
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Royal Society of Chemistry. (2020). Recent advances in the synthesis of carbazoles from indoles. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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ResearchGate. (2014). The Suzuki reaction of 4-bromoaniline with aryl boronic acids. [Link]
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University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
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Beilstein Journals. (2017). Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels–Alder reaction. [Link]
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Semantic Scholar. (2011). Palladium-Catalyzed Synthesis of Indoles via Ammonia Cross-Coupling—Alkyne Cyclization. [Link]
-
Taylor & Francis Online. (n.d.). Diethylaniline – Knowledge and References. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
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ChemSynthesis. (n.d.). 4-bromo-N,N-diethylaniline. [Link]
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SynArchive. (n.d.). Sonogashira Coupling. [Link]
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ACS Publications. (2005). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. [Link]
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ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?. [Link]
-
National Institutes of Health. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]
-
Beilstein Journals. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. [Link]
-
Macmillan Group, Princeton University. (2004). The Intramolecular Heck Reaction. [Link]
-
NIST WebBook. (n.d.). 4-Bromo-N,N-diethylaniline. [Link]
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Application Notes and Protocols for 4-Bromo-N,N-diethylaniline as a Versatile Building Block in Materials Science
A Note on the Specified Compound: Initial searches for "4-Bromo-N,2-diethylaniline" (CAS 81090-37-1) yielded limited to no specific application data or established research protocols within the field of materials science.[1] To provide a detailed, accurate, and scientifically grounded guide as requested, this document will focus on the closely related, well-documented, and commercially available isomer, 4-Bromo-N,N-diethylaniline (CAS 2052-06-4). This compound shares key reactive sites and offers a robust foundation for discussing applications in advanced materials synthesis.
Introduction: The Strategic Value of 4-Bromo-N,N-diethylaniline
4-Bromo-N,N-diethylaniline is a substituted aromatic amine that serves as a highly valuable intermediate in the synthesis of functional organic materials.[2] Its molecular architecture is strategically suited for materials development for three primary reasons:
-
The Aniline Core: The nitrogen atom and the aromatic ring form a foundational unit for hole-transporting materials and conductive polymers.
-
The Para-Bromo Group: The bromine atom at the para-position is an excellent leaving group, providing a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the precise construction of complex, conjugated systems by forming new carbon-carbon bonds.[3]
-
The N,N-diethyl Groups: These alkyl chains enhance the solubility of the monomer and resulting polymers in organic solvents, improving processability. They also influence the electronic properties and steric environment of the molecule.
These features make 4-Bromo-N,N-diethylaniline a key building block for materials used in organic electronics, such as Organic Light-Emitting Diodes (OLEDs), and for the development of novel conductive polymers.
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties is essential for its effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 2052-06-4 | [4][5][6] |
| Molecular Formula | C₁₀H₁₄BrN | [4][6] |
| Molecular Weight | 228.13 g/mol | [4][5] |
| Appearance | Solid, White to Light Yellow Powder/Lump | [4] |
| Melting Point | 32-35 °C | [4][6] |
| Boiling Point | 269-271 °C | [6] |
| Solubility | Insoluble in water | [2] |
Safety & Handling: 4-Bromo-N,N-diethylaniline is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for complete handling and disposal information.
Applications in Materials Science
Precursor for Conductive Polymers
Substituted anilines are foundational monomers for producing polyanilines (PANI), a major class of conductive polymers. The polymerization is typically achieved via electrochemical oxidation.[7][8][9]
Causality: The aniline moiety can be electrochemically oxidized to form radical cations, which then couple to form polymer chains.[10] The resulting polymer has a conjugated backbone, allowing for the delocalization of electrons and thus, electrical conductivity. The N,N-diethyl groups on the polymer chain can disrupt intermolecular packing, which often increases solubility and allows for the solution-processing of the final material—a significant advantage over unsubstituted, often intractable, polyaniline.
Building Block for Organic Light-Emitting Diode (OLED) Materials
In OLED technology, discrete layers of specialized organic materials are used to inject, transport, and recombine charge carriers (holes and electrons) to generate light.[11] 4-Bromo-N,N-diethylaniline is an ideal starting point for synthesizing hole-transporting layer (HTL) materials or hosts for the emissive layer.
Causality: The electron-rich diethylaniline core is a classic hole-transporting scaffold. The critical feature is the bromine atom, which allows for the extension of the molecule's conjugation through cross-coupling reactions. By coupling 4-Bromo-N,N-diethylaniline with other aromatic boronic acids (via Suzuki coupling), researchers can build larger, well-defined molecules with tailored Highest Occupied Molecular Orbital (HOMO) levels, essential for efficient hole injection and transport from the anode to the emissive layer.[12][13]
Experimental Protocols
Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for forming C-C bonds.[14][15][16]
Objective: To couple 4-Bromo-N,N-diethylaniline with an arylboronic acid to demonstrate its utility as a building block for more complex conjugated molecules.
Materials & Reagents:
-
4-Bromo-N,N-diethylaniline (1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]) (3 mol%)
-
Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 equiv)
-
Solvent System: 1,4-Dioxane and Water (4:1 ratio), degassed
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Argon or Nitrogen gas supply
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-N,N-diethylaniline (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.03 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and subject it to three cycles of vacuum and backfilling with argon or nitrogen gas. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The reaction concentration is typically set between 0.1 and 0.5 M with respect to the starting aniline.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting bromoaniline spot is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and then brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via column chromatography on silica gel to obtain the pure biaryl product.
Diagram of Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Characterization Workflow
Confirming the identity and purity of the synthesized material is a critical, self-validating step.
Diagram of Characterization Logic:
Caption: Logical workflow for product characterization.
References
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Haque, I., & Bano, K. (2008). Electropolymerization of aniline (Review). Science International (Lahore), 20(2), 95-104. Retrieved from [Link]
-
Grgur, B. N. (2011). Electrochemical Polymerization of Aniline. In Aniline and Its Derivatives. InTech. Retrieved from [Link]
-
Gholami, M., et al. (2018). Mechanism of oxidative electropolymerization of aniline. ResearchGate. Retrieved from [Link]
-
Van Berkel, G. J., et al. (2002). Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry. Analytical Chemistry, 74(20), 5347-5356. Retrieved from [Link]
-
Aggadi, S., et al. (2020). Electropolymerization of aniline monomer and effects of synthesis conditions on the characteristics of synthesized polyaniline thin films. Mediterranean Journal of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-N,N-dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 4-Bromo-N,N-diethylaniline. NIST Chemistry WebBook. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. Retrieved from [Link]
- Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Mastering Organic Synthesis: The Utility of 4-Bromo-N,N-Dimethylaniline. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Molecules. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. MDPI. Retrieved from [Link]
-
Sunshine Optoelectronic. (n.d.). 6 OLED core materials in the OLED industry chain. Retrieved from [Link]
-
Islam, S., et al. (2014). Comparative kinetic study of the Suzuki reaction involving 4-bromo.... ResearchGate. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4-bromo-N,N-diethylaniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Taylor & Francis Online. (2023). Halogenation of arenes with sulfoxide and oxalyl halide. Journal of Sulfur Chemistry. Retrieved from [Link]
-
Universal Display Corporation. (n.d.). Organic Light Emitting Diodes (OLEDs). Retrieved from [Link]
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Natural Sciences Publishing. (2022). Impact of Different Anode Materials on Performance of Organic Light Emitting Diodes. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of 4-Bromo-N,2-Diethylaniline in Medicinal Chemistry
Abstract
Substituted anilines are foundational scaffolds in the synthesis of a multitude of pharmaceutical compounds.[1] Specifically, 4-Bromo-N,2-diethylaniline presents a versatile starting material for medicinal chemistry endeavors due to its unique combination of reactive sites. The bromine atom at the para-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, while the secondary amine and the diethylamino group influence the molecule's electronic properties and steric hindrance, offering opportunities for selective derivatization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound. We will explore key synthetic transformations including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and N-acylation, supported by detailed, field-proven protocols and an in-depth discussion of the underlying chemical principles.
Introduction: The Strategic Value of the this compound Scaffold
The aniline motif is prevalent in a significant number of top-selling drugs.[2] However, the susceptibility of anilines to metabolic oxidation can lead to the formation of reactive metabolites and potential toxicity.[3] The strategic derivatization of the aniline core, as with this compound, allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.[3] The ethyl groups on the nitrogen and at the ortho-position provide steric shielding, which can influence metabolic stability and receptor binding selectivity. The bromo-substituent serves as a key handle for introducing molecular diversity through carbon-carbon and carbon-nitrogen bond-forming reactions, which are cornerstones of modern drug discovery.[4][5]
Core Derivatization Strategies
The derivatization of this compound can be broadly categorized into three main strategies, each targeting a specific functional group:
-
C-Br Bond Functionalization: Primarily through palladium-catalyzed cross-coupling reactions to introduce new aryl, heteroaryl, or alkyl groups.
-
N-H Bond Functionalization: Targeting the secondary amine for acylation, alkylation, or sulfonylation to modulate solubility and hydrogen bonding capacity.
-
Aromatic Ring Modification: While less common, electrophilic aromatic substitution can be employed under specific conditions, though the existing substituents heavily direct the regioselectivity.
This guide will focus on the most robust and widely applicable of these strategies: Suzuki-Miyaura coupling and Buchwald-Hartwig amination for C-Br functionalization, and N-acylation for N-H functionalization.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the derivatization of aryl halides like this compound.
Suzuki-Miyaura Coupling: Forging New C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6] This reaction is highly valued in medicinal chemistry for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and esters.[7]
Causality Behind Experimental Choices:
-
Catalyst Selection: The choice of palladium catalyst and ligand is critical for achieving high yields. For electron-rich anilines, sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald or CataCXium families, are often effective in promoting the reductive elimination step.[7]
-
Base: The base plays a crucial role in the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can influence the reaction rate and the suppression of side reactions.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or 2-MeTHF) and an aqueous solution of the base is typically employed to facilitate the dissolution of both the organic and inorganic reagents.[7]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 eq)
-
Aryl- or heteroaryl-boronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like CataCXium A Pd G3) (1-5 mol%)[4][7]
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 eq)[4]
-
Degassed solvent (e.g., 1,4-Dioxane, Toluene, or 2-MeTHF) and water (typically in a 4:1 to 10:1 ratio)[7]
Procedure:
-
To a dry reaction flask, add this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Typical Conditions | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, CataCXium A Pd G3 | Choice depends on the reactivity of the boronic acid and the steric hindrance of the aniline.[4][7] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A strong base is required to facilitate transmetalation.[4] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O | A biphasic system is often used to dissolve both organic and inorganic reagents.[7] |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
| Yields | 60-95% | Highly dependent on the specific coupling partners and reaction conditions.[4] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[5] This reaction is instrumental in medicinal chemistry for the synthesis of substituted anilines and heteroaromatic amines from aryl halides.[5]
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of ligand is paramount in Buchwald-Hartwig amination. Sterically hindered, electron-rich phosphine ligands (e.g., tBuXPhos, RuPhos) are often necessary to facilitate the reductive elimination of the C-N bond.[8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[9]
-
Aprotic Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and to maintain the activity of the catalyst.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1-1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)[8]
-
Phosphine ligand (e.g., XPhos, RuPhos, tBuXPhos) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 eq)[8]
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry reaction flask.
-
Add this compound and the amine coupling partner.
-
Add the anhydrous, degassed solvent.
-
Seal the reaction vessel and heat to the desired temperature (typically 90-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.
-
Dilute with an organic solvent and perform an aqueous work-up.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Typical Conditions | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃/XPhos, Pd(OAc)₂/RuPhos | Sterically hindered ligands are crucial for promoting the C-N bond formation.[8] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong base is needed to deprotonate the amine.[8] |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are required. |
| Temperature | 90-120 °C | Higher temperatures are often needed to overcome the activation energy for this transformation. |
| Yields | 50-90% | Dependent on the steric and electronic properties of the amine coupling partner. |
Section 2: N-Acylation of the Secondary Amine
The secondary amine of this compound provides a reactive site for N-acylation, a fundamental transformation in medicinal chemistry for introducing amide functionalities. Amides are prevalent in drug molecules due to their metabolic stability and ability to participate in hydrogen bonding.
Causality Behind Experimental Choices:
-
Acylating Agent: Acid chlorides and anhydrides are common acylating agents. Acid chlorides are more reactive but generate HCl as a byproduct, which must be neutralized.[1]
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is typically added to scavenge the acid byproduct.[10]
-
Solvent: An aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) is used to dissolve the reactants.
Experimental Workflow: N-Acylation
Caption: Workflow for N-Acylation.
Protocol 3: General Procedure for N-Acylation of this compound
Materials:
-
This compound (1.0 eq)
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)[10]
-
Base (e.g., triethylamine, pyridine) (1.2 eq)[10]
-
Anhydrous aprotic solvent (e.g., Dichloromethane, THF)
Procedure:
-
Dissolve this compound and the base in the anhydrous solvent in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent dropwise to the stirred solution.[10]
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.[10]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Typical Conditions | Rationale |
| Acylating Agent | Acetyl chloride, Benzoyl chloride | Choice depends on the desired amide functionality.[10] |
| Base | Triethylamine, Pyridine | Neutralizes the acidic byproduct.[10] |
| Solvent | Dichloromethane, THF | Aprotic solvents are used to avoid reaction with the acylating agent. |
| Temperature | 0 °C to room temperature | Initial cooling helps to control the exothermic reaction. |
| Yields | 85-98% | Generally a high-yielding and robust reaction. |
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. The protocols and strategies outlined in this guide provide a solid foundation for the synthesis of diverse libraries of compounds. The ability to selectively functionalize the C-Br and N-H bonds allows for the systematic exploration of structure-activity relationships, a critical aspect of modern drug discovery. By understanding the causality behind the experimental choices, researchers can effectively troubleshoot and optimize these reactions for their specific synthetic targets.
References
- Benchchem. Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-N,N-diethyl-4-methylaniline.
- McCarver, S. J., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters.
- Cresset Group. (2024). Aniline replacement in drug-like compounds.
- McCarver, S. J., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines.
- Benchchem. A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions.
- ChemicalBook. 4-Bromo-N,N-dimethylaniline synthesis.
- Benchchem.
- ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Vaghi, L., et al. (2021).
- Wikipedia.
- RSC Publishing.
- National Institutes of Health.
- MDPI. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.
- Chemistry LibreTexts.
- Google Patents.
- Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
- PrepChem.com.
- Organic Chemistry Portal.
- Beilstein Journal of Organic Chemistry.
- ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Bromo-N,N-Dimethylaniline in Pharmaceutical Synthesis.
- Taylor & Francis. Diethylaniline – Knowledge and References.
- Google Patents.
- Actylis.
- Benchchem. Application Notes and Protocols for the Derivatization of 2,6-Dibromo-4-nitroaniline in Medicinal Chemistry.
- TradeIndia.
- Autech Corp. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.
- Sigma-Aldrich. N,N-Diethylaniline.
- Wikipedia. Diethylaniline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cresset-group.com [cresset-group.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Bromo-N,N-Diethylaniline
A Note on Nomenclature: The topic specifies "4-Bromo-N,2-Diethylaniline". This is an uncommon substitution pattern. This guide will focus on the much more common and commercially significant isomer, 4-Bromo-N,N-diethylaniline (CAS No. 2052-06-4), as the purification principles are largely identical and more robustly documented. Researchers working with the N,2-diethyl isomer can adapt these principles accordingly.
Executive Summary & Physicochemical Profile
The purification of 4-Bromo-N,N-diethylaniline, a key intermediate in pharmaceutical and dyestuff synthesis, is critical for ensuring high-yield, low-impurity downstream reactions.[1] Crude reaction mixtures can contain a variety of impurities including unreacted starting materials, over-brominated side products, and colored degradation products arising from oxidation.[2][3][4]
This guide provides a comprehensive troubleshooting framework and detailed protocols for the most effective purification strategies: vacuum distillation, recrystallization, and column chromatography. The optimal method depends on the scale of the reaction and the nature of the impurities.
Table 1: Physicochemical Properties of 4-Bromo-N,N-diethylaniline
| Property | Value | Source(s) |
| CAS Number | 2052-06-4 | [5] |
| Molecular Formula | C₁₀H₁₄BrN | [5] |
| Molecular Weight | 228.13 g/mol | [5] |
| Appearance | Solid | [5] |
| Melting Point | 32-33 °C | [1][5] |
| Solubility | Insoluble in water. | [1] |
| Purity (Typical Commercial) | 97% | [5] |
Purification Method Selection Workflow
The choice of purification strategy is dictated by the physical state of the crude product and the primary impurities. This workflow provides a logical decision-making process.
Sources
Overcoming side reactions in the synthesis of 4-Bromo-N,2-Diethylaniline
Welcome to the technical support center for the synthesis of 4-Bromo-N,2-Diethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide: Overcoming Common Side Reactions
The synthesis of this compound can be challenging due to the high reactivity of the aniline ring, which can lead to several side reactions. This section addresses specific issues you may encounter during your experiments.
Issue 1: Polybromination of the Aromatic Ring
Q: My reaction is producing significant amounts of di- and tri-brominated products, leading to a low yield of the desired this compound. How can I improve the selectivity for mono-bromination?
A: The high electron-donating capacity of the amino group strongly activates the aniline ring, making it susceptible to over-bromination.[1][2] Here are several strategies to enhance the regioselectivity for the desired para-brominated product:
-
Amino Group Protection: The most effective method to control the reactivity of the aniline is to temporarily protect the amino group.[3][4] Acetylation is a common and effective strategy.[3][4] By converting the amine to an acetamide, the activating effect is attenuated, and steric hindrance is introduced, which favors substitution at the less hindered para position.[4][5] The acetyl group can be easily removed by acid or base hydrolysis after bromination.[3][4]
-
Milder Brominating Agents: Instead of using elemental bromine, which is highly reactive, consider milder and more selective brominating agents. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a stable, crystalline solid that often provides cleaner reactions and higher yields of the monobrominated product.[4] N-Bromosuccinimide (NBS) is another alternative, although it can sometimes lead to decomposition products.
-
Solvent and Temperature Control: The choice of solvent can influence the selectivity of the bromination reaction. Glacial acetic acid is often used to moderate the reactivity of both the aniline and the brominating agent.[6] Running the reaction at lower temperatures can also help to minimize over-bromination.
-
Solid-State Bromination: For certain anilines, solid-state reactions with gaseous bromine or solid brominating reagents have been shown to proceed with higher yields and selectivities compared to solution-phase reactions.[1][7]
Issue 2: N-Alkylation Side Reactions and Over-Alkylation
Q: I am observing the formation of N,N,2-triethylaniline and unreacted 4-bromo-2-ethylaniline in my N-alkylation step. How can I improve the yield of the desired N,N-diethyl product?
A: Over-alkylation is a common issue in the N-alkylation of amines because the secondary amine product is often more nucleophilic than the starting primary amine.[8][9] Here are some strategies to minimize this side reaction:
-
Stoichiometric Control: Using a carefully controlled molar ratio of the alkylating agent is crucial. A slight excess of the ethylating agent may be necessary to drive the reaction to completion, but a large excess should be avoided to prevent the formation of the tertiary amine.
-
Choice of Alkylating Agent: The reactivity of the alkylating agent plays a significant role. Ethyl halides (iodide, bromide) are common, but less reactive agents might offer better control. Reductive amination using an aldehyde (acetaldehyde in this case) with a reducing agent like sodium cyanoborohydride can be a milder and more selective method for mono-N-alkylation.[10]
-
Reaction Conditions: Lowering the reaction temperature can sometimes improve the selectivity for mono-alkylation.[8] The choice of base and solvent can also influence the reaction outcome. A non-nucleophilic, sterically hindered base can be beneficial.
-
Catalyst Selection: For certain N-alkylation reactions, heterogeneous catalysts like zeolites have been shown to favor mono-alkylation.[8][11]
Issue 3: Poor Regioselectivity (Ortho vs. Para Bromination)
Q: My bromination reaction is yielding a mixture of 4-bromo- and 2-bromo-N,2-diethylaniline, which are difficult to separate. How can I favor the formation of the 4-bromo isomer?
A: The amino and ethyl groups are both ortho, para-directing. While the para position is generally favored due to less steric hindrance, the formation of the ortho isomer can still be significant.
-
Steric Hindrance: The N,N-diethyl group provides more steric bulk than an N-methyl or a primary amino group, which can help to disfavor bromination at the ortho positions.[12] If you are performing the bromination on 2-ethylaniline before N-alkylation, protecting the amino group with a bulky protecting group will significantly enhance the selectivity for the para position.[5]
-
Alternative Synthetic Routes: Consider a synthetic strategy where the bromine is introduced before the ethyl groups on the nitrogen. Starting with 4-bromo-2-ethylaniline and then performing the N-diethylation can circumvent the issue of regioselectivity during bromination.
Issue 4: Product Purification Challenges
Q: I am having difficulty separating the desired this compound from the starting materials and side products. What are the recommended purification techniques?
A: The purification of substituted anilines can be challenging due to their similar polarities.
-
Column Chromatography: This is the most common and effective method for separating isomers and other impurities. A careful selection of the eluent system (e.g., a hexane/ethyl acetate gradient) is crucial for achieving good separation.[13] Thin-layer chromatography (TLC) should be used to optimize the solvent system before performing the column.
-
Recrystallization: If the product is a solid and the impurities are present in smaller amounts, recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be an effective purification method.[4][13]
-
Acid-Base Extraction: Aniline derivatives are basic and can be protonated with acid. This property can be exploited in an acid-base extraction workup to separate them from non-basic impurities. However, this may not be effective for separating different aniline derivatives from each other.
Frequently Asked Questions (FAQs)
Q1: What is the optimal synthetic route for preparing this compound with high purity and yield?
A1: A robust and selective method involves a three-step sequence:
-
Protection: Acetylation of 2-ethylaniline to form N-(2-ethylphenyl)acetamide.[3][4]
-
Bromination: Regioselective bromination of the acetamide at the para position using a mild brominating agent like DBDMH in glacial acetic acid.[4]
-
Deprotection and N-Alkylation: Hydrolysis of the bromo-acetamide to yield 4-bromo-2-ethylaniline, followed by N-alkylation with an ethylating agent.
Q2: Why is it necessary to protect the amino group before bromination?
A2: The primary amino group in aniline and its derivatives is highly activating, which leads to multiple side reactions during electrophilic aromatic substitution, including polybromination and oxidation.[1][2][3] Converting the amine to an amide (acetylation) reduces its activating effect, preventing over-bromination and allowing for more controlled and selective substitution, primarily at the para position.[4][14]
Q3: Can I perform the N-diethylation before the bromination step?
A3: Yes, it is possible to first synthesize N,N-diethyl-2-ethylaniline and then perform the bromination. The N,N-diethylamino group is a strong ortho, para-director. However, the steric bulk of the diethylamino and the adjacent ethyl group will strongly favor bromination at the less hindered para position.[12] This route can also be effective in achieving the desired regioselectivity.
Q4: What are the key safety precautions to consider during this synthesis?
A4:
-
Bromine and Brominating Agents: Elemental bromine is highly corrosive, toxic, and a strong oxidizing agent.[6] Milder brominating agents like DBDMH and NBS should also be handled with care in a well-ventilated fume hood.[4]
-
Solvents: Many organic solvents used in this synthesis are flammable and/or toxic. Ensure proper ventilation and avoid ignition sources.
-
Acids and Bases: Concentrated acids and bases are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Experimental Protocols
Protocol 1: Synthesis of this compound via Protection-Bromination-Deprotection-Alkylation
This protocol outlines the synthesis starting from 2-ethylaniline.
Step 1: Protection of 2-Ethylaniline (Acetylation)
-
In a fume hood, dissolve 2-ethylaniline in glacial acetic acid.
-
Cool the solution in an ice bath and add acetic anhydride dropwise with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Pour the reaction mixture into ice-cold water to precipitate the N-(2-ethylphenyl)acetamide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Bromination of N-(2-ethylphenyl)acetamide
-
Dissolve the dried N-(2-ethylphenyl)acetamide in glacial acetic acid.
-
In a separate flask, prepare a solution of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.5 equivalents) in glacial acetic acid.
-
Slowly add the DBDMH solution to the acetanilide solution at room temperature with constant stirring.
-
Stir the mixture for 1-2 hours. The product, N-(4-bromo-2-ethylphenyl)acetamide, may precipitate.
-
Pour the reaction mixture into cold water to ensure complete precipitation.
-
Collect the crude product by vacuum filtration, wash with cold water, and then with a cold sodium bisulfite solution to remove any unreacted bromine.
-
Recrystallize the product from an ethanol/water mixture to obtain the pure compound.
Step 3: Deprotection (Hydrolysis)
-
Place the purified N-(4-bromo-2-ethylphenyl)acetamide in a round-bottom flask.
-
Add aqueous hydrochloric acid (e.g., 7-8 M).
-
Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved.[4]
-
Cool the solution to room temperature and then in an ice bath.
-
Carefully neutralize the solution with a base (e.g., NaOH or NaHCO3) to precipitate the 4-bromo-2-ethylaniline.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Step 4: N-Ethylation
-
Dissolve the 4-bromo-2-ethylaniline in a suitable solvent (e.g., THF or acetonitrile).
-
Add a base (e.g., potassium carbonate) and the ethylating agent (e.g., ethyl iodide or ethyl bromide).
-
Heat the reaction mixture under reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture, filter off the solids, and remove the solvent.
-
Purify the crude product by column chromatography to obtain this compound.
Data Summary
| Parameter | Bromination of Acetanilide | N-Alkylation of Aniline |
| Key Reagents | Acetanilide, DBDMH, Acetic Acid | Aniline, Ethyl Halide, Base |
| Common Side Products | Di- and tri-brominated compounds | Over-alkylated products (tertiary amine) |
| Typical Yield | 70-90% (for monobromination) | 60-85% (for mono-alkylation) |
| Purification Method | Recrystallization, Column Chromatography | Column Chromatography |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for side reactions.
References
- Protection of NH2 in aniline - Filo. (2025, October 15).
- Application Notes and Protocols: Selective Bromination of Anilines with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) - Benchchem. (n.d.).
- overcoming poor nucleophilicity of substituted anilines in thiourea synthesis - Benchchem. (n.d.).
- A Practical Procedure for Regioselective Bromination of Anilines. (2021, March 16).
- Technical Support Center: Minimizing Over-alkylation in Aniline Synthesis - Benchchem. (n.d.).
- Selective solid-state brominations of anilines and phenols - Green Chemistry (RSC Publishing). (2003, October 8).
- 4-Bromo-N,N-dimethylaniline (2). - Organic Syntheses Procedure. (n.d.).
- Selective solid-state brominations of anilines and phenols - Green Chemistry (RSC Publishing) DOI:10.1039/B306612F. (2003, October 8).
- Addressing poor regioselectivity in the synthesis of substituted anilines - Benchchem. (n.d.).
- 4-Bromo-N,N-dimethylaniline synthesis - ChemicalBook. (n.d.).
- Protecting Group Strategies for the Synthesis of 4-(Piperidin-4-yl)aniline: Application Notes and Protocols - Benchchem. (n.d.).
- A Practical Procedure for Regioselective Bromination of Anilines - ResearchGate. (n.d.).
- Aniline - Wikipedia. (n.d.).
- CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents. (2014, May 14).
- N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran - TSI Journals. (n.d.).
- Preparation of N,N-dimethylation of 4-bromoaniline? - ResearchGate. (2020, February 4).
- Preparation of 4-bromo-N,N-dimethylaniline - PrepChem.com. (n.d.).
- One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Protection of Aniline Derivatives - YouTube. (2015, February 23).
- Diethylaniline – Knowledge and References - Taylor & Francis. (n.d.).
- Protective Groups - Organic Chemistry Portal. (n.d.).
- A Comprehensive Technical Guide to the Synthesis of Substituted Anilines - Benchchem. (n.d.).
- Aniline Alkylation over Solid Acid Catalysts - ResearchGate. (n.d.).
- Reductive alkylation of aniline over copper chromite catalyst: Optimization ofreaction condition. (n.d.).
- US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents. (n.d.).
- Bromination of aromatic compounds without catalyst - Powered by XMB 1.9.11 - Sciencemadness.org. (2021, December 23).
- Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - NSF Public Access Repository. (2018, July 26).
- Site of alkylation of N-methyl- and N-ethylaniline in the gas phase: a tandem mass spectrometric study - PubMed. (n.d.).
- Reactions of Aniline - Chemistry Steps. (n.d.).
- Bromination of N,N-Dimethylaniline - Brooke Ledford - Prezi. (n.d.).
- Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? : r/chemistry - Reddit. (2016, September 29).
- Application Notes and Protocols for the Bromination of N,N-diethyl-4-methylaniline - Benchchem. (n.d.).
- Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC - NIH. (2019, September 15).
- of 8 Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides Gondi Sudershan Reddy1* Affiliations - ChemRxiv. (n.d.).
- N-Alkylation of aniline with ethanol over HY and dealuminated HY zeolites - ResearchGate. (n.d.).
- SOME CHEMISTRY OF 2,6-DIETHYLANILINE - Canadian Science Publishing. (n.d.).
- 4-Bromo-N,N-Dimethyl Aniline - Top Industrial Grade Chemical at Best Price. (n.d.).
- 4-Bromo-N,N-diethylaniline - the NIST WebBook. (n.d.).
- 4 bromoaniline : Organic Synthesis - YouTube. (2024, April 7).
- Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - NIH. (n.d.).
Sources
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- 7. Selective solid-state brominations of anilines and phenols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tsijournals.com [tsijournals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 14. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimizing Cross-Coupling Reactions for 4-Bromo-N,2-Diethylaniline
Introduction: Welcome to the technical support guide for optimizing palladium-catalyzed cross-coupling reactions involving 4-Bromo-N,2-Diethylaniline. This substrate presents a unique set of challenges due to the steric hindrance imparted by the ortho-ethyl group and the electron-donating nature of the diethylamino moiety. This guide is structured in a question-and-answer format to provide targeted solutions to common issues encountered by researchers, scientists, and drug development professionals. Our goal is to explain the causality behind experimental choices, ensuring you can design robust and reproducible coupling protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable cross-coupling reactions for this compound?
A1: For this compound, the two most powerful and versatile palladium-catalyzed reactions are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[1][2][3]
-
Suzuki-Miyaura Coupling: This reaction is ideal for creating biaryl structures or connecting the aniline core to other carbon-based fragments (aryl, vinyl, alkyl) using an organoboron reagent (boronic acid or ester).[2][3][4] Its advantages include mild reaction conditions and the low toxicity of boron-containing byproducts.[5]
-
Buchwald-Hartwig Amination: This is the premier method for forming a new C-N bond, coupling the bromoaniline with another primary or secondary amine, amide, or heterocycle.[1][6] This reaction has largely replaced harsher classical methods due to its broad functional group tolerance and high efficiency.[1]
The choice between them depends entirely on the desired final product: a new carbon-carbon or carbon-nitrogen bond at the 4-position.
Q2: My reaction is showing low or no conversion. What is the first parameter I should investigate?
A2: The first and most critical parameter to investigate is your catalyst system , specifically the combination of the palladium source and the phosphine ligand. For a sterically hindered and electron-rich substrate like this compound, standard ligands like triphenylphosphine (PPh₃) are often ineffective.
You require bulky, electron-rich phosphine ligands that facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[7][8] These ligands stabilize the active monoligated Pd(0) species, which is crucial for initiating the reaction.[8]
-
Recommended Ligands: For both Suzuki and Buchwald-Hartwig couplings with this substrate, consider advanced biaryl phosphine ligands. Excellent starting points include:
-
XPhos
-
SPhos
-
RuPhos
-
BrettPhos [9]
-
These ligands have been specifically designed to promote couplings of challenging, sterically demanding substrates.[8]
Q3: Should I use a standard palladium source like Pd(OAc)₂ or a pre-formed precatalyst?
A3: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can work, they require in situ reduction to the active Pd(0) state, which can be inefficient and lead to catalyst decomposition.[10][11]
For improved consistency, reproducibility, and higher activity, especially at lower temperatures, using a palladium precatalyst is highly recommended.[10][11][12] These are air- and moisture-stable Pd(II) complexes that rapidly and quantitatively generate the active L-Pd(0) species under the reaction conditions.[12]
-
Recommended Precatalysts: Look for G3 or G4 Buchwald precatalysts (e.g., XPhos Pd G3, SPhos Pd G4). These ensure the formation of the highly active mono-ligated Pd(0) complex needed for the reaction to proceed efficiently.[10][12]
Troubleshooting Guide: Specific Issues & Solutions
Issue 1: Low Yield or Stalled Reaction
Your reaction starts but fails to proceed to completion, leaving a significant amount of starting material.
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| 1a. Ineffective Base | The base's role is critical. In Suzuki coupling, it activates the boronic acid to form a more nucleophilic boronate species for transmetalation.[13][14][15] In Buchwald-Hartwig amination, it deprotonates the amine nucleophile.[16] An inappropriate base (too weak, poor solubility) can halt the catalytic cycle. | For Suzuki: Use a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃. These offer a good balance of reactivity and functional group tolerance.[13] For Buchwald-Hartwig: A strong, non-nucleophilic base like NaOt-Bu or LHMDS is often required, especially for less nucleophilic amines.[6][16] |
| 1b. Poor Solvent Choice | Insolubility of reagents, particularly the inorganic base, is a common and underestimated cause of failure.[16] The reaction medium must effectively solvate the substrate, catalyst, and base to allow for efficient interaction. | Use anhydrous, polar aprotic solvents like Toluene , Dioxane , or THF .[3][6] For solubility issues with bases, consider adding a small amount of water (for Suzuki) or using a solvent like t-BuOH (for Buchwald-Hartwig). Agitation rate is also important to ensure proper mixing.[16] |
| 1c. Catalyst Inhibition or Decomposition | The active Pd(0) catalyst can be sensitive. In Buchwald-Hartwig reactions, excess iodide (if using an aryl iodide) can sometimes inhibit the catalyst.[16] In Suzuki reactions, impurities in the boronic acid can be detrimental. In both cases, oxygen can oxidize and deactivate the catalyst. | Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Use high-purity, degassed solvents. If using a Pd(II) source, ensure conditions are suitable for its reduction. Switching to a robust precatalyst often solves this issue.[12] |
Issue 2: Formation of Side Products
You observe significant impurities alongside or instead of your desired product.
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| 2a. Protodeborylation (Suzuki) | The boronic acid reacts with a proton source (e.g., trace water) to be replaced by a hydrogen atom, effectively destroying the nucleophile. This is more common with heteroaryl boronic acids but can occur with others.[3] | Ensure reagents and solvents are dry. Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Running the reaction at the lowest effective temperature can also minimize this side reaction. |
| 2b. Hydrodehalogenation (Debromination) | The starting this compound is converted to N,2-Diethylaniline. This occurs via a competing pathway where a palladium-hydride species is formed, which then reductively eliminates with the aryl group. This can be a side reaction in both Suzuki and Buchwald-Hartwig processes.[1] | Use a milder base if possible. Ensure the reaction is free of water or other proton sources that can generate Pd-H species. Lowering the reaction temperature can also disfavor this pathway. |
| 2c. Homocoupling | The boronic acid couples with itself (Suzuki) or the aryl bromide couples with itself. This is often a sign of non-optimal catalyst concentration or issues during the transmetalation or reductive elimination steps. | Lower the reaction temperature. Adjust the catalyst and ligand loading (typically 1-2 mol% Pd is sufficient). Ensure a proper Pd:ligand ratio (often 1:1.2 to 1:2). |
Visualizing the Process: Mechanisms and Workflows
Catalytic Cycle of Buchwald-Hartwig Amination
The following diagram illustrates the key steps in the C-N bond formation process. The bulky biaryl phosphine ligand (L) is crucial for facilitating the oxidative addition and reductive elimination steps.[1][9]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Conversion
This decision tree provides a logical path for diagnosing and solving low-yield reactions.
Caption: A decision tree for troubleshooting low-yield coupling reactions.
Exemplary Experimental Protocols
Disclaimer: These are general starting protocols. Optimization for specific coupling partners is expected.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed Toluene (5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Evacuate and backfill the vial with Argon or Nitrogen gas (repeat 3 times).
-
Under a positive pressure of inert gas, add the degassed toluene and water via syringe.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
SPhos Pd G4 Precatalyst (0.015 mmol, 1.5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed Toluene (5 mL)
Procedure:
-
In a nitrogen-filled glovebox, add this compound, SPhos Pd G4, and NaOt-Bu to an oven-dried reaction vial with a stir bar.
-
Add the toluene, followed by the morpholine.
-
Seal the vial tightly with a PTFE-lined cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath at 100-110 °C.
-
Stir vigorously for 4-18 hours. Monitor progress by TLC or LC-MS.
-
After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides - PMC - NIH. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Understanding Precatalyst Activation in Cross-Coupling Reactions: Alcohol Facilitated Reduction from Pd(II) to Pd(0) in Precatalysts of the Type (η3-allyl)Pd(L)(Cl) and (η3-indenyl)Pd(L)(Cl) | ACS Catalysis. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
-
Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC - NIH. Available at: [Link]
-
A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides | Journal of the American Chemical Society. Available at: [Link]
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- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
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- 15. researchgate.net [researchgate.net]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Purification of 4-Bromo-N,2-Diethylaniline
Prepared by the Office of Senior Application Scientists
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 4-Bromo-N,2-Diethylaniline. Our troubleshooting protocols and frequently asked questions are designed to address specific experimental issues, explaining the causality behind each step to ensure procedural success and high product purity.
Section 1: Understanding the Impurity Profile
A successful purification strategy begins with understanding the potential contaminants in your crude product.
Q: What are the most common impurities I should expect in my crude this compound sample?
A: The impurity profile of crude this compound is primarily dictated by the synthesis method, which typically involves the electrophilic bromination of N,N-diethylaniline. The most common impurities include:
-
Unreacted Starting Material: Residual N,N-diethylaniline is a frequent impurity if the reaction does not go to completion.
-
Over-Brominated Products: The diethylamino group is strongly activating, which can lead to the formation of dibromo- or even tribromo- species, such as 4,6-dibromo-N,N-diethylaniline.[1] While steric hindrance from the ethyl groups can reduce the likelihood of ortho-bromination compared to N,N-dimethylaniline, it is not entirely suppressed.[2]
-
Isomeric Impurities: Although the para-position is strongly favored, small amounts of the ortho-brominated isomer (2-Bromo-N,N-diethylaniline) can form.
-
Oxidation Products: Anilines, in general, are susceptible to atmospheric oxidation, which results in the formation of highly colored impurities, causing the product to appear yellow, brown, or even dark purple. This is often the cause of coloration upon storage.
-
Residual Solvents and Reagents: Depending on the reaction conditions, residual solvents like acetic acid or unquenched brominating agents may be present.[3]
Section 2: Core Purification Methodologies
The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity. Below is a decision workflow to guide your choice.
Visual Workflow: Purification Strategy Selection
Caption: Decision tree for selecting the optimal purification method.
Experimental Protocol 1: Purification by Recrystallization
This is the most common and efficient method for purifying solid this compound, particularly for removing colored oxidation products and trace impurities. The principle relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.[4][5][6]
Step-by-Step Protocol:
-
Solvent Selection: Ethanol is an effective solvent for this compound.[3][7] The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring until the solid just dissolves. Using an excessive amount of solvent will significantly reduce your final yield.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat source and add a small amount (spatula tip) of activated charcoal. The charcoal adsorbs colored impurities.[4][5]
-
Hot Filtration: If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]
-
Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor. Dry the purified crystals in a vacuum oven or desiccator. The expected melting point of the pure compound is 32-33 °C.[8][9]
Experimental Protocol 2: Purification by Flash Column Chromatography
This technique is superior for separating compounds with different polarities, such as removing isomeric or over-brominated byproducts from the desired product.[10][11]
| Parameter | Recommended Conditions | Rationale & Causality |
| Stationary Phase | Silica Gel (230-400 mesh) | The high surface area of fine silica provides better separation for closely related compounds.[12] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 99:1 Hexane:EtOAc) to elute non-polar impurities. Gradually increase the polarity (e.g., to 95:5) to elute the slightly more polar this compound. This gradient approach provides superior separation compared to an isocratic elution.[10] |
Step-by-Step Protocol:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pack a glass column with the slurry, ensuring no air bubbles are trapped.[10]
-
Sample Loading: Dissolve the crude product in a minimal volume of dichloromethane or the initial eluent. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions.
-
Monitoring: Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light. The desired product should appear as a single spot.
-
Fraction Collection: Once the impurities have eluted, increase the eluent polarity to elute the product. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.[13]
Experimental Protocol 3: Purification by Vacuum Distillation
For larger quantities or to remove non-volatile impurities (e.g., polymeric materials), vacuum distillation is an effective method.[11] Distillation under reduced pressure is necessary to avoid thermal decomposition at the compound's atmospheric boiling point of ~270 °C.[8][14][15]
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed. Connect the apparatus to a vacuum pump with a cold trap.
-
Distillation: Place the crude material in the distillation flask with a stir bar. Begin stirring and slowly apply the vacuum. Once the desired pressure is reached, gradually heat the flask.
-
Fraction Collection: Discard any initial low-boiling fractions (forerun). Collect the main fraction that distills at a stable temperature and pressure. The receiving flask may need gentle warming to prevent the product (M.P. 32-33 °C) from solidifying and blocking the apparatus.[9][15]
-
Completion: Once the distillation is complete, allow the apparatus to cool completely before slowly releasing the vacuum to prevent atmospheric oxidation of the hot product.
Section 3: Troubleshooting Guide
Visual Workflow: Troubleshooting Common Purification Issues
Caption: Troubleshooting guide for common issues in purification.
Q: My TLC plate shows two spots that are very close together. How can I improve their separation?
A: This indicates you have two compounds of very similar polarity, likely the desired product and an isomer or over-brominated species. For column chromatography, you should switch to a less polar mobile phase system (e.g., using toluene or cyclohexane instead of hexane) and run a very slow, shallow gradient. This increases the interaction time with the silica gel, enhancing separation.
Section 4: FAQs on Purity, Handling, and Storage
Q: How do I definitively confirm the purity of my final product?
A: A combination of techniques is recommended for a comprehensive assessment:
-
Melting Point: A sharp melting point at 32-33 °C is a strong indicator of high purity.[9][16] A broad or depressed melting range suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot in multiple eluent systems.
-
GC-MS: Provides quantitative purity data (e.g., >98%) and confirms the molecular weight (228.13 g/mol ).[9][17]
-
¹H NMR: The proton NMR spectrum should be clean, with correct chemical shifts and integration values, and show no peaks corresponding to common impurities like unreacted N,N-diethylaniline.
Q: What are the best practices for storing purified this compound?
A: This compound is light-sensitive and prone to air oxidation.[8][18] For long-term stability, it should be stored in an amber vial under an inert atmosphere (nitrogen or argon) in a refrigerator (2-8°C).[8]
Q: What are the primary safety hazards associated with this compound?
A: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[9][19] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is incompatible with strong oxidizing agents and strong acids.[20][21]
References
-
PrepChem. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. PrepChem.com. [Link]
-
ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline? ResearchGate. [Link]
- Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
-
PubChem. (n.d.). 4-Bromo-2-ethylaniline. National Institutes of Health. [Link]
-
Zhao, K., et al. (2023). Halogenation of arenes with sulfoxide and oxalyl halide. Journal of Sulfur Chemistry. Taylor & Francis Online. [Link]
-
Sciencemadness.org. (2021). Bromination of aromatic compounds without catalyst. [Link]
-
NIST. (n.d.). 4-Bromo-N,N-diethylaniline. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). 4-Bromo-N,N-diethylaniline. NIST Chemistry WebBook. [Link]
- Google Patents. (2002).
-
ChemSynthesis. (n.d.). 4-bromo-N,N-diethylaniline. [Link]
-
Prezi. (2012). Bromination of N,N-Dimethylaniline. [Link]
-
Organic Syntheses. (n.d.). 3,5-Dibromo-2-pyrone. [Link]
-
National Institutes of Health. (n.d.). 4-Bromo-N-[4-(diethylamino)benzylidene]aniline. PMC. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
YouTube. (2024). 4 bromoaniline : Organic Synthesis. [Link]
-
Chegg.com. (2011). Solved When N,N-dimethylaniline is treated with bromine...[Link]
-
Environmental Health and Safety. (n.d.). Chemical Incompatibility and Lab Storage Rules. [Link]
-
NCERT. (n.d.). Amines. [Link]
-
PubChem. (n.d.). Benzenamine, 4-bromo-N,N-diethyl-. National Institutes of Health. [Link]
-
Khalil, R. A. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research. [Link]
-
University of St Andrews. (n.d.). Safe Storage of Hazardous Chemicals. [Link]
-
Stanford University. (n.d.). Safe Storage. [Link]
-
Sciencemadness Wiki. (n.d.). Safe handling and storage of chemicals. [Link]
-
Scribd. (n.d.). Recrystallization. [Link]
-
BYJU'S. (2022). NCERT Solutions for Class 11 Chemistry Chapter 12. [Link]
Sources
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- 4. scribd.com [scribd.com]
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- 8. 4-BROMO-N,N-DIETHYLANILINE CAS#: 2052-06-4 [m.chemicalbook.com]
- 9. 4-Bromo-N,N-diethylaniline 97 2052-06-4 [sigmaaldrich.com]
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- 19. Benzenamine, 4-bromo-N,N-diethyl- | C10H14BrN | CID 16328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. enhs.uark.edu [enhs.uark.edu]
- 21. ehs.berkeley.edu [ehs.berkeley.edu]
Technical Support Center: Troubleshooting the Bromination of N,2-diethylaniline
Welcome to the technical support center for the bromination of N,2-diethylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this electrophilic aromatic substitution. Here, we address common pitfalls and provide scientifically grounded solutions in a direct question-and-answer format. Our aim is to move beyond simple procedural lists, offering in-depth explanations of the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Regioselectivity - My Bromination is Yielding a Mixture of Isomers.
Question: I'm attempting to brominate N,2-diethylaniline and obtaining a mixture of the para- and ortho-brominated products, with the para isomer often being the major, but not exclusive, product. How can I improve the selectivity for a single isomer?
Answer: This is a classic challenge in the electrophilic substitution of activated aromatic rings. The N,N-diethylamino group is a potent activating and ortho, para-directing group. The ethyl group at the 2-position, while weakly activating, introduces significant steric hindrance around one of the ortho positions.
Causality and In-Depth Explanation:
The regiochemical outcome is a delicate balance between electronic and steric effects.[1][2]
-
Electronic Effects: The lone pair of electrons on the nitrogen atom of the diethylamino group strongly donates into the benzene ring through resonance. This increases the electron density at the ortho and para positions, making them susceptible to electrophilic attack.[3][4][5]
-
Steric Hindrance: The bulky N,N-diethyl group and the adjacent ethyl group at the 2-position sterically hinder the approach of the electrophile (Br+) to the ortho positions (positions 3 and 6). The para position (position 4) is sterically much more accessible.[2][6]
This interplay typically favors the formation of the para-brominated product. However, the strong activation from the diethylamino group can still lead to competitive bromination at the less hindered ortho position (position 6).
Troubleshooting Workflow for Poor Regioselectivity:
Caption: A workflow for diagnosing and improving regioselectivity.
Recommended Actions & Protocols:
| Factor | Recommended Action | Experimental Protocol |
| Brominating Agent | Employ a bulkier brominating agent to increase steric hindrance at the ortho position. N-Bromosuccinimide (NBS) is often a good choice for selective monobromination.[7][8] | To a solution of N,2-diethylaniline (1.0 mmol) in an anhydrous solvent like dichloromethane (CH₂Cl₂) or acetonitrile (10 mL), add N-Bromosuccinimide (1.05 mmol) portion-wise at 0 °C. Monitor the reaction by TLC. |
| Reaction Temperature | Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product, which is often the less sterically hindered isomer.[9] | Perform the bromination at a range of temperatures (e.g., -20 °C, 0 °C, and room temperature) to determine the optimal condition for the desired selectivity. |
| Solvent | The polarity of the solvent can influence the reactivity of the brominating agent. Less polar solvents can sometimes lead to higher selectivity.[3][10] | Compare the reaction in a polar solvent like acetic acid with a non-polar solvent like carbon tetrachloride or dichloromethane. |
Issue 2: Over-bromination - I'm getting di- and tri-brominated products.
Question: My reaction is not stopping at the mono-brominated stage, and I'm isolating significant amounts of di- and even tri-brominated N,2-diethylaniline. How can I prevent this?
Answer: The high reactivity of the N,2-diethylaniline ring is the primary cause of over-bromination. The initial introduction of a bromine atom is deactivating, but the powerful activating effect of the diethylamino group can still drive further substitutions.[5][11][12]
Causality and In-Depth Explanation:
The diethylamino group is one of the strongest activating groups in electrophilic aromatic substitution. This high degree of activation makes the aromatic ring so electron-rich that it can react multiple times with the brominating agent, even if stoichiometric amounts are used.[11] This is particularly prevalent when using highly reactive brominating agents like bromine water.[10]
Strategies to Control Reactivity:
Caption: Key strategies to mitigate over-bromination.
Recommended Actions & Protocols:
| Strategy | Recommended Action | Experimental Protocol |
| Protecting Group | Temporarily "tame" the activating effect of the amino group by converting it to an amide (acetanilide). The acetyl group is still ortho, para-directing but significantly less activating.[13][14] | Step 1 (Acetylation): To a stirred solution of N,2-diethylaniline (1.0 mmol) in pyridine or a suitable solvent, add acetic anhydride (1.1 mmol) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench with water and extract the product. Step 2 (Bromination): Dissolve the resulting acetanilide in a suitable solvent (e.g., acetic acid) and add the brominating agent (e.g., Br₂ or NBS) dropwise at a controlled temperature. Step 3 (Deprotection): Hydrolyze the acetyl group by heating with aqueous acid or base to yield the mono-brominated N,2-diethylaniline.[13][14] |
| Milder Reagents | Avoid highly reactive brominating systems like Br₂ in polar solvents. Use N-bromosuccinimide (NBS), which provides a slow, controlled release of the electrophilic bromine species.[8] | As described in Issue 1, use NBS in a non-polar solvent and carefully control the stoichiometry. |
| Slow Addition | Add the brominating agent slowly and at a low temperature to maintain a low concentration of the electrophile in the reaction mixture at any given time. | Prepare a dilute solution of the brominating agent and add it dropwise to the aniline solution at 0 °C or below over an extended period. |
Issue 3: Oxidation and Dark-Colored Impurities.
Question: My reaction mixture is turning dark, and I'm isolating a tarry, impure product. What is causing this, and how can I prevent it?
Answer: Anilines are susceptible to oxidation, especially under acidic conditions or in the presence of strong oxidizing agents.[15] The formation of dark-colored, polymeric materials is a common indicator of oxidative side reactions.
Causality and In-Depth Explanation:
The electron-rich nature of the aniline ring makes it prone to oxidation. Bromine itself can act as an oxidizing agent. In strongly acidic media, aniline can be protonated to form the anilinium ion. While this deactivates the ring towards electrophilic substitution, it can also promote oxidative pathways.[11] The oxidation products are often complex and can include azoxybenzenes and other colored compounds.[15]
Preventative Measures:
| Factor | Recommended Action | Rationale |
| Choice of Brominating Agent | Use a brominating agent with lower oxidizing potential, such as N-bromosuccinimide (NBS), instead of elemental bromine. | NBS provides a milder source of electrophilic bromine, reducing the likelihood of oxidative side reactions.[8] |
| Reaction Conditions | Conduct the reaction under neutral or slightly basic conditions if possible. The use of a non-acidic solvent can be beneficial. | Avoiding strongly acidic conditions minimizes the formation of the anilinium ion and reduces the potential for acid-catalyzed oxidation.[11] |
| Atmosphere | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | This minimizes contact with atmospheric oxygen, which can contribute to oxidative degradation of the starting material and product. |
| Temperature Control | Maintain a low reaction temperature. | Oxidation reactions, like many side reactions, are often accelerated at higher temperatures. |
Purification of Oxidized Product:
If oxidation has occurred, purification can be challenging. Column chromatography on silica gel is often the most effective method. A pre-column filtration through a short plug of silica or celite can help remove some of the baseline polymeric material.
Issue 4: Unexpected meta-Bromination.
Question: I am observing a small but significant amount of the meta-brominated product, which is unexpected for a strongly activating group. Why is this happening?
Answer: While less common, meta-substitution can occur under specific conditions, particularly in the presence of strong acids.
Causality and In-Depth Explanation:
In a highly acidic medium, the nitrogen of the diethylamino group can be protonated to form an anilinium ion (-N+HEt₂). This protonated group is strongly deactivating and meta-directing due to its positive charge and the resulting inductive electron withdrawal from the ring.[11][16]
Reaction Pathway Visualization:
Caption: Directing effects under different pH conditions.
Recommended Actions:
-
pH Control: Avoid using strong protic acids as solvents or catalysts if meta-substitution is a concern. Buffering the reaction may be necessary in some cases.
-
Protecting Group Strategy: As mentioned previously, converting the amine to an amide prevents protonation on the nitrogen and preserves the ortho, para-directing effect.[12]
-
Alternative Catalysis: For specific regiochemical outcomes, consider advanced catalytic methods. For instance, palladium-catalyzed C-H activation can achieve meta-bromination, though this is a more advanced synthetic route.[17][18]
References
- BenchChem. (n.d.). Dealing with unexpected regioselectivity in aromatic bromination with BDMS.
- Kinetics of Oxidation of Aniline & Substituted Anilines by Bromate Ion. (n.d.).
- Oxidative bromination. (n.d.). ResearchGate.
- Khan Academy. (n.d.). Bromination of Aniline (video).
- PubMed. (n.d.). Oxidation of aniline to nitrobenzene by nonheme bromoperoxidase.
- YouTube. (2024, August 2). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE.
- ResearchGate. (2022, July 4). Pd(II)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives.
- Sathee Forum. (2025, October 14). Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation?
- What is the mechanism for a Mono-brominated aniline? And please explain. (n.d.).
- Royal Society of Chemistry. (n.d.). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science.
- Testbook. (n.d.). Electrophilic Substitution of Anilines - Explanation and FAQs.
- ResearchGate. (2025, August 10). Oxidative bromination of aniline and its derivatives | Request PDF.
- BenchChem. (n.d.). Application Notes and Protocols for the Bromination of N,N-diethyl-4-methylaniline.
- YouTube. (2024, November 25). Conversion of Aniline to 4-Bromoaniline.
- NCERT. (n.d.). Amines.
- BenchChem. (n.d.). A Researcher's Guide to the Regioselectivity of Aromatic Bromination: An Experimental Comparison.
- Khan Academy. (n.d.). Bromination of Aniline (video) | Amines.
- Taylor & Francis Online. (n.d.). Diethylaniline – Knowledge and References.
- PubMed Central (PMC). (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- Chegg.com. (2023, March 8). Solved When N,N-dimethylaniline is treated with bromine, | Chegg.com.
- N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols. (n.d.).
- Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines.
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Technical Support Center: Work-up of Reactions Involving 4-Bromo-N,2-Diethylaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the work-up and purification procedures for reactions involving 4-Bromo-N,2-Diethylaniline. As a substituted aniline, this compound presents specific challenges, including a propensity for oxidation and emulsion formation, and its basicity requires careful manipulation of pH during extraction. This document is designed to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your work-up with confidence.
Troubleshooting Guide: Common Work-up Issues
This section addresses specific problems that may arise during the work-up of reactions involving this compound in a question-and-answer format.
Question 1: I've quenched my reaction and added an extraction solvent, but now I have a persistent emulsion that won't separate. What's causing this and how can I resolve it?
Answer: Emulsion formation is a frequent challenge when working with anilines.[1] These molecules can act like surfactants, stabilizing the interface between the aqueous and organic layers. The diethylamino group in this compound imparts significant basicity, and at neutral pH, it can become partially protonated, enhancing this effect.
Causality: The N,N-diethylamino group has a predicted pKa of its conjugate acid around 5.8.[2] Near this pH, both the neutral amine (organic soluble) and its protonated form (water-soluble) exist in significant concentrations, creating a mixture that stabilizes the oil-water interface.
Solutions:
-
pH Adjustment (Acidification): The most robust solution is to fully protonate the aniline. Add 1 M HCl solution dropwise and mix gently until the aqueous layer is acidic (pH 1-2, check with pH paper). This converts the aniline into its hydrochloride salt, which is highly soluble in the aqueous phase, thereby breaking the emulsion. This is only suitable if your desired product is stable to acid.[3][4]
-
Addition of Brine: If your product is acid-sensitive, a less aggressive method is to add a saturated aqueous solution of sodium chloride (brine).[1][5] This increases the ionic strength of the aqueous layer, which decreases the solubility of organic compounds in it and helps to disrupt the emulsion by a "salting out" effect.[1]
-
Filtration: For stubborn emulsions with suspended solids, filtering the entire mixture through a pad of Celite® can help break up the emulsion and remove particulate matter that may be stabilizing it.
-
Patience and Mechanical Means: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period can lead to separation. Gentle swirling or stirring with a glass rod can also help coalesce the dispersed droplets.
Question 2: After extraction, my organic layer has a dark brown or purple color. Is this my product, and if not, how do I remove it?
Answer: The dark coloration is almost certainly due to the air oxidation of the aniline starting material or product.[6] Anilines, especially electron-rich ones like this compound, are susceptible to oxidation by atmospheric oxygen, which forms highly colored, often polymeric, impurities.[7][8]
Causality: The lone pair on the nitrogen atom makes the aromatic ring electron-rich and susceptible to single-electron transfer to oxygen, initiating a radical chain process that leads to colored quinone-imine type structures. This process can be accelerated by light and trace metal impurities.
Solutions:
-
Work Under Inert Atmosphere: To prevent oxidation, perform the work-up and subsequent steps under an inert atmosphere (Nitrogen or Argon) whenever possible.[6][7] Using solvents that have been degassed by bubbling with an inert gas is also recommended.[7]
-
Reductive Wash: Washing the organic layer with a mild reducing agent can remove some colored impurities. A wash with a 10% aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) can be effective.[9]
-
Activated Charcoal Treatment: If the color persists, you can treat the organic solution with activated charcoal.[10] Add a small amount of decolorizing carbon to the solution, stir or heat gently for 10-15 minutes, and then filter it through Celite® to remove the carbon and the adsorbed impurities.[10] Be aware that this can sometimes lead to a loss of product due to adsorption.
-
Column Chromatography: Purification by column chromatography is often very effective at separating the desired product from these more polar, colored impurities.[10]
Question 3: I'm having trouble removing the unreacted this compound starting material from my neutral product. How can I separate them?
Answer: This is a classic purification challenge that can be easily solved by exploiting the basicity of the aniline functional group. An acid-base extraction is the most effective method.[11][12]
Causality: Your neutral organic product will remain soluble in an organic solvent regardless of the aqueous phase's pH. However, the basic this compound will react with an acid to form a water-soluble ammonium salt.[13][14] This allows for a clean separation by partitioning the two compounds into different liquid phases.
Protocol: Acidic Extraction to Remove Unreacted Aniline
-
Dissolution: Ensure your reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) in a separatory funnel.
-
Acid Wash: Add an equal volume of dilute aqueous acid, such as 1 M hydrochloric acid (HCl).[4]
-
Extraction: Stopper the funnel, invert it, and vent immediately to release any pressure. Shake the funnel gently for 30-60 seconds, venting periodically.[15]
-
Separation: Allow the layers to separate. The top layer will be the organic phase (unless a halogenated solvent like dichloromethane is used, in which case it will be the bottom layer). The unreacted this compound is now in the aqueous layer as its hydrochloride salt.
-
Drain and Repeat: Drain the aqueous layer. To ensure complete removal, repeat the acid wash (steps 2-4) one or two more times.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine to remove excess water.[5]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield your purified neutral product.
Question 4: My compound streaks badly during silica gel chromatography, leading to poor separation. What can I do to improve this?
Answer: Streaking (or tailing) of basic compounds like anilines on silica gel is a common problem.[16]
Causality: Silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[16][17] These acidic sites can strongly and sometimes irreversibly interact with basic compounds, causing them to move slowly and unevenly down the column, resulting in broad, streaky bands.
Solutions:
-
Use a Basic Modifier: The most common solution is to add a small amount of a volatile base to your eluent system. Adding 0.5-2% triethylamine (TEA) to the mobile phase will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[16][18][19]
-
Pre-treat the Silica Gel: You can create a slurry of your silica gel in the eluent containing triethylamine and pack the column with this mixture. This ensures the entire stationary phase is "deactivated" before you load your sample.[18]
-
Use an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina is a basic medium and is often a good choice for the purification of amines.[12][17] Alternatively, reverse-phase chromatography, where the stationary phase is nonpolar, can also be effective.[17]
Frequently Asked Questions (FAQs)
Q1: What is the predicted pKa of this compound and why is it important? A1: The predicted pKa of the conjugate acid of this compound is approximately 5.82.[2] This value is critical for planning an effective acid-base extraction. To efficiently extract the aniline into the aqueous phase, the pH of the aqueous solution should be at least 2 pH units below the pKa of the conjugate acid (i.e., pH < 3.8). This ensures that over 99% of the aniline is in its protonated, water-soluble form.
Q2: What are the best extraction solvents to use? A2: The choice of solvent depends on the properties of your product. A good extraction solvent should readily dissolve your compound of interest, be immiscible with water, have a low boiling point for easy removal, and be relatively non-toxic.
| Solvent | Boiling Point (°C) | Density (g/mL) | Key Considerations |
| Ethyl Acetate | 77 | 0.902 | Good general-purpose solvent, but slightly soluble in water. |
| Dichloromethane (DCM) | 40 | 1.33 | Excellent solvent for many organics; denser than water. |
| Diethyl Ether | 35 | 0.713 | Very effective but highly flammable and prone to peroxide formation. |
| Toluene | 111 | 0.867 | Useful for higher temperature extractions; harder to remove. |
Q3: How should I properly store this compound? A3: this compound should be stored in a cool, dark place under an inert atmosphere (e.g., in a vial flushed with argon or nitrogen).[2] This minimizes degradation from air oxidation and light exposure. It is a solid at room temperature with a melting point of 32-33 °C.[2][20]
Visualized Workflows
Troubleshooting Emulsion Formation
This flowchart provides a decision-making guide for resolving emulsions during liquid-liquid extraction.
Caption: A flowchart for troubleshooting emulsions.
General Acid-Base Extraction Workflow
This diagram outlines the standard procedure for separating a neutral organic product from a basic aniline starting material.
Caption: Workflow for purifying a neutral product.
References
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. Available from: [Link]
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. Available from: [Link]
-
Reddit. What are some common mistakes when doing liquid-liquid extraction labs?. Available from: [Link]
-
Aurora Biomed. Liquid-Liquid vs Supported-Liquid vs Solid-Phase Extraction. Available from: [Link]
-
University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. Available from: [Link]
-
PubChem. 4-bromo-N,N-dimethylaniline. Available from: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. Available from: [Link]
- Google Patents. JPH08295654A - Method for purifying aniline.
-
Zhengzhou TIANCI. Common Problems In Solvent Extraction Systems. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available from: [Link]
-
Reddit. TLC and streaking: why add triethylamine?. Available from: [Link]
-
Chemistry LibreTexts. Liquid-Liquid Extraction. Available from: [Link]
-
ResearchGate. How to prevent/minimize rapid air oxidation or arylamine. Available from: [Link]
-
Chromatography Forum. use of Triethylamine. Available from: [Link]
-
Reddit. Amine workup. Available from: [Link]
-
ResearchGate. When basification of silica gel is required, before using Column chromatography?. Available from: [Link]
-
NIST WebBook. 4-Bromo-N,N-diethylaniline. Available from: [Link]
-
ACS Publications. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Available from: [Link]
-
Semantic Scholar. Biochemical transformations of herbicide-derived anilines: purification and characterization of causative enzymes. Available from: [Link]
-
ChemRxiv. In-situ Oxidation and Coupling of Anilines towards Unsymmetric Azobenzenes Using Flow Chemistry. Available from: [Link]
-
PubMed Central. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Available from: [Link]
-
YouTube. What Is Workup In Organic Chemistry?. Available from: [Link]
-
Chemistry LibreTexts. Basicity of Amines. Available from: [Link]
-
PubChem. Benzenamine, 4-bromo-N,N-diethyl-. Available from: [Link]
-
Chemistry LibreTexts. Reaction Work-Ups. Available from: [Link]
-
ChemistryStudent. Producing Aromatic Amines (A-Level). Available from: [Link]
-
ACS Publications. Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. Available from: [Link]
-
Open Access Journals. The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Available from: [Link]
-
TradeIndia. 4-Bromo-N,N-Dimethyl Aniline - Top Industrial Grade Chemical at Best Price. Available from: [Link]
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Core Topic: Troubleshooting Guide for 4-Bromo-N,2-Diethylaniline Reactions
Answering the call for a robust, field-tested guide, this Technical Support Center resource addresses the nuanced challenges encountered when working with 4-Bromo-N,2-Diethylaniline. As a Senior Application Scientist, my aim is to provide not just procedural steps, but the underlying chemical logic to empower researchers in their synthetic endeavors. This guide is structured as a direct Q&A, tackling the most pressing issues from reaction setup to final purification.
Frequently Asked Questions (FAQs)
Q1: What are the immediate safety precautions I should take when handling this compound?
A1: Although a specific Safety Data Sheet (SDS) for the N,2-diethyl isomer is not prevalent, we can infer its hazard profile from closely related compounds like 4-Bromo-N,N-dimethylaniline and 4-Bromo-N,N-diethylaniline. These compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] They are known to cause skin and serious eye irritation.[1][3] Therefore, it is imperative to handle this compound in a well-ventilated fume hood.[4] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][4] Avoid creating dust, and if working with a solid, handle it carefully.[2] The compound may be light-sensitive and should be stored under an inert atmosphere.[5]
Q2: My starting material appears discolored. Can I still use it?
A2: Anilines as a class are susceptible to air oxidation, which often results in discoloration (typically turning yellow, brown, or reddish). This indicates the presence of impurities. While minor discoloration may not always inhibit a reaction, it can lead to lower yields and more complex purification. For best results, it is recommended to purify the starting material before use. This can often be achieved by filtration through a short plug of silica gel or by recrystallization.
Q3: How do I choose between a Suzuki-Miyaura coupling and a Buchwald-Hartwig amination for my next synthetic step?
A3: The choice depends entirely on the bond you intend to form.
-
Use Suzuki-Miyaura coupling to form a new carbon-carbon (C-C) bond . This reaction will couple your this compound (the aryl halide) with a boronic acid or boronate ester.
-
Use Buchwald-Hartwig amination to form a new carbon-nitrogen (C-N) bond .[6] This reaction will couple your this compound with a primary or secondary amine.[6]
Troubleshooting Guide for Cross-Coupling Reactions
Section 1: General Reaction Failures & Low Conversion
Q4: I've set up my cross-coupling reaction, but TLC/GC-MS analysis shows only unreacted starting material. What's the first thing I should check?
A4: When a reaction fails to initiate, the primary suspect is often the palladium catalyst's activity or the reaction atmosphere.[7]
-
Catalyst Activity: The active species in most cross-coupling reactions is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ. Ensure your ligands and reagents are of high quality. Some precatalysts and ligands are air-sensitive.[7] If in doubt, use a fresh batch from a reliable supplier.
-
Oxygen Contamination: Oxygen can irreversibly oxidize and decompose the active Pd(0) catalyst, halting the catalytic cycle.[7] It can also promote undesirable side reactions like the homocoupling of boronic acids in Suzuki reactions.[7] Ensure your solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and that the reaction is maintained under a positive pressure of an inert gas (N₂ or Ar) throughout.[8]
A general troubleshooting workflow for a failed reaction is outlined below.
Caption: Initial troubleshooting workflow for a failed reaction.
Section 2: Suzuki-Miyaura Coupling Specific Issues
Q5: My Suzuki reaction is sluggish and gives a low yield. How can I optimize it?
A5: Beyond the general points in Q4, Suzuki couplings are highly dependent on the choice of base, solvent, and ligand.
-
Base Selection: The base is crucial and its choice can be empirical.[9] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. K₃PO₄ is a stronger base and can be effective in difficult couplings.[8] The base must be finely powdered and anhydrous for non-aqueous setups. For aqueous systems, a small amount of water can be beneficial.[8]
-
Solvent System: Solvent choice is critical for solubility.[9] Common systems include toluene, dioxane, or THF, often with water as a co-solvent (e.g., dioxane/water 4:1).[8][10] If your substrates have poor solubility, the reaction will be slow.
-
Ligand Choice: The steric and electronic properties of the phosphine ligand are critical. For an electron-rich aryl bromide like this compound, a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can accelerate the oxidative addition step, which is often rate-limiting.[11]
The catalytic cycle for Suzuki coupling highlights these critical steps.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Q6: I am observing a significant amount of a byproduct that corresponds to the homocoupling of my boronic acid. What causes this?
A6: Homocoupling of the boronic acid (R-B(OH)₂ → R-R) is a common side reaction, often exacerbated by the presence of oxygen.[7] Oxygen can facilitate this undesired pathway. The solution is to improve the degassing of your solvents and ensure a strictly inert atmosphere throughout the reaction. In some cases, lowering the reaction temperature or reducing the catalyst loading can also minimize this side reaction.
Section 3: Buchwald-Hartwig Amination Specific Issues
Q7: My Buchwald-Hartwig amination is not working. Are there specific considerations for this reaction?
A7: Yes, the Buchwald-Hartwig amination has its own set of critical parameters. The mechanism involves oxidative addition, followed by amine coordination, deprotonation by a base, and finally reductive elimination.[6][12]
-
Base Choice is Critical: This reaction typically requires a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are very common.[12][13] Weaker bases like K₂CO₃ are often ineffective or lead to very slow reactions.[14]
-
Ligand Selection: As with Suzuki coupling, ligand choice is paramount. Sterically hindered biaryl phosphine ligands (the "Buchwald ligands") are often necessary to facilitate the crucial reductive elimination step and prevent side reactions like beta-hydride elimination.[6][12]
-
Steric Hindrance: Your substrate has an ethyl group at the N-position and another at the ortho (2-position) of the ring. This steric bulk can slow down the reaction. You may need to use a more active catalyst system (e.g., a G3 or G4 precatalyst), a more sterically demanding ligand, or higher reaction temperatures to achieve good conversion. The steric hindrance imposed by ethyl groups has been shown to prevent reactions at ortho positions.[15]
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C-C | C-N |
| Common Bases | K₂CO₃, K₃PO₄, Cs₂CO₃ | NaOtBu, KOtBu, LHMDS |
| Common Solvents | Toluene, Dioxane, THF (often with H₂O) | Toluene, Dioxane, THF (usually anhydrous) |
| Key Challenge | Debromination, Homocoupling | Catalyst decomposition, β-Hydride elimination |
| Typical Ligands | PPh₃, SPhos, XPhos, RuPhos | XPhos, RuPhos, JohnPhos, BrettPhos |
| Caption: Comparison of typical conditions for Suzuki vs. Buchwald-Hartwig reactions. |
Section 4: Workup and Purification Challenges
Q8: My reaction worked, but the product seems to be decomposing during column chromatography on silica gel. What is happening?
A8: This is a very common problem with aniline derivatives. Standard silica gel is acidic and can cause decomposition or irreversible binding of basic compounds like anilines.[16][17]
-
TLC Stability Test: Before committing your entire batch to a column, spot the crude material on a silica TLC plate and let it sit on the bench for an hour. Then, elute the plate. If you see new spots or significant streaking that wasn't there initially, your compound is likely unstable on silica.[16]
-
Solution: Neutralize your silica gel before preparing the column. This can be done by preparing a slurry of the silica in an eluent containing 1-2% of a non-volatile base like triethylamine (Et₃N), then packing the column with this slurry.[17][18] Alternatively, you can add ~1% Et₃N to your chromatography eluent.
Q9: How can I remove unreacted aniline starting material or amine coupling partners without chromatography?
A9: An acidic wash (liquid-liquid extraction) is highly effective. Dissolve your crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane). Wash the organic layer one or more times with a dilute aqueous acid solution (e.g., 1M HCl).[18] The basic aniline will be protonated to form a water-soluble ammonium salt (Ar-NHR₂⁺ Cl⁻), which will be extracted into the aqueous layer.[18] Afterwards, be sure to wash the organic layer with saturated sodium bicarbonate solution to remove any residual acid before drying and concentrating. This method is only suitable if your desired product is not basic or is stable to acid.
Caption: Decision workflow for purifying aniline-containing products.
Experimental Protocols
Protocol 1: General Anhydrous Cross-Coupling Reaction Setup
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv), and the ligand (if not using a precatalyst).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent(s) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[7]
-
Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80–110 °C).[7]
-
Monitor the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.[7]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and proceed with the workup.[7]
Protocol 2: Preparation of Neutralized Silica Gel for Column Chromatography
-
In a large beaker, add the required amount of silica gel.
-
Prepare your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate) and add 1-2% triethylamine by volume.
-
Pour this basic eluent mixture over the dry silica gel to form a slurry.
-
Gently stir the slurry for a few minutes to ensure complete mixing.
-
Pack your chromatography column with this slurry as you normally would.
-
Run your column using an eluent that also contains 1% triethylamine.
References
- Technical Support Center: Purification of Substituted Anilines - Benchchem.
- 4 - SAFETY DATA SHEET.
- Safety Data Sheet: 4-bromo-N,N-dimethylaniline - Chemos GmbH&Co.KG.
- Preparation of 4-bromo-N,N-dimethylaniline - PrepChem.com.
- Efficacy of different purification methods for substituted anilines - Benchchem.
- SAFETY DATA SHEET - Sigma-Aldrich.
- 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET - Techno PharmChem.
- Preparation of N,N-dimethylation of 4-bromoaniline? - ResearchGate.
- 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465 - PubChem.
- Benzenamine, 4-bromo-N,N-diethyl- | C10H14BrN | CID 16328 - PubChem.
- How can I solve my problem with Suzuki coupling? - ResearchGate.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
- SAFETY DATA SHEET - Sigma-Aldrich.
- 4-BROMO-N,N-DIETHYLANILINE CAS#: 2052-06-4 - ChemicalBook.
- Does aniline stick in columns during column chromatography? - ResearchGate.
- Separation of Aniline on Newcrom R1 HPLC column - SIELC Technologies.
- How do I remove aniline from the reaction mixture? - ResearchGate.
- Buchwald–Hartwig amination - Wikipedia.
- CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents.
- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
- Diethylaniline – Knowledge and References - Taylor & Francis.
- 4-Bromo-N,N-diethylaniline - the NIST WebBook.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- ESI-(+)HRMS study of Buchwald-Hartwig reaction mixtures with different... - ResearchGate.
- Struggling with Suzuki Reaction : r/Chempros - Reddit.
- Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal - Research India Publications.
- 4-Bromo-N,N-diethylaniline 97 2052-06-4 - Sigma-Aldrich.
- 4-BROMO-N,N-DIETHYLANILINE | 2052-06-4 - ChemicalBook.
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemos.de [chemos.de]
- 3. Benzenamine, 4-bromo-N,N-diethyl- | C10H14BrN | CID 16328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. technopharmchem.com [technopharmchem.com]
- 5. 4-BROMO-N,N-DIETHYLANILINE CAS#: 2052-06-4 [m.chemicalbook.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two Amines: A Comparative Guide to the Reactivity of 4-Bromo-N,2-Diethylaniline and 4-bromo-N,N-diethylaniline
For Researchers, Scientists, and Drug Development Professionals
In the nuanced world of synthetic organic chemistry, the subtle placement of functional groups can dramatically alter the reactivity and synthetic utility of a molecule. This guide provides an in-depth comparative analysis of two structurally similar yet electronically and sterically distinct bromoaniline derivatives: 4-Bromo-N,2-Diethylaniline and 4-bromo-N,N-diethylaniline. Understanding their differential reactivity is paramount for researchers in drug discovery and materials science, where precise control over molecular architecture is key to function.
This guide will delve into the structural intricacies of these molecules, their synthesis, and a head-to-head comparison of their reactivity in key synthetic transformations, supported by established chemical principles and proposed experimental data.
At a Glance: Structural and Electronic Profiles
The core difference between this compound and 4-bromo-N,N-diethylaniline lies in the placement of the ethyl groups relative to the nitrogen atom and the aromatic ring. This seemingly minor variation has profound implications for the steric environment and electronic nature of the amino group.
| Feature | This compound | 4-bromo-N,N-diethylaniline |
| Structure | An ethyl group on the nitrogen and an ethyl group at the ortho (C2) position of the aniline ring. | Two ethyl groups on the nitrogen atom. |
| Steric Hindrance around Nitrogen | Moderate. The single N-ethyl group offers less bulk directly at the nitrogen. | High. The two N-ethyl groups create significant steric congestion around the nitrogen atom. |
| Steric Hindrance on the Ring | High. The ortho-ethyl group significantly shields the C2 and, to some extent, the C6 positions. | Low. No ortho-substituents are present. |
| Electronic Effect of Amino Group | Strong electron-donating group, activating the aromatic ring. The ortho-ethyl group can slightly modulate this effect through hyperconjugation and inductive effects. | Very strong electron-donating group, strongly activating the aromatic ring towards electrophilic substitution. |
Synthesis of the Isomers: A Strategic Approach
The synthesis of these two isomers requires distinct strategies, reflecting their structural differences.
Synthesis of 4-bromo-N,N-diethylaniline
The synthesis of 4-bromo-N,N-diethylaniline is a relatively straightforward process, typically achieved through the direct bromination of N,N-diethylaniline. The powerful electron-donating nature of the diethylamino group directs the incoming electrophile (bromine) to the para position.[1]
Experimental Protocol: Bromination of N,N-diethylaniline
-
Dissolve N,N-diethylaniline (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the aniline solution at room temperature with stirring.
-
After the addition is complete, continue stirring for a designated period to ensure complete reaction.
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to afford pure 4-bromo-N,N-diethylaniline.
Proposed Synthesis of this compound
Proposed Experimental Workflow: Synthesis of this compound
Caption: Proposed synthetic route for this compound.
Reactivity Comparison: A Clash of Sterics and Electronics
The differing substitution patterns of the two isomers lead to predictable, yet significant, differences in their reactivity in common organic transformations.
Electrophilic Aromatic Substitution: A Game of Access
The diethylamino group in both molecules is a strong activating group, directing incoming electrophiles to the ortho and para positions. However, the steric hindrance in this compound plays a crucial role in determining the regioselectivity.
In the case of 4-bromo-N,N-diethylaniline, the positions ortho to the diethylamino group (C2 and C6) are sterically unhindered. Therefore, in reactions like nitration or further halogenation, a mixture of products with substitution at the C2 and C6 positions would be expected.
Conversely, for this compound, the C2 position is blocked by an ethyl group, and the C6 position is significantly shielded. This steric hindrance makes electrophilic attack at the ortho positions highly unfavorable. Thus, electrophilic substitution is expected to be slower and may require more forcing conditions compared to 4-bromo-N,N-diethylaniline.
Proposed Experimental Comparison: Nitration
A comparative nitration experiment would likely show a higher yield and faster reaction rate for the formation of 2-nitro-4-bromo-N,N-diethylaniline from 4-bromo-N,N-diethylaniline, whereas the nitration of this compound would be sluggish and may result in lower yields or require harsher conditions to achieve substitution at the less hindered C6 position.
Palladium-Catalyzed Cross-Coupling Reactions: The Ortho-Effect
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for C-C bond formation. The steric environment around the carbon-bromine bond significantly influences the efficiency of these reactions.
For 4-bromo-N,N-diethylaniline, the C-Br bond at the para position is sterically accessible, making it an excellent substrate for cross-coupling reactions. High yields are generally expected under standard Suzuki-Miyaura conditions.
In contrast, the ortho-ethyl group in this compound, while not directly adjacent to the bromine, can still exert a degree of steric hindrance that may impact the approach of the bulky palladium catalyst to the C-Br bond. While the effect is less pronounced than for an ortho-bromoaniline, it could lead to slightly lower reaction rates or require more specialized, sterically demanding phosphine ligands to achieve high yields.[3]
Proposed Experimental Comparison: Suzuki-Miyaura Coupling
A comparative Suzuki-Miyaura coupling with a bulky boronic acid would be a good indicator of the difference in reactivity. It is anticipated that 4-bromo-N,N-diethylaniline would provide a higher yield of the coupled product in a shorter reaction time compared to this compound under identical conditions.
Caption: Predicted outcomes of Suzuki-Miyaura coupling.
Nucleophilicity of the Nitrogen Atom
The nucleophilicity of the nitrogen atom is another key point of differentiation. The two ethyl groups in 4-bromo-N,N-diethylaniline create significant steric bulk around the nitrogen lone pair, making it a poorer nucleophile compared to the nitrogen in this compound, where only one ethyl group is attached to the nitrogen.
This difference would be evident in reactions involving the nitrogen atom, such as N-alkylation or reactions with electrophiles at the nitrogen center. This compound would be expected to react more readily in such transformations.
Spectroscopic Signatures: A Window into Structure
The structural differences between the two isomers are clearly reflected in their NMR spectra.
-
¹H NMR of 4-bromo-N,N-diethylaniline: Would show a quartet and a triplet for the N-ethyl groups, and two sets of doublets in the aromatic region corresponding to the protons ortho and meta to the diethylamino group.
-
¹H NMR of this compound: Would be more complex. It would show a quartet and a triplet for the N-ethyl group, another quartet and triplet for the C2-ethyl group, and three distinct signals in the aromatic region. The chemical shifts of the aromatic protons would be influenced by the presence of the ortho-ethyl group.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and 4-bromo-N,N-diethylaniline is a strategic one, dictated by the desired synthetic outcome.
-
4-bromo-N,N-diethylaniline is the substrate of choice when high reactivity in electrophilic aromatic substitution at the ortho positions is desired and when a sterically unencumbered para-bromo handle is needed for cross-coupling reactions.
-
This compound offers a platform where the ortho positions are sterically shielded, directing reactivity towards other sites or requiring more robust catalytic systems. Its less hindered nitrogen atom makes it a better candidate for reactions involving the amino group itself.
By understanding the interplay of steric and electronic effects in these two molecules, researchers can make more informed decisions in the design of their synthetic routes, ultimately leading to more efficient and selective syntheses of complex target molecules.
References
Sources
A Comparative Guide to Analytical Standards for 4-Bromo-N,2-Diethylaniline
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly within the pharmaceutical and materials science sectors, the quality of starting materials and intermediates is paramount. 4-Bromo-N,2-Diethylaniline, an important substituted aniline derivative, serves as a key building block in various synthetic pathways. The precise characterization of its purity and impurity profile is not merely a quality control measure; it is a critical step that dictates the success of subsequent reactions, influencing yield, reproducibility, and the safety profile of the final product.
This guide provides a comprehensive comparison of analytical standards and methodologies for this compound. As a Senior Application Scientist, the focus here is not just on the protocols themselves, but on the scientific rationale underpinning the choice of analytical techniques and experimental parameters. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive characterization of this compound.
Comparison of Commercially Available Analytical Standards
The availability of well-characterized analytical standards is the foundation of any quantitative or qualitative analysis. For emerging or less common reagents like this compound, sourcing high-purity standards can be challenging. In such cases, it is often necessary to compare with more established, structurally similar compounds. Here, we compare the available information for this compound with its close isomer, 4-Bromo-N,N-diethylaniline, for which more comprehensive data is available.
| Feature | This compound | 4-Bromo-N,N-diethylaniline |
| CAS Number | 81090-37-1[1] | 2052-06-4[2][3] |
| Molecular Formula | C₁₀H₁₄BrN[1] | C₁₀H₁₄BrN[2][3] |
| Molecular Weight | 228.13 g/mol [1] | 228.13 g/mol [2][3] |
| Supplier Example | Santa Cruz Biotechnology[1] | Sigma-Aldrich, Strem[2][4] |
| Stated Purity | Not specified on product page | 97%[2], min. 98%[4] |
| Format | Solid (presumed) | Solid[2] |
| Certificate of Analysis | Not readily available online | Available for download from supplier[2] |
Expert Insight: The lack of readily available, high-purity certified reference materials for this compound necessitates in-house qualification for critical applications. The analytical methodologies described below are essential for establishing the purity and identity of this material, regardless of its source. For comparative purposes, sourcing a well-characterized standard of 4-Bromo-N,N-diethylaniline can be invaluable for system suitability tests and as a benchmark for chromatographic method development, given its similar molecular weight and likely chromatographic behavior.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
HPLC with UV detection is the workhorse for purity determination of non-volatile organic compounds in the pharmaceutical industry. Its high resolving power allows for the separation of the main component from structurally similar impurities.
Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the same solvent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm. The C18 stationary phase provides excellent retention for moderately polar aromatic compounds like substituted anilines.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The formic acid helps to protonate the aniline nitrogen, leading to sharper peaks and better peak shapes.
-
Gradient Program:
-
Start at 30% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 30% B over 1 minute.
-
Hold at 30% B for 4 minutes for column re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm. Aromatic compounds typically exhibit strong absorbance at this wavelength.
-
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate the purity by the area percentage method: (Area of main peak / Total area of all peaks) x 100%.
-
Causality Behind Experimental Choices
-
C18 Column: The non-polar nature of the C18 stationary phase is well-suited for the separation of aromatic amines. The ethyl and bromo substituents on the aniline ring contribute to its hydrophobicity, leading to good retention and separation from more polar or less retained impurities.
-
Gradient Elution: A gradient is employed to ensure that impurities with a wide range of polarities are eluted from the column in a reasonable time with good peak shapes. Early eluting, more polar impurities and late-eluting, more non-polar impurities (such as over-brominated species) can be effectively separated.
-
Acidified Mobile Phase: The addition of formic acid to the mobile phase improves peak shape by minimizing tailing. The aniline nitrogen can interact with residual silanols on the silica backbone of the stationary phase. By maintaining a low pH, the aniline is protonated, reducing this secondary interaction.
Visualization of HPLC Workflow
Caption: HPLC-UV workflow for purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying unknown impurities by their mass spectra.
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in ethyl acetate.
-
-
GC-MS Conditions:
-
GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, VF-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness. This type of column provides good separation for a wide range of aromatic compounds.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp at 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum. The molecular ion peak would be expected at m/z 227 and 229 due to the bromine isotopes.
-
Analyze the mass spectra of other peaks to identify potential impurities by comparing them to spectral libraries (e.g., NIST).
-
Causality Behind Experimental Choices
-
Mid-Polarity Column: A 5% phenyl column offers a good balance of selectivity for aromatic compounds. The phenyl groups in the stationary phase can undergo pi-pi interactions with the aniline ring, providing an additional separation mechanism beyond boiling point differences.
-
Temperature Programming: A temperature ramp is essential for separating compounds with different volatilities. The initial hold at a lower temperature allows for the separation of more volatile impurities, while the ramp to a higher temperature ensures the elution of less volatile components, including the target analyte and any higher molecular weight impurities.
-
Electron Ionization (EI): At 70 eV, EI provides reproducible fragmentation patterns that can be used as a fingerprint for compound identification and can be compared against established mass spectral libraries.
Visualization of GC-MS Workflow
Caption: GC-MS workflow for impurity identification in this compound.
¹H-NMR Spectroscopy for Structural Confirmation
¹H-NMR is an indispensable tool for the unambiguous structural elucidation of organic molecules. For an analytical standard, the ¹H-NMR spectrum should be consistent with the proposed structure and free of significant signals from impurities.
Experimental Protocol: ¹H-NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength for better signal dispersion.
-
Experiment: Standard ¹H NMR acquisition.
-
Key Parameters:
-
Number of scans: 16
-
Relaxation delay: 2 seconds
-
Acquisition time: 4 seconds
-
-
-
Data Analysis:
-
Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Integrate all signals.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Assign the signals to the protons in the this compound structure.
-
Expected ¹H-NMR Spectrum and Interpretation
For this compound, the following signals are expected:
-
Aromatic Protons: Three signals in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the three protons on the substituted benzene ring. Their splitting patterns (doublets, doublet of doublets) will be characteristic of the 1,2,4-trisubstitution pattern.
-
N-Ethyl Protons: A quartet (CH₂) and a triplet (CH₃) for the N-ethyl group, likely in the 3.0-3.5 ppm and 1.0-1.5 ppm regions, respectively.
-
2-Ethyl Protons: A quartet (CH₂) and a triplet (CH₃) for the ethyl group at the 2-position of the ring, likely with slightly different chemical shifts from the N-ethyl group, probably in the 2.5-3.0 ppm and 1.0-1.5 ppm regions.
Expert Insight: The presence of unexpected signals in the ¹H-NMR spectrum is a direct indication of impurities. The integration of these signals relative to the main compound's signals can provide a semi-quantitative estimate of the impurity levels, assuming the number of protons for the impurity is known or can be inferred.
Visualization of NMR Workflow
Caption: ¹H-NMR workflow for structural confirmation of this compound.
Potential Impurities and Their Detection
Based on common synthetic routes for substituted anilines, potential impurities in this compound could include:
-
Starting Material: Unreacted 2-ethylaniline or N-ethyl-2-ethylaniline.
-
Isomers: Other brominated isomers (e.g., 3-Bromo- or 5-Bromo-N,2-diethylaniline) if the bromination step is not perfectly regioselective.
-
Over-brominated Products: Di- or tri-brominated species.
-
Residual Solvents: Solvents used in the synthesis and purification.
The proposed HPLC and GC-MS methods are well-suited to separate and detect these impurities. Isomers will likely have slightly different retention times, while over-brominated products will have higher molecular weights detectable by MS and will likely be more retained in reversed-phase HPLC. Residual solvents are best analyzed by a dedicated GC-Headspace method.
Conclusion
The comprehensive analytical characterization of this compound is crucial for its effective use in research and development. While high-purity, certified analytical standards for this specific compound are not as readily available as for some of its isomers, a combination of HPLC-UV for purity assessment, GC-MS for impurity identification, and ¹H-NMR for structural confirmation provides a robust framework for its in-house qualification. The methodologies and scientific reasoning presented in this guide offer a solid foundation for researchers to establish the quality of their starting materials, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
PubChem. (n.d.). 4-bromo-N,N-diethylaniline. Retrieved from [Link]
-
NIST. (n.d.). 4-Bromo-N,N-diethylaniline. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
Comparative study of different synthetic routes to 4-Bromo-N,2-Diethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-N,2-diethylaniline is a valuable substituted aniline derivative with significant potential as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds. The strategic placement of the bromo, N-diethyl, and ortho-ethyl groups provides a versatile scaffold for further chemical modifications, making it a target of interest for synthetic chemists. This guide provides a comparative analysis of various synthetic strategies to access this compound, offering insights into the rationale behind different experimental approaches and providing detailed protocols to facilitate laboratory application.
The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and challenges. The primary considerations for selecting an optimal route include the availability of starting materials, desired purity, scalability, and the reaction's overall efficiency and cost-effectiveness. This guide will explore three principal synthetic strategies:
-
Route A: Direct Bromination of N,2-Diethylaniline
-
Route B: Multi-step Synthesis from 2-Ethylaniline
-
Route C: N,N-Diethylation of 4-Bromo-2-ethylaniline
Each route will be evaluated based on its chemical principles, experimental feasibility, and potential outcomes, supported by analogous procedures from the scientific literature.
Route A: Direct Electrophilic Bromination of N,2-Diethylaniline
The most direct approach to this compound is the electrophilic aromatic substitution of the readily available precursor, N,2-diethylaniline. The diethylamino group is a strong activating group, directing electrophiles to the ortho and para positions. The existing ethyl group at the 2-position sterically hinders one of the ortho positions, making the para position the most likely site for substitution.
Chemical Rationale and Mechanistic Insights
The lone pair of electrons on the nitrogen atom of the diethylamino group participates in resonance with the benzene ring, increasing the electron density at the ortho and para positions. This enhanced nucleophilicity facilitates the attack on an electrophilic bromine species (Br⁺), typically generated from molecular bromine (Br₂) or other brominating agents. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, involving the formation of a sigma complex (arenium ion) intermediate, followed by deprotonation to restore aromaticity.
Experimental Protocol (Analogous to N,N-dimethylaniline bromination)
A common method for the bromination of N,N-dialkylanilines involves the use of bromine in a suitable solvent like glacial acetic acid.[1]
Materials:
-
N,2-Diethylaniline
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve N,2-diethylaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture into a beaker containing ice water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous mixture with dichloromethane or diethyl ether.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield this compound.
Advantages and Disadvantages of Route A
| Advantages | Disadvantages |
| Direct and Atom-Economical: A single-step synthesis from the immediate precursor. | Potential for Over-bromination: The highly activated ring may lead to the formation of di- or tri-brominated byproducts. |
| Simplicity: The procedure is relatively straightforward and utilizes common laboratory reagents. | Regioselectivity Issues: While the para product is expected to be major, some ortho bromination (at the 6-position) might occur. |
| Handling of Bromine: Requires careful handling due to the corrosive and toxic nature of liquid bromine. |
Route B: Multi-step Synthesis Commencing with 2-Ethylaniline
This route offers greater control over the final product's purity by introducing the bromo substituent at a specific stage. It can be executed in two primary variations:
-
Variation B1: N-alkylation of 2-ethylaniline followed by bromination.
-
Variation B2: Bromination of 2-ethylaniline followed by N-alkylation.
Variation B1: N-Ethylation followed by Bromination
This variation involves the initial synthesis of N,2-diethylaniline from 2-ethylaniline, which is then brominated as described in Route A. The N-ethylation can be achieved through reductive amination with acetaldehyde.
Workflow for Variation B1:
Sources
A Comparative Guide to 4-Bromo-N,2-Diethylaniline and Other Brominated Anilines in Organic Synthesis
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Introduction: The Strategic Role of Brominated Anilines in Modern Synthesis
Brominated anilines are a cornerstone class of reagents in organic synthesis, serving as versatile building blocks for the construction of a vast array of complex molecules. Their utility stems from the presence of two key functional groups on an aromatic scaffold: an amino group, which can be a nucleophile or a directing group, and a bromine atom, an excellent leaving group for cross-coupling reactions. This dual functionality allows for sequential and diverse chemical transformations, making them invaluable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3]
The specific positioning of the bromine atom and the nature of substituents on the aniline ring profoundly influence the molecule's reactivity, selectivity, and physical properties.[4][5] This guide provides a comparative analysis of 4-Bromo-N,2-diethylaniline against other structurally significant brominated anilines, offering insights into how subtle structural variations dictate their performance in key synthetic reactions. By understanding these nuances, researchers can make more informed decisions in reagent selection and reaction design.
Electronic and Steric Landscape of Brominated Anilines: A Foundation for Reactivity
The reactivity of a substituted aniline is governed by a delicate interplay of electronic and steric effects. The amino group is a strong activating, ortho-, para- directing group in electrophilic aromatic substitution, a consequence of the nitrogen lone pair's ability to donate electron density into the aromatic ring through resonance.[6][7] Conversely, the bromine atom is deactivating due to its inductive electron-withdrawing effect, yet it also directs incoming electrophiles to the ortho and para positions.
In this compound, the N,N-diethylamino and the C2-ethyl groups are electron-donating, increasing the electron density of the aromatic ring and enhancing its nucleophilicity. The ethyl group at the C2 position, however, introduces significant steric hindrance around the amino group and one of the adjacent (ortho) positions. This steric bulk can influence reaction outcomes by sterically shielding certain sites and potentially altering the conformation of the molecule.[8]
| Compound | Key Structural Features | Predicted Impact on Reactivity |
| 4-Bromoaniline | Unsubstituted amino group | Baseline reactivity for comparison. The amino group is a strong activator. |
| 4-Bromo-N,N-dimethylaniline | N,N-dimethylamino group | Increased electron-donating capacity compared to the primary amine, enhancing nucleophilicity.[9] |
| 4-Bromo-2-methylaniline | Methyl group ortho to the amino group | Steric hindrance around the amino group and one ortho position. The methyl group is weakly electron-donating. |
| 4-Bromo-2,6-diethylaniline | Two ethyl groups ortho to the amino group | Significant steric hindrance around the amino group, potentially hindering reactions at the nitrogen and adjacent ring positions.[10] |
| This compound | N,N-diethylamino and C2-ethyl groups | A combination of strong electron donation from the N,N-diethylamino group and steric hindrance from the C2-ethyl group. |
Comparative Performance in Key Synthetic Transformations
The true measure of a building block's utility lies in its performance in a range of chemical reactions. This section compares this compound to other brominated anilines in the context of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.
Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound. The electronic nature of the bromoaniline plays a crucial role in the oxidative addition step of the catalytic cycle. Electron-withdrawing groups on the aniline ring can enhance the rate of oxidative addition, while electron-donating groups can have the opposite effect.[11]
However, the steric environment around the bromine atom is also a critical factor. In the case of this compound, the ortho-ethyl group can influence the approach of the bulky palladium catalyst, potentially affecting reaction rates and yields.
| Bromoaniline Derivative | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Bromoaniline | Phenylboronic Acid | Pd-poly(AA) hybrid (0.045 mol% Pd) | K₃PO₄ | Toluene/H₂O | 10 | 62 | [11] |
| 2-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL (aq) | 15 min | 86 | [12][13] |
| 3-Bromo-N,N-diethyl-4-methylaniline | Arylboronic acid | Pd(PPh₃)₄ | Various | Various | N/A | High yields reported | [14] |
The successful coupling of unprotected ortho-bromoanilines has been demonstrated to be challenging, often requiring specific catalyst systems to achieve good to excellent yields.[15][16] The presence of an ortho-substituent, such as the ethyl group in this compound, can further complicate this transformation. The development of robust catalyst systems, such as CataXCium A Pd G3, has expanded the scope of Suzuki-Miyaura couplings for sterically hindered anilines.[15]
Experimental Protocols: A Practical Guide
General Procedure for Suzuki-Miyaura Cross-Coupling of Brominated Anilines
This protocol is a generalized procedure based on established methods and may require optimization for specific substrates.[14][17]
Materials:
-
Brominated aniline (e.g., 4-Bromoaniline, 1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or a Toluene/H₂O mixture)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the brominated aniline, arylboronic acid, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion: Strategic Selection for Synthetic Success
The choice between this compound and other brominated anilines is a strategic decision that hinges on the specific synthetic challenge at hand. While the N,N-diethylamino group in this compound enhances the nucleophilicity of the aromatic ring, the ortho-ethyl group introduces significant steric considerations. For reactions sensitive to steric hindrance, a less substituted aniline such as 4-bromoaniline or 4-bromo-N,N-dimethylaniline may be a more suitable choice.[18] Conversely, in transformations where steric bulk can be leveraged to control regioselectivity or where the electronic properties of the diethylamino group are paramount, this compound can be a powerful and unique building block.
This guide has provided a comparative framework for understanding the reactivity of this compound in the context of other brominated anilines. By considering the interplay of electronic and steric effects, and by drawing upon the provided experimental insights, researchers can more effectively harness the synthetic potential of this versatile class of compounds.
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A Comparative Guide to the Validated HPLC Analysis of 4-Bromo-N,2-diethylaniline
For researchers, scientists, and drug development professionals, the purity and quantification of chemical intermediates are critical for ensuring the integrity of experimental outcomes and the quality of final products. 4-Bromo-N,2-diethylaniline is a key intermediate in various synthetic pathways, and its accurate analysis is paramount. This guide provides an in-depth comparison of a proposed High-Performance Liquid Chromatography (HPLC) method with Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. This comparison is supported by established analytical principles and validated methodologies for similar aromatic amines.
This guide is structured to provide not just a method, but a framework for developing and validating an analytical procedure for this compound, grounded in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]
Introduction to the Analyte and Analytical Challenges
This compound is an aromatic amine with a bromine substituent, making it amenable to several analytical techniques. The diethylamino group and the bromine atom influence its polarity, volatility, and spectroscopic properties. The primary analytical challenges lie in achieving adequate resolution from potential impurities, ensuring method robustness, and validating the method to meet stringent regulatory standards.
Proposed HPLC-UV Method for this compound
Given the aromatic nature and expected UV absorbance of this compound, a reversed-phase HPLC method with UV detection is a logical and robust choice for its quantification.
Rationale for Method Development
The selection of the stationary and mobile phases is critical for achieving optimal separation. A C18 column is proposed due to its versatility and effectiveness in retaining moderately nonpolar compounds like this compound. The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the retention time and resolution. A UV detector is selected for its sensitivity to aromatic compounds.
Experimental Protocol: Proposed HPLC-UV Method
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (A preliminary UV scan of the analyte in the mobile phase should be conducted to determine the optimal wavelength).
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample solution by accurately weighing and dissolving the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
Method Validation According to ICH Q2(R1) Guidelines
A comprehensive validation of the proposed HPLC method is essential to ensure its suitability for its intended purpose.[1][2][3][5] The following parameters must be evaluated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample, and by peak purity analysis using a photodiode array (PDA) detector.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve, and the correlation coefficient (r²) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). The relative standard deviation (RSD) should be within acceptable limits (typically ≤ 2%).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Comparative Analysis: HPLC-UV vs. GC-MS
While HPLC-UV is a robust technique for routine analysis, Gas Chromatography-Mass Spectrometry (GC-MS) presents a powerful alternative, particularly for impurity identification.[6]
| Feature | HPLC-UV Method | GC-MS Method |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. |
| Analyte Suitability | Suitable for a wide range of compounds, including non-volatile and thermally labile substances. | Best suited for volatile and thermally stable compounds. Derivatization may be required for polar analytes.[7][8] |
| Instrumentation | Widely available and relatively lower cost. | More complex and higher initial investment. |
| Quantitative Analysis | Excellent precision and accuracy for quantification. | Good for quantification, but may require an internal standard for best results. |
| Qualitative Analysis | Provides retention time for identification. PDA detectors can offer spectral information for peak purity. | Provides both retention time and a mass spectrum, which is a molecular fingerprint, allowing for definitive identification of known and unknown compounds.[9] |
| Sensitivity | Good, but can be limited by the analyte's UV absorptivity. | Generally offers very high sensitivity, especially in selected ion monitoring (SIM) mode. |
| Sample Throughput | Can be automated for high throughput. | Can also be automated, but may have longer run times depending on the temperature program. |
| Method Development | Can be complex, requiring optimization of mobile phase composition, column type, and detector settings. | Also requires careful optimization of column type, temperature program, and MS parameters. |
Expert Recommendation
For routine quality control and quantification of this compound, the proposed HPLC-UV method is the recommended choice due to its robustness, precision, and lower operational complexity.
GC-MS is the preferred method for:
-
Impurity profiling and identification: The mass spectral data is invaluable for elucidating the structure of unknown impurities.
-
Trace analysis: The high sensitivity of MS detection is advantageous for detecting low-level impurities.
In a comprehensive drug development setting, both techniques are often used synergistically: HPLC for routine assays and GC-MS for in-depth characterization and investigation of out-of-specification results.
Visualizing the Method Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process as per ICH guidelines.
Caption: Workflow for HPLC Method Validation according to ICH Q2(R1).
Conclusion
The selection of an analytical method for this compound should be guided by the specific requirements of the analysis. The proposed HPLC-UV method, once validated according to ICH guidelines, offers a reliable and precise approach for routine quantification. For comprehensive impurity analysis and structural elucidation, GC-MS provides unparalleled specificity. By understanding the comparative strengths of each technique, researchers can make informed decisions to ensure the quality and integrity of their work.
References
-
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-
EPA. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
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Gethin, J. C., et al. (2010). The metabolism of 4-bromoaniline in the bile-cannulated rat: application of ICPMS (79/81Br), HPLC-ICPMS & HPLC-oaTOFMS. Xenobiotica, 40(4), 267-278. [Link]
-
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Introduction: The Analytical Imperative for 4-Bromo-N,2-Diethylaniline
An objective guide to the quantitative analysis of 4-Bromo-N,2-Diethylaniline, comparing alternative analytical methodologies with supporting data for researchers and drug development professionals.
This compound is an aniline derivative featuring both halogen and alkyl substitutions. Such molecules are pivotal intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] The precise substitution pattern on the aromatic ring and the amine group dictates the molecule's chemical reactivity and potential biological activity. Consequently, rigorous quantitative analysis is essential for ensuring product quality, purity, and consistency in any application, particularly in the pharmaceutical industry where even trace-level impurities can have significant consequences.[2]
This guide provides a comparative analysis of modern analytical techniques for the quantitative determination of this compound. While specific, validated methods for this exact isomer are not prevalent in publicly available literature, this document synthesizes established methodologies for closely related halogenated and N-alkylanilines to provide robust, field-proven protocols.[3][4][5] We will explore the principles, detail the experimental workflows, and present comparative performance data to empower researchers to select and validate the optimal method for their specific needs.
The foundation of any reliable quantitative analysis is a rigorous validation process. This ensures that the chosen analytical procedure is suitable for its intended purpose, providing consistent, reliable, and accurate data.[6] All methodologies discussed herein are presented within the framework of established validation guidelines, such as those from the International Council for Harmonisation (ICH).[7]
Analytical Strategy: A Workflow for Method Selection
The selection of an appropriate analytical technique is governed by the specific requirements of the analysis, including the sample matrix, the expected concentration of the analyte, and the required levels of precision and accuracy. The following workflow outlines a logical approach to method selection and validation.
Caption: A generalized workflow for analytical method selection, validation, and implementation.
High-Performance Liquid Chromatography (HPLC): The Workhorse Technique
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the preeminent technique for the analysis of moderately polar, non-volatile organic compounds like substituted anilines.[8] Its robustness, reproducibility, and adaptability make it ideal for both quality control assays and the determination of process-related impurities.
Principle of Separation
In RP-HPLC, the stationary phase (typically a C18-bonded silica) is nonpolar, while the mobile phase is a polar solvent mixture (e.g., water/acetonitrile or water/methanol). This compound, being a moderately nonpolar molecule, will be retained on the column and will elute at a time determined by its specific interaction with the stationary phase and its solubility in the mobile phase. Elution is typically achieved by gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), which decreases the mobile phase polarity and causes the analyte to move from the stationary phase into the mobile phase.
Experimental Protocol: RP-HPLC-UV Method
This protocol is a representative method for the quantification of this compound, adaptable for purity assays or the analysis of related substances.
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Phosphoric acid or ammonium acetate for pH adjustment.
-
Reference standard of this compound (purity >99%).
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-19 min: 80% to 30% B
-
19-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or λmax determined by UV scan).
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 10, 50, 100, 250 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Solution: Accurately weigh a sample containing the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range.
Data and Performance Characteristics
The following table summarizes the typical validation parameters and acceptance criteria for an HPLC assay method based on ICH guidelines.[6][7]
| Parameter | Typical Method Performance | Acceptance Criteria (ICH Q2(R1)) | Causality and Rationale |
| Linearity (r²) | > 0.999 | Correlation coefficient ≥ 0.995 | Demonstrates a direct, proportional relationship between detector response and analyte concentration. |
| Accuracy (% Recovery) | 99.2% - 100.8% | 98.0% - 102.0% for drug substance assay | Confirms the closeness of the measured value to the true value, ensuring minimal systematic error. |
| Precision (RSD) | Repeatability: ≤ 0.5%Intermediate: ≤ 1.0% | Repeatability (Intra-day): RSD ≤ 1.0%Intermediate (Inter-day): RSD ≤ 2.0% | Measures the degree of scatter between a series of measurements, ensuring the method is reproducible. |
| Limit of Detection (LOD) | ~0.1 µg/mL | S/N ratio of 3:1 | The lowest amount of analyte that can be detected but not necessarily quantified. Crucial for impurity analysis.[6] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | S/N ratio of 10:1 | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2] |
| Specificity | Peak purity > 99.5% | Analyte peak is well-resolved from impurities and degradation products (Resolution > 2). | Ensures the method measures only the intended analyte without interference. Forced degradation studies are key.[6] |
Gas Chromatography (GC): A Superior Alternative for Volatile Analytes
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful alternative for the analysis of volatile and thermally stable compounds.[9] It often provides higher resolution and unequivocal peak identification through mass spectral data.
Principle of Separation
In GC, a sample is vaporized and injected into the head of a chromatographic column. Separation occurs as the analyte is transported through the column by a carrier gas (e.g., helium). The retention time is determined by the analyte's boiling point and its interaction with the stationary phase coating the column. For aniline derivatives, a nonpolar or mid-polar column is typically effective.[4]
Experimental Protocol: GC-MS Method
This protocol is suitable for the trace-level quantification and identification of this compound.
1. Instrumentation and Materials:
-
GC system with a split/splitless injector and a Mass Spectrometric detector (e.g., single quadrupole).
-
Fused silica capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
Reference standard of this compound.
-
Ethyl acetate or dichloromethane (GC grade).
2. Chromatographic and MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection).
-
Oven Temperature Program:
-
Initial Temp: 80 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 50-400 (for qualitative identification and method development).
-
Selected Ion Monitoring (SIM): Monitor characteristic ions (e.g., molecular ion and key fragments) for quantitative analysis to enhance sensitivity. For 4-bromo-N,N-diethylaniline (a close isomer), the molecular ion would be at m/z 227/229 due to bromine isotopes.[10]
-
Sample Analysis Workflow: GC-MS
Sources
- 1. 4-BROMO-N,N-DIETHYLANILINE | 2052-06-4 [chemicalbook.com]
- 2. wjarr.com [wjarr.com]
- 3. d-nb.info [d-nb.info]
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- 5. Determination of halogenated anilines in urine by high-performance liquid chromatography with an electrochemical detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
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- 9. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Bromo-N,N-diethylaniline [webbook.nist.gov]
Cross-reactivity studies of 4-Bromo-N,2-Diethylaniline derivatives
An Expert's Comparative Guide to Cross-Reactivity Studies of 4-Bromo-N,2-Diethylaniline Derivatives
A Senior Application Scientist's Perspective on Method Selection and Data Interpretation
In the landscape of pharmaceutical development and chemical safety, the characterization of aniline derivatives demands a rigorous understanding of their potential biological interactions. This compound, a key intermediate in the synthesis of various active compounds, and its analogs present a specific challenge: molecular similarity that can lead to cross-reactivity. This guide offers a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret cross-reactivity studies for this chemical class. We will move beyond rote protocols to explore the causal logic behind experimental choices, ensuring a robust and self-validating analytical strategy.
The Imperative of Cross-Reactivity Assessment
Aniline and its derivatives are a well-documented class of compounds with toxicological potential, often linked to methemoglobinemia and the formation of protein adducts.[1][2][3] The primary concern with derivatives of this compound is that antibodies or cellular targets designed to interact with a specific lead compound may also bind to its metabolites or structurally similar analogs. This cross-reactivity can confound bioanalytical assays, leading to inaccurate pharmacokinetic data, or, more critically, trigger unintended off-target effects and immunogenic responses. A thorough investigation is therefore not merely a regulatory hurdle but a fundamental aspect of risk assessment.[4]
Our approach is built on a two-tiered strategy that leverages the strengths of distinct analytical philosophies: high-throughput immunological screening followed by definitive, quantitative confirmation using mass spectrometry. This synergy provides both broad initial coverage and highly specific, reliable data.
Diagram: A Dual-Pillar Strategy for Cross-Reactivity Assessment
Caption: A two-tiered workflow combining ELISA screening with LC-MS/MS confirmation.
Part 1: High-Throughput Immunological Screening via Competitive ELISA
The initial phase of our investigation utilizes a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This format is ideal for screening a library of small-molecule derivatives due to its sensitivity, scalability, and speed.[5][6] Because small molecules like aniline derivatives are too small to be bound by two antibodies simultaneously, a competitive format is the most logical choice.[6] The underlying principle is the competition between the derivative in the sample and a labeled version of the parent compound for a limited number of specific antibody binding sites.
Causality-Driven Experimental Protocol: Competitive ELISA
-
Antigen Immobilization: A conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin, BSA) is coated onto high-binding microtiter plates. This step is critical because haptens (small molecules) are not immunogenic on their own; conjugation makes them recognizable by the immune system and allows for stable immobilization on the plate surface.
-
Blocking: Unoccupied sites on the plate are blocked with an irrelevant protein solution (e.g., 3% BSA in Phosphate Buffered Saline). This prevents non-specific binding of subsequent antibodies to the plastic, a common source of high background and false-positive signals.
-
Competitive Binding: A constant, pre-determined concentration of a primary antibody (ideally a monoclonal antibody for higher specificity[7]) is mixed with varying concentrations of the test derivatives (and the parent compound for a standard curve) and added to the wells. The plate is incubated. This is the core of the assay. The more derivative present in the solution, the fewer primary antibodies will be free to bind to the coated antigen on the plate.
-
Secondary Detection: After washing away unbound reagents, an enzyme-labeled secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) is added. This secondary antibody binds to the primary antibodies that are captured on the plate, providing an enzymatic signal for detection.
-
Signal Generation: A chromogenic substrate (e.g., TMB) is added. The enzyme on the secondary antibody catalyzes a color change. The intensity of the color is therefore inversely proportional to the concentration of the derivative in the initial sample.
-
Data Acquisition: The reaction is stopped, and the absorbance is measured. The data is used to generate inhibition curves and calculate the IC50 (the concentration of the analyte that causes 50% inhibition of the maximal signal).
Data Presentation: Comparative Cross-Reactivity of Derivatives
Cross-reactivity is calculated relative to the parent compound (100%). Formula: % Cross-Reactivity = (IC50 of Parent Compound / IC50 of Derivative) × 100
| Compound ID | Structural Modification | IC50 (nM) | Cross-Reactivity (%) | Rationale for Change in Affinity |
| Parent Compound | This compound | 25 | 100 | Reference compound. |
| Derivative 1 | 4-Chloro-N,2-Diethylaniline | 75 | 33.3 | Halogen substitution affects electronic distribution and size, altering epitope recognition. |
| Derivative 2 | 4-Bromo-N-ethylaniline | 150 | 16.7 | Loss of one ethyl group likely removes a key binding interaction with the antibody. |
| Derivative 3 | 4-Bromo-2-ethylaniline | 850 | 2.9 | Absence of N-alkylation dramatically changes the structure and basicity of the amino group. |
| Derivative 4 | 2,4-Dibromo-N,2-Diethylaniline | 30 | 83.3 | Additional bromination may have a smaller impact if it's not in a primary recognition site. |
Note: Data are hypothetical for illustrative purposes.
Part 2: Definitive Confirmation and Quantification by LC-MS/MS
While ELISA is excellent for screening, it is an indirect method susceptible to matrix effects and interferences. Therefore, any significant "hits" from the ELISA must be confirmed using a definitive analytical technique. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose, offering unparalleled specificity and sensitivity.[8][9][10]
Self-Validating Experimental Protocol: LC-MS/MS
-
Sample Preparation: Samples (e.g., from an in-vitro metabolism study) are prepared to isolate the analytes and remove interfering components. Solid-Phase Extraction (SPE) is a highly effective and common technique for this.[8] A robust sample cleanup is essential for preventing ion suppression in the mass spectrometer and ensuring reproducible results.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system. A reverse-phase C18 column is typically used to separate the aniline derivatives based on their hydrophobicity. A gradient elution with acidified water and acetonitrile is employed.[11] The chromatography step separates the derivatives from each other and from matrix components prior to detection, which is crucial for accurate quantification of isomers.
-
Ionization: The column eluent is directed into an electrospray ionization (ESI) source, which generates charged molecular ions from the neutral analytes. ESI is a soft ionization technique well-suited for polar molecules like anilines, minimizing fragmentation in the source.
-
Tandem Mass Spectrometry (MS/MS): The analysis is performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Q1: Selects the specific precursor ion (the protonated molecule, [M+H]⁺) for the target analyte.
-
Q2 (Collision Cell): The selected ion is fragmented by collision with an inert gas.
-
Q3: Selects a specific, characteristic fragment ion for detection.
-
This process of selecting a specific precursor and a specific fragment (a "transition") is highly selective and drastically reduces chemical noise, allowing for precise quantification at very low levels.[9]
-
Diagram: The Selectivity of Tandem Mass Spectrometry (MRM)
Caption: The sequential filtering and fragmentation process in MRM analysis.
Data Presentation: LC-MS/MS Confirmation
| Compound ID | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Quantification (ng/mL) |
| Parent Compound | 4.52 | 228.1 | 200.1 | 0.5 |
| Derivative 1 | 4.38 | 184.1 | 156.1 | 0.5 |
| Derivative 2 | 4.11 | 200.1 | 172.1 | 1.0 |
| Derivative 4 | 4.65 | 307.0 | 279.0 | 0.5 |
Note: Data are hypothetical for illustrative purposes. m/z values correspond to the monoisotopic mass of the most abundant isotopes.
Synthesis of Findings: A Holistic and Self-Validating Conclusion
The power of this dual-pillar approach lies in its complementary nature. The ELISA provides a rapid, cost-effective method to screen a wide array of derivatives and flag potential cross-reactants. The LC-MS/MS then provides unequivocal confirmation. If a derivative shows high cross-reactivity in the ELISA, it should be detectable and quantifiable by LC-MS/MS in a relevant biological matrix. A strong correlation between the two techniques validates the results and provides a high degree of confidence in the cross-reactivity profile. Discrepancies, on the other hand, can be equally informative, suggesting potential issues like non-specific binding in the immunoassay or rapid metabolism of a derivative that would only be revealed by the specificity of mass spectrometry. This integrated workflow constitutes a scientifically sound, self-validating system for making critical decisions in drug development and safety assessment.
References
-
method 8131 aniline and selected derivatives by gas chromatography - EPA : A document outlining GC-based methods for aniline analysis, highlighting the utility of mass spectrometry for confirmation. [Link]
-
N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes | Organic Letters - ACS Publications : Describes synthetic routes for aniline derivatives. [Link]
-
Diethylaniline – Knowledge and References - Taylor & Francis : Provides information on the reactivity of diethylaniline, including how steric hindrance affects bromination. [Link]
- Preparation of 4-bromoaniline derivatives - Google Patents: Discusses the challenges in selective bromin
-
Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays - PMC - NIH : Reviews various immunoassay formats for small molecules. [Link]
-
Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review - PMC - PubMed Central : Discusses the toxic mechanisms of aniline, including oxidative stress. [Link]
-
Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater : Compares GC-MS and LC-MS for aniline analysis, detailing LC-MS/MS parameters like MRM. [Link]
-
Electrochemical oxidation and protein adduct formation of aniline: a liquid chromatography/mass spectrometry study - PubMed : Describes how aniline oxidation products can form adducts with proteins. [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation - MDPI : Explains that cross-reactivity is not an intrinsic antibody characteristic but can be modulated by assay format. [Link]
-
Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge : An EPA document detailing evaluations of GC and HPLC methods for aniline determination. [Link]
-
The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications - Open Access Journals : Reviews the chemical oxidation of aniline and its industrial relevance. [Link]
-
Preparation of N,N-dimethylation of 4-bromoaniline? - ResearchGate : A discussion providing methods for the synthesis of N,N-dialkylated bromoanilines. [Link]
-
Preparation of 4-bromo-N,N-dimethylaniline - PrepChem.com : Provides a specific synthetic procedure for a related compound. [Link]
-
Separation of Aniline on Newcrom R1 HPLC column - SIELC Technologies : Describes a reverse-phase HPLC method suitable for aniline analysis. [Link]
-
Aniline Acute Exposure Guideline Levels - NCBI - NIH : Details the primary toxic effect of aniline exposure as methemoglobin formation. [Link]
-
Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration - PMC - NIH : Discusses various analytical techniques for aniline derivatives, including HPLC and GC. [Link]
-
Solutions to immunoassay interference, cross reactivity and other challenges : Discusses strategies to avoid cross-reactivity, such as the use of monoclonal antibodies. [Link]
-
An Investigation into the Adduct Forming Potential of Drugs of Abuse with Peptides and Proteins - FIU Digital Commons : Explores the formation of protein adducts as long-term biomarkers of exposure. [Link]
-
Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC : A factsheet on aniline toxicity, including methemoglobinemia. [Link]
-
Direct Amidation of Tertiary N-Benzylamines | Organic Letters - ACS Publications : Provides insights into the reactivity of tertiary amines. [Link]
-
Benzenamine, 4-bromo-N,N-diethyl- | C10H14BrN | CID 16328 - PubChem : Provides safety and hazard information for a related compound. [Link]
-
Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent : An application note detailing a sensitive LC/MS/MS method for determining primary aromatic amines. [Link]
-
Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography | Analytical Chemistry - ACS Publications : A publication on the analysis of aniline derivatives in wastewater. [Link]
-
Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - ResearchGate : Discusses the challenges and solutions for small molecule immunoassays. [Link]
-
Sarin - Wikipedia : Mentions the formation of protein adducts from chemical exposure as long-lived biomarkers. [Link]
-
Aniline and Its Derivatives - ResearchGate : A comprehensive overview of aniline chemistry, manufacturing, and toxicity. [Link]
- Non-competitive immunoassays to detect small molecules using nanopeptamers - Google Patents: Describes various immunoassay form
-
Protein Adductomics: Analytical Developments and Applications in Human Biomonitoring : Details the analysis of protein adducts, including those from aromatic amines. [Link]
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- 3. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Bromo-N,N-diethylaniline Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Isomeric Purity in Chemical Synthesis
In the realms of pharmaceutical development and materials science, the precise arrangement of atoms within a molecule is not a trivial detail—it is the very foundation of its function, efficacy, and safety. Substituted anilines are foundational building blocks in the synthesis of a vast array of compounds, from active pharmaceutical ingredients (APIs) to advanced polymers.[1] The introduction of a bromine atom and diethylamino groups onto the aniline core, as seen in bromo-N,N-diethylaniline isomers, creates versatile intermediates ripe for further functionalization through cross-coupling reactions or other transformations.[2] However, the synthetic routes to these compounds can often yield a mixture of positional isomers. Distinguishing between these isomers—for example, 4-Bromo-N,N-diethylaniline, 3-Bromo-N,N-diethylaniline, and 2-Bromo-N,N-diethylaniline—is a critical quality control step. Relying on a single data point like melting point or retention time is insufficient. A robust, multi-technique spectroscopic approach is the only self-validating system for ensuring the unambiguous structural elucidation required for regulatory submission and reproducible research.
This guide provides an in-depth comparison of the key spectroscopic signatures that differentiate these critical isomers, grounded in the fundamental principles of chemical structure and electromagnetic interaction.
Isomers Under Investigation: Molecular Structures
The primary isomers of interest are those where the bromine atom's position on the phenyl ring is varied. The location of this substituent fundamentally alters the molecule's symmetry and the electronic environment of every other atom, leading to distinct and predictable differences in their spectroscopic output.
Caption: Molecular structures of the primary positional isomers.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A Window into Proton Environments
¹H NMR is arguably the most powerful technique for differentiating positional isomers due to its sensitivity to the unique electronic environment and neighboring protons of each hydrogen atom. The substitution pattern on the benzene ring dictates the chemical shifts and, more importantly, the splitting patterns observed in the aromatic region (typically 6.5-8.0 ppm).
Causality Behind Spectral Differences: The N,N-diethylamino group is a strong electron-donating group, which increases electron density on the aromatic ring, particularly at the ortho and para positions. This increased electron density "shields" the protons at these positions, causing them to resonate at a lower chemical shift (upfield). Conversely, the bromine atom is an electron-withdrawing group (by induction) and deshields adjacent protons, moving them downfield. The interplay of these effects and the proton-proton spin coupling creates a unique fingerprint for each isomer.
Comparative ¹H NMR Data
| Isomer | Aromatic Protons (ppm) & Splitting | Aliphatic Protons (ppm) & Splitting |
| 4-Bromo-N,N-diethylaniline | ~7.25 (d, 2H), ~6.60 (d, 2H) | ~3.35 (q, 4H), ~1.15 (t, 6H) |
| 2-Bromo-N,N-dimethylaniline * | ~7.55 (dd, 1H), ~7.20 (td, 1H), ~7.00 (dd, 1H), ~6.85 (td, 1H) | ~2.70 (s, 6H) |
| 4-Bromo-2,6-diethylaniline | ~7.05 (s, 2H) | ~3.8 (s, 2H, -NH₂), 2.55 (q, 4H), 1.20 (t, 6H) |
Note: Data for 2-Bromo-N,N-dimethylaniline is used as a close analog to illustrate the expected complex splitting.[3] Data for 4-Bromo-2,6-diethylaniline is included to show the dramatic difference when the ethyl groups are on the ring and the amine is primary.[4]
Analysis & Interpretation:
-
4-Bromo-N,N-diethylaniline: The para-substitution creates a high degree of symmetry. This results in a simple and highly diagnostic AA'BB' system, which appears as two distinct doublets in the aromatic region, each integrating to two protons.[5]
-
2-Bromo-N,N-diethylaniline (and its dimethyl analog): With the bulky bromine atom at the ortho position, all four aromatic protons are chemically distinct and couple with each other. This leads to a complex series of multiplets (doublets of doublets, triplets of doublets) that are much more challenging to interpret but are a clear indicator that it is not the para isomer.[6][7]
-
3-Bromo-N,N-diethylaniline: This isomer would also show a complex pattern with four distinct aromatic signals, but their chemical shifts and coupling constants would differ from the 2-bromo isomer due to the different placement of the bromine.
-
4-Bromo-2,6-diethylaniline: This primary amine shows a strikingly simple aromatic region: a singlet integrating to two protons, owing to the symmetry of the molecule. The presence of a broad singlet around 3.8 ppm for the -NH₂ protons is also a key differentiator from the tertiary N,N-diethyl isomers.[4][8][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-BROMO-N,N-DIMETHYLANILINE(698-00-0) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Benzenamine, 4-bromo-N,N-diethyl- | C10H14BrN | CID 16328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. 2-Bromo-N,N-dimethylaniline | C8H10BrN | CID 136527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-BROMO-2,6-DIETHYLANILINE(56746-19-1) MS spectrum [chemicalbook.com]
- 9. 4-Bromo-2,6-diethylaniline | C10H14BrN | CID 611452 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Evaluation of 4-Bromo-N,2-diethylaniline as an Analytical Reference Standard
Introduction: The Imperative for Rigorous Reference Standards
In the landscape of pharmaceutical development and manufacturing, the reference standard is the cornerstone of analytical testing. It is the benchmark against which the identity, purity, quality, and strength of active pharmaceutical ingredients (APIs), intermediates, and impurities are measured.[1][2] The use of well-characterized reference standards is not merely a matter of best practice; it is a fundamental requirement for regulatory compliance and ensuring patient safety.[3] Regulatory bodies worldwide, including the U.S. Pharmacopeia (USP), mandate their use to ensure that analytical results are accurate, reproducible, and reliable.[4]
This guide provides an in-depth evaluation of 4-Bromo-N,2-diethylaniline, a substituted aromatic amine, for its suitability as an analytical reference standard. Often, such specialized compounds are not available as pre-certified standards from pharmacopeias, particularly when they arise as novel process impurities or low-volume intermediates.[4] In these scenarios, laboratories must undertake a rigorous in-house qualification process. This document serves as a comprehensive guide for researchers, analytical scientists, and quality control professionals on the necessary steps to qualify this compound, comparing its performance with plausible alternatives and providing the scientific rationale behind the required experimental protocols.
Chapter 1: Physicochemical and Spectroscopic Profile of this compound
A thorough understanding of a compound's fundamental properties is the first step in its evaluation as a reference standard. This compound is a distinct chemical entity, and its properties should not be confused with its more common isomer, 4-Bromo-N,N-diethylaniline. The positioning of one ethyl group on the nitrogen and another on the aromatic ring at the ortho position creates significant differences in steric hindrance, electronic effects, and, consequently, analytical behavior.
Key Physicochemical Properties
| Property | Value (Predicted/Typical for related compounds) | Rationale and Significance |
| Molecular Formula | C₁₀H₁₄BrN | Defines the elemental composition. |
| Molecular Weight | 228.13 g/mol | Crucial for all gravimetric preparations and quantitative calculations.[5][6] |
| Appearance | White to light yellow crystalline solid or powder | The physical state is important for handling and storage. Color may indicate impurity levels. |
| Melting Point | ~30-35 °C | A sharp melting point is an indicator of high purity. This is similar to the N,N-isomer's MP of 32-33 °C.[7] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane) | Dictates the choice of solvents for analytical techniques like HPLC and NMR.[7] |
| Light Sensitivity | Sensitive to light | Requires storage in amber vials or protected from light to prevent degradation.[7] |
Spectroscopic Identity Confirmation
The unambiguous confirmation of the chemical structure is the most critical step in qualifying a reference standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. For this compound, one would expect distinct signals for the two different ethyl groups (one N-ethyl, one C-ethyl) and a specific substitution pattern on the aromatic ring. This provides unequivocal evidence against isomeric impurities.[8][9][10][11]
-
Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight and provides fragmentation patterns that are unique to the molecule's structure, further distinguishing it from isomers.[6][12] The presence of bromine results in a characteristic M/M+2 isotopic pattern.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present, such as N-H stretching (if any secondary amine is present as an impurity), C-N stretching, and aromatic C-H and C=C bonds, serving as a characteristic fingerprint of the molecule.
Chapter 2: Qualification Workflow for a Novel Reference Standard
Establishing a new reference standard requires a systematic and documented process to ensure its identity, purity, and stability are well-understood. The following workflow illustrates the necessary stages.
Caption: This workflow outlines the essential phases for qualifying a new chemical entity as a reference standard.
Chapter 3: Experimental Protocols for Qualification
The trustworthiness of a reference standard is built upon the quality of the analytical methods used for its characterization.[13] The protocols described below are designed to be self-validating through the inclusion of system suitability testing.
Protocol 3.1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
Rationale: HPLC is the primary technique for assessing the purity of non-volatile organic compounds. A gradient method is employed to ensure the elution and separation of impurities with a wide range of polarities.[14][15][16]
Methodology:
-
Instrumentation: HPLC with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 10% B
-
2-20 min: 10% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or determined by UV scan.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of Acetonitrile to make a 1 mg/mL solution.
-
System Suitability:
-
Inject the sample solution five times. The relative standard deviation (RSD) of the main peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
-
Analysis: Inject the sample solution. Purity is calculated based on the peak area percent of the main peak relative to the total area of all peaks.
Caption: A streamlined workflow for determining the purity of this compound using HPLC-UV.
Protocol 3.2: Identification and Volatile Impurity Screening by GC-MS
Rationale: GC-MS is ideal for identifying the compound and screening for volatile impurities or residual solvents from the synthesis process. The direct analysis of anilines by GC is generally effective.[17][18]
Methodology:
-
Instrumentation: Gas Chromatograph with a Mass Selective Detector.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Inlet Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: 40-450 m/z.
-
Sample Preparation: Prepare a 1 mg/mL solution in Dichloromethane.
-
Analysis: The resulting mass spectrum should be consistent with the structure of this compound, including the correct molecular ion and isotopic pattern for bromine. Any additional peaks can be identified against a spectral library to screen for impurities.
Protocol 3.3: Content Assignment by Mass Balance
Rationale: A simple purity value from HPLC (e.g., 99.5%) is insufficient for a primary reference standard. The "assay" or "content" must be determined by accounting for all components. The mass balance approach is a robust method for this.[4]
Assay (%) = (100% - % Water - % Residual Solvents - % Non-Volatile Residue) x Purity (HPLC area % / 100)
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Determined by Headspace GC-FID.
-
Non-Volatile Residue/Inorganic Impurities: Determined by Thermogravimetric Analysis (TGA) or residue on ignition.
-
Organic Purity: The HPLC purity value obtained from Protocol 3.1.
Caption: This diagram illustrates how multiple analytical techniques contribute to the final assigned assay value.
Chapter 4: Comparative Analysis with Alternative Standards
When this compound is identified as a critical impurity, a laboratory must decide how to source a standard for its quantification. The choice often lies between qualifying a synthesized batch in-house or using a commercially available, structurally related compound.
Scenario: this compound is a process impurity in the synthesis of a new drug candidate. The options are:
-
In-House Standard: Synthesize and qualify this compound.
-
Alternative Standard: Use a commercially available certified reference material (CRM) of 4-Bromoaniline.
Comparative Data (Hypothetical)
| Parameter | In-House this compound | Commercial 4-Bromoaniline CRM |
| Structural Relevance | Excellent. Identical to the analyte. | Poor. Different structure, leading to different detector response and chromatographic retention. |
| Purity (HPLC) | 99.7% (as determined) | ≥99.5% (Certified) |
| Assay (by Mass Balance) | 99.4 ± 0.5% (as determined) | 99.7 ± 0.3% (Certified, traceable) |
| Availability | Requires custom synthesis. | Readily available from vendors. |
| Cost | High initial cost (synthesis, full qualification). | Moderate purchase cost per mg. |
| Analytical Accuracy | High. Enables direct quantification without a relative response factor (RRF). | Low to Moderate. Requires determination of an RRF, which introduces potential error. |
| Long-Term Stability | To be determined via ongoing stability program. | Documented in CoA. |
Chapter 5: Final Recommendations
The evaluation of this compound demonstrates its suitability as a reference standard, provided it undergoes the comprehensive qualification process outlined in this guide.
-
Prioritize Identity: Unambiguous structural confirmation using orthogonal techniques (NMR, MS) is paramount.
-
Adopt a Mass Balance Approach: For use as a primary or quantitative standard, an assigned assay value derived from a mass balance approach is critical for accuracy. A simple 100% assumption based on a single chromatographic method is insufficient.
-
Establish Stability: A stability-indicating method and a formal stability program are necessary to define the retest period and ensure the standard's integrity over time.[1]
-
Documentation is Key: Every step of the synthesis, purification, characterization, and stability testing must be meticulously documented to create a comprehensive Certificate of Analysis (CoA) that can withstand regulatory scrutiny.[13]
By adhering to these principles, researchers and drug development professionals can confidently establish this compound as a reliable and trustworthy reference standard, ensuring the integrity of their analytical data and the quality of the medicines they develop.
References
- A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their deriv
- Full article: Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Preconcentr
- Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Inject. Taylor & Francis Online.
- HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies.
- HPLC Analysis of Aniline Homologs on Discovery ® C18. Sigma-Aldrich.
- NMR Spectra of Anilines | Request PDF.
- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
- Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastew
- 4-Bromo-N,N-diethylaniline 97 2052-06-4. Sigma-Aldrich.
- 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom
- What is meant by reference standard in pharmaceuticals?. GMP SOP.
- Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives.
- USP Reference Standards. USP.
- Reference Standards in the Pharmaceutical Industry. MRIGlobal.
- Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding. Journal of the American Chemical Society.
- 4-BROMO-N,N-DIETHYLANILINE CAS#: 2052-06-4. ChemicalBook.
- Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Valid
- Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundw
- Quality By Design The Importance Of Reference Standards In Drug Development. Alcami.
- 4-Bromo-N,N-diethylaniline. NIST WebBook.
- 4-Bromo-N,N-diethylaniline. NIST WebBook.
- Benzenamine, 4-bromo-N,N-diethyl-. PubChem.
- Determination of Aniline in Soil by ASE/GC-MS. PMC - NIH.
- Production process for synthesizing 4-bromo-2-methylaniline.
- 4-bromo-N,N-diethylaniline. ChemSynthesis.
- Understanding the Chemical Properties of 4-Bromo-N,N-diethylaniline. Dakenchem.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromo-N,2-Diethylaniline
This document provides a detailed, procedure-driven guide for the safe handling and proper disposal of 4-Bromo-N,2-diethylaniline. As a brominated aromatic amine, this compound requires stringent adherence to safety protocols to protect laboratory personnel and ensure environmental compliance. This guide is built on the principles of risk mitigation, regulatory awareness, and chemical causality, empowering researchers to manage this substance with confidence and integrity.
Disclaimer: Specific safety and toxicological data for this compound are not extensively published. The guidance herein is synthesized from established protocols for closely related structural analogs, such as 4-Bromo-N,N-diethylaniline and other halogenated anilines, and from general principles of hazardous waste management.[1] A conservative approach is therefore essential; always treat this compound as having a hazard profile at least as severe as its better-studied analogs and consult your institution's Environmental Health & Safety (EHS) department for site-specific procedures.
Hazard Profile and Core Risk Assessment
This compound belongs to a class of compounds—halogenated aromatic amines—that present multiple hazards. The primary risks are associated with its acute toxicity, irritant properties, and its classification as a persistent environmental pollutant if improperly discarded.[2][3] The toxicological properties have not been fully investigated, which necessitates handling it with a high degree of caution.[3]
Based on data from its close analog, 4-Bromo-N,N-diethylaniline, the compound is classified as harmful if swallowed, inhaled, or in contact with skin.[2][4] It is known to cause serious skin and eye irritation.[5] The bromine substituent places it firmly in the Halogenated Organic Waste category, a critical designation that dictates its entire disposal pathway.[6]
Table 1: Physicochemical Properties of Analog 4-Bromo-N,N-diethylaniline (CAS 2052-06-4)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄BrN | [7] |
| Molecular Weight | 228.13 g/mol | |
| Appearance | Solid | |
| Melting Point | 32-33 °C | [8] |
| Storage Class | 11 (Combustible Solids) |
| Water Solubility | Insoluble |[8] |
Pre-Disposal Safety and Handling: Your First Line of Defense
Effective disposal begins with safe handling during use. Contamination control is paramount. All operations involving this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to mitigate inhalation risk.
Table 2: Mandatory Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Source |
|---|---|---|
| Hand | Nitrile gloves (double-gloving recommended) | Protects against dermal absorption, a primary exposure route.[9] |
| Body | Flame-resistant laboratory coat | Prevents contamination of personal clothing. |
| Eye/Face | Chemical safety goggles and face shield | Protects against dust particles and splashes, as the compound is a serious eye irritant.[9] |
| Respiratory | NIOSH-approved respirator (e.g., N95) | Required when handling the solid powder outside of a fume hood or if dust generation is unavoidable. |
In the event of accidental exposure, immediate action is critical. For skin contact, wash the affected area with copious amounts of soap and water and remove all contaminated clothing.[10] For eye contact, flush cautiously with water for at least 15 minutes, removing contact lenses if possible.[11] In case of inhalation, move the individual to fresh air.[11] For any significant exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) of the analog compound to the responding personnel.[11][12]
Waste Classification and Segregation: The Critical Step
Proper segregation is the most important step in the disposal process. Miscategorizing chemical waste can lead to dangerous reactions in the consolidation drum, regulatory fines, and improper final treatment.
Primary Classification: Halogenated Organic Waste
This compound contains a carbon-bromine bond, classifying it as a halogenated organic compound.[6] These compounds cannot be disposed of via standard solvent recovery or fuel blending. They require high-temperature incineration in specialized facilities equipped with acid gas scrubbers to neutralize the hydrogen bromide (HBr) gas produced during combustion and prevent the formation of toxic byproducts like dioxins.[13]
Segregation Protocol:
-
Designate a Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste." Ensure the container is made of a compatible material (e.g., polyethylene for liquids).
-
Maintain a Waste Log: Affix a hazardous waste tag to the container from the start. Meticulously log every addition, including the chemical name, quantity, and date. This is a legal requirement under the Resource Conservation and Recovery Act (RCRA).
-
Avoid Co-Mingling:
Step-by-Step Disposal Procedures
Follow these workflows based on the type of waste generated.
Workflow A: Disposal of Unused or Expired Pure Compound
-
Do Not Open: If the container is unopened or the material is no longer needed, leave it in its original packaging.
-
Label as Waste: Deface the original label with a marker to prevent accidental use. Attach a hazardous waste tag.
-
Request Pickup: Arrange for pickup by your institution's EHS department. The compound will be sent directly for incineration.
Workflow B: Disposal of Contaminated Solids This category includes contaminated gloves, weighing paper, paper towels from spill cleanup, and disposable labware.
-
Minimize Contamination: Use disposable materials whenever possible to reduce the need for difficult decontamination.
-
Immediate Segregation: Place all grossly contaminated solid items directly into the designated "Halogenated Organic Solid Waste" container.
-
Seal and Store: Once the container is full, seal it securely and store it in a designated satellite accumulation area until pickup.
Workflow C: Disposal of Solutions (Liquid Waste)
-
Identify Solvent: The solvent determines the final waste stream.
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): If this compound is dissolved in a halogenated solvent, the entire solution is classified as "Halogenated Organic Liquid Waste."
-
Non-Halogenated Solvents (e.g., Methanol, Toluene): If the compound is dissolved in a non-halogenated solvent, the presence of the bromine atom requires the entire mixture to be disposed of as "Halogenated Organic Liquid Waste." The "one drop rule" applies: even a small amount of a halogenated compound renders the entire container halogenated waste.
-
-
Collect Waste: Pour the liquid waste into the designated, labeled "Halogenated Organic Liquid Waste" container using a funnel.
-
Log and Seal: Record the addition on the waste tag. Seal the container tightly to prevent the release of vapors.
Emergency Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.
-
Don PPE: Before re-entering, don the full PPE outlined in Table 2, including respiratory protection.
-
Contain the Spill: For solid spills, prevent the powder from becoming airborne. Do not use a dry brush.
-
Clean-Up: Gently cover the spill with an inert absorbent material like vermiculite or sand.[10] Carefully sweep or scoop the material up ("Take up dry") and place it into a sealed container for disposal as halogenated solid waste.[2] Avoid generating dust.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.
Caption: Decision workflow for segregating this compound waste.
References
-
Techno PharmChem, 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.[Link]
-
Chemos GmbH & Co.KG, Safety Data Sheet: 4-bromo-N,N-dimethylaniline.[Link]
-
U.S. Environmental Protection Agency, Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.[Link]
-
University of Houston, Hazardous Waste Segregation Guidelines.[Link]
-
PubChem, National Center for Biotechnology Information, Compound Summary: 4-bromo-N,N-dimethylaniline.[Link]
-
PubChem, National Center for Biotechnology Information, Compound Summary: Benzenamine, 4-bromo-N,N-diethyl-.[Link]
-
NIST Chemistry WebBook, 4-Bromo-N,N-diethylaniline.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
